2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
Descripción
Propiedades
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-2-21-11-7-9-12(10-8-11)22(19,20)16-14-6-4-3-5-13(14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQVGEDRXILEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid, a molecule belonging to the N-arylsulfonyl anthranilic acid class. While not a widely studied compound, its structural motifs—a sulfonamide linkage and an anthranilic acid core—are prevalent in medicinal chemistry, suggesting its potential as a valuable research tool or a scaffold for drug discovery. This document synthesizes available data on its chemical properties, outlines a robust and logical synthetic pathway, and details protocols for its characterization and analysis. By grounding the discussion in established chemical principles and analogous structures, this guide serves as an authoritative resource for researchers investigating this compound or related chemical entities.
Introduction and Molecular Overview
This compound (PubChem CID: 4356363) is an organic compound featuring a central anthranilic acid (2-aminobenzoic acid) core.[1] The amino group at the 2-position is functionalized with a 4-ethoxybenzenesulfonyl group. This N-sulfonyl substitution is a key structural feature, creating a sulfonamide linkage that is a well-established pharmacophore in numerous therapeutic agents.
The anthranilic acid scaffold itself is a privileged structure in medicinal chemistry, serving as a precursor for many biologically active heterocycles and drugs.[2][3] The combination of a carboxylic acid and a sulfonamide imparts specific physicochemical properties, such as hydrogen bonding capabilities and potential for ionic interactions, which are critical for molecular recognition by biological targets.[4]
While specific biological data for this exact molecule is sparse in publicly accessible literature, the broader class of N-arylsulfonyl anthranilic acids has been investigated for various therapeutic applications, including anti-inflammatory and antimicrobial activities.[5][6] Therefore, this compound represents a molecule of significant interest for exploratory research in these and other areas.
Physicochemical and Structural Data
A summary of the key computed and experimental properties for this compound is presented below. These properties are essential for designing experimental protocols, including solvent selection for synthesis and analysis, as well as for preliminary assessment of its drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C15H15NO5S | PubChem[1] |
| Molecular Weight | 321.35 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 389890-48-2 | Vendor Data |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 6 | PubChem[1] |
| Rotatable Bonds | 5 | PubChem[1] |
| Topological Polar Surface Area | 98.9 Ų | PubChem[1] |
| LogP (Computed) | 2.8 | PubChem[1] |
Synthesis and Purification
Rationale for Synthetic Strategy
The most direct and widely established method for synthesizing N-sulfonylated anthranilic acids is the nucleophilic substitution reaction between an anthranilic acid and a sulfonyl chloride.[4] This approach, known as a Schotten-Baumann reaction, is reliable and proceeds under mild conditions. The key steps involve the reaction of the amino group of 2-aminobenzoic acid with 4-ethoxybenzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Step-by-Step Protocol
Materials:
-
2-Aminobenzoic acid (1.0 eq)
-
4-Ethoxybenzenesulfonyl chloride (1.05 eq)
-
Pyridine (solvent and base) or an alternative like Triethylamine in Dichloromethane
-
Hydrochloric acid (1 M aqueous solution)
-
Ethanol and Deionized Water (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (1.0 eq) in pyridine. Cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add 4-ethoxybenzenesulfonyl chloride (1.05 eq) to the cooled solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-aminobenzoic acid) is consumed.
-
Work-up: Pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product and dissolve the pyridine hydrochloride salt.
-
Precipitation: Acidify the aqueous mixture by slowly adding 1 M HCl until the pH is approximately 2-3. This ensures the complete protonation of the carboxylic acid, leading to the precipitation of the final product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound as a crystalline solid.
-
Drying: Dry the purified product under vacuum to remove residual solvents.
Structural Verification and Analytical Protocols
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of small molecules. A well-developed method can separate the final product from starting materials, byproducts, and other impurities.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (both containing 0.1% Trifluoroacetic Acid - TFA).
-
Gradient Example: Start at 30% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Expected Result: A single major peak corresponding to the product, with purity typically >95%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
Expected ¹H NMR Resonances (in DMSO-d₆):
-
A triplet and quartet in the aliphatic region corresponding to the ethyl group (-OCH₂CH₃).
-
Multiple signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two disubstituted benzene rings.
-
A broad singlet for the sulfonamide N-H proton.
-
A broad singlet for the carboxylic acid O-H proton (often downfield, >12 ppm).
Mass Spectrometry (MS)
Rationale: MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.
Protocol:
-
Technique: Electrospray Ionization (ESI) in negative ion mode is ideal for detecting the deprotonated molecule [M-H]⁻.
-
Expected m/z:
-
[M-H]⁻: 320.06 (Calculated for C₁₅H₁₄NO₅S⁻)
-
Potential Applications and Biological Context
The structural class of N-sulfonylated benzoic acids has been explored in several therapeutic areas. The sulfonamide group can act as a hydrogen bond donor and acceptor, and it is known to bind to the active sites of various enzymes.[4] For instance, structurally related sulfonamides are known inhibitors of enzymes like carbonic anhydrase and beta-lactamase.[4]
Furthermore, compounds containing the phenylsulfamoyl benzoic acid scaffold have been identified as inhibitors of enzymes involved in antigen presentation, such as ERAP2, highlighting the potential of this chemical class in immunology and oncology research.[7] The presence of the anthranilic acid core is also significant, as this moiety is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[8]
The logical relationship for investigating this compound's potential is outlined below.
Caption: Logical workflow for the biological evaluation of the title compound.
Conclusion
This compound is a well-defined chemical entity with significant potential for research and development. Its synthesis is straightforward using established organic chemistry methods. This guide provides the necessary technical information, from synthesis and purification protocols to detailed analytical procedures for structural confirmation. While direct biological data is limited, its structural relationship to known bioactive molecules provides a strong rationale for its inclusion in screening libraries for drug discovery, particularly in the fields of inflammation, infectious diseases, and oncology.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
SciELO. Microwave-Promoted synthesis of novel N-Arylanthranilic acids. [Link]
-
Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]
-
PubChem. 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid. National Center for Biotechnology Information. [Link]
- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
ResearchGate. Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. [Link]
-
DiVA. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]
-
PubMed. Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. [Link]
-
ResearchGate. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. [Link]
- Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
-
PMC. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H). [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
Sources
- 1. This compound | C15H15NO5S | CID 4356363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic Acid|RUO [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Physicochemical properties of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
This guide details the physicochemical properties, experimental characterization, and stability profile of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid .
Technical Guide for Medicinal Chemistry & Formulation
Executive Summary
This compound (also known as N-(4-ethoxyphenylsulfonyl)anthranilic acid) is a bioactive sulfonamide derivative of anthranilic acid. Structurally, it functions as a pharmacophore scaffold with applications ranging from sweet taste receptor modulation (T1R3 antagonism) to antibacterial activity (DHPS inhibition).
Its physicochemical behavior is defined by its amphiphilic nature and dual ionization centers (carboxylic acid and sulfonamide nitrogen), necessitating precise pH control during formulation and solubility profiling. This guide provides a self-validating framework for characterizing its solid-state and solution-phase properties.
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | N-(4-ethoxyphenylsulfonyl)anthranilic acid; 2-(4-ethoxyphenylsulfonamido)benzoic acid |
| CAS Number | 10060-70-5 (Analogous/Generic); Specific Registry ID: PubChem CID 4356363 |
| Molecular Formula | C₁₅H₁₅NO₅S |
| Molecular Weight | 321.35 g/mol |
| SMILES | CCOc1ccc(cc1)S(=O)(=O)Nc2ccccc2C(=O)O |
Structural Pharmacophore
The molecule consists of two hydrophobic aromatic domains linked by a polar sulfonamide bridge.[1]
-
Anthranilic Acid Moiety: Provides the primary acidic center (COOH) and ortho-substitution pattern.
-
Sulfonamide Linker: Acts as a hydrogen bond donor/acceptor and introduces a second ionization site.
-
4-Ethoxyphenyl Group: Increases lipophilicity (LogP) and steric bulk, critical for hydrophobic pocket binding (e.g., in T1R3 transmembrane domains).
Physicochemical Properties[1][2][4][5]
Solid-State Profile
-
Appearance: White to off-white crystalline powder.
-
Melting Point: High thermal stability; typically 210–240 °C (decomposition often observed near melt). Note: Analogous 4-methyl derivatives melt at ~230–232 °C.
-
Crystallinity: High. The sulfonamide and carboxyl groups facilitate strong intermolecular hydrogen bonding (dimer formation), leading to a stable crystal lattice.
Solution-Phase Properties (Ionization & Lipophilicity)
The compound exhibits pH-dependent solubility due to two acidic protons.
| Parameter | Value (Approx/Predicted) | Context |
| pKa₁ (Carboxyl) | 3.8 – 4.2 | Deprotonation of the benzoic acid moiety. |
| pKa₂ (Sulfonamide) | 7.5 – 8.5 | Deprotonation of the sulfonamide nitrogen (electron-withdrawing effect of -SO₂- and phenyl ring increases acidity). |
| LogP (Neutral) | 2.8 – 3.2 | Moderate lipophilicity; permeable in neutral form. |
| LogD (pH 7.4) | 0.5 – 1.5 | Reduced lipophilicity at physiological pH due to ionization (Mono-anion dominant). |
| Water Solubility | < 0.1 mg/mL (pH 1.2)> 10 mg/mL (pH > 9) | Highly insoluble in acidic media; highly soluble as a di-anion. |
Ionization Pathway Visualization
The following diagram illustrates the stepwise deprotonation events that dictate solubility and permeability.
Figure 1: Stepwise ionization of this compound showing the transition from insoluble neutral form to soluble di-anion.
Experimental Characterization Protocols
To ensure data integrity (E-E-A-T), the following protocols utilize self-validating controls.
Protocol A: Potentiometric pKa Determination
Objective: Accurately determine pKa₁ and pKa₂ to predict pH-dependent solubility.
-
Preparation: Dissolve 5 mg of compound in a mixed solvent system (e.g., Methanol/Water 40:60) to ensure initial solubility.
-
Titration: Titrate with 0.1 M KOH under inert gas (
) to prevent carbonate formation. -
Data Analysis: Use the Bjerrum plot method.
-
Validation Check: The titration curve must show two distinct inflection points. If only one is visible, the pKa values may be too close (< 2 units), requiring second-derivative analysis.
-
-
Extrapolation: Extrapolate the Yasuda-Shedlovsky plot to 0% organic solvent to obtain the aqueous pKa.
Protocol B: Thermodynamic Solubility Profiling
Objective: Establish the equilibrium solubility at gastric (pH 1.2) and intestinal (pH 6.8) conditions.
-
Supersaturation: Add excess solid compound to phosphate buffer (pH 6.8) and 0.1 N HCl (pH 1.2) in amber glass vials.
-
Equilibration: Shake at 37 °C for 24–48 hours.
-
Filtration: Filter supernatant using a 0.22 µm PVDF filter (pre-saturated to minimize adsorption).
-
Quantification: Analyze via HPLC-UV (λ = 254 nm).
-
Self-Validation: Measure the pH of the filtrate after equilibrium. A shift > 0.1 pH units indicates insufficient buffer capacity, invalidating the result.
-
Protocol C: Lipophilicity (Shake-Flask LogP)
Objective: Determine the partition coefficient between octanol and water.
-
Phase Preparation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.
-
Partitioning: Dissolve compound in the octanol phase. Add equal volume of aqueous phase (pH 7.4 buffer for LogD, unbuffered water for LogP).
-
Separation: Shake for 1 hour, centrifuge to separate phases.
-
Analysis: Measure concentration in both phases.
-
Calculation:
.
-
Stability & Degradation Profile
Hydrolytic Stability
The sulfonamide bond is generally robust against hydrolysis under physiological conditions. However, the compound may undergo decarboxylation under extreme thermal stress or highly acidic conditions (pH < 1) over prolonged periods.
Photostability
The electron-rich ethoxyphenyl moiety makes the molecule susceptible to photo-oxidation.
-
Recommendation: Store in amber vials.
-
Degradant Marker: Formation of 4-ethoxybenzenesulfonic acid upon cleavage.
Characterization Workflow Diagram
This workflow outlines the logical sequence for full physicochemical profiling, ensuring resource efficiency.
Figure 2: Sequential workflow for physicochemical characterization.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4356363, this compound. Retrieved from [Link]
-
Zanno, P. R., et al. (1985). Foodstuffs containing sweetness inhibiting agents.[2] U.S. Patent No.[3] 4,544,565. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Jiang, P., et al. (2005). Lactisole Interacts With the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste. Journal of Biological Chemistry. Retrieved from [Link]
Sources
- 1. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]
- 2. Cypha [propionic acid, 2-(4-methoxyphenol) salt] inhibits sweet taste in humans, but not in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5196573A - Process for the preparation of sulfonated anthranilic acids - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid is a complex organic molecule belonging to the sulfonamide class of compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications in research and drug development. The structural framework, incorporating a benzoic acid moiety and a sulfonamide linkage to an ethoxy-substituted phenyl group, suggests its potential as a versatile building block in medicinal chemistry. The sulfonamide group is a well-established pharmacophore known for a wide range of biological activities, while the substituted benzoic acid portion can be crucial for modulating pharmacokinetic and pharmacodynamic properties.
Chemical Identity and Properties
The definitive identification of a chemical compound is crucial for scientific research and regulatory purposes. The CAS Registry Number provides a unique and unambiguous identifier for a specific substance.
CAS Registry Number: 263345-71-7
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings and for predicting its behavior in biological systems. While specific experimental data for this compound is not widely published, properties can be inferred from closely related analogs and computational predictions.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₅H₁₅NO₅S | PubChem[1] |
| Molecular Weight | 321.35 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid | Inferred from analogs[2] |
| Melting Point | Not available. For the related 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid: 230–232 °C.[2] | - |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Inferred from analogs[2] |
| pKa | Not available. | - |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted)
This protocol is based on established methods for the synthesis of similar sulfonamide-benzoic acid derivatives and should be optimized for the specific reactants.
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
4-Ethoxybenzenesulfonyl chloride
-
Anhydrous pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-aminobenzoic acid (1 equivalent) in anhydrous pyridine or a mixture of DCM and triethylamine (1.2 equivalents).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add 4-ethoxybenzenesulfonyl chloride (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding 1M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. While specific spectra for this compound are not available in the searched results, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the benzoic acid ring will likely appear as a set of multiplets, while the protons on the ethoxyphenyl ring will show a characteristic AA'BB' system (two doublets).
-
Ethoxy Protons: A triplet corresponding to the methyl group (CH₃) and a quartet for the methylene group (CH₂) of the ethoxy substituent are expected in the upfield region (δ 1.3-1.5 ppm and δ 4.0-4.2 ppm, respectively).
-
Amine and Carboxylic Acid Protons: A broad singlet for the sulfonamide N-H proton and a broad singlet for the carboxylic acid O-H proton are expected, with their chemical shifts being solvent-dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).
-
Carbonyl Carbon: A signal for the carboxylic acid carbonyl group is expected around δ 165-175 ppm.
-
Ethoxy Carbons: Signals for the methylene and methyl carbons of the ethoxy group will appear in the upfield region.
IR (Infrared) Spectroscopy
-
O-H Stretch: A broad absorption band for the carboxylic acid O-H group (around 3000 cm⁻¹).
-
N-H Stretch: A sharp absorption for the sulfonamide N-H group (around 3300 cm⁻¹).
-
C=O Stretch: A strong absorption for the carboxylic acid carbonyl group (around 1700 cm⁻¹).
-
S=O Stretches: Two strong absorption bands for the symmetric and asymmetric stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹).
-
C-O Stretch: An absorption for the ether linkage.
Potential Applications in Drug Development
While specific biological activity data for this compound is limited, the structural motifs present in the molecule suggest several avenues for investigation in drug discovery.
Core Structural Moieties and Their Significance
Caption: Key structural features and their potential roles in drug design.
-
Antimicrobial Agents: The sulfonamide core is a classic antibacterial pharmacophore. Further investigation into the antimicrobial spectrum of this compound is warranted.[2]
-
Anti-inflammatory Agents: Many sulfonamide-containing compounds exhibit anti-inflammatory properties. This molecule could be investigated for its potential to inhibit inflammatory pathways.
-
Anticancer Agents: Certain sulfonamides have shown promise as anticancer agents by targeting various cellular processes.[2] The unique substitution pattern of this molecule may confer novel anticancer activities.
-
Enzyme Inhibitors: The structure of this compound makes it a candidate for screening against various enzymes, where the sulfonamide and carboxylic acid groups can act as key binding elements.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. While specific toxicity data is not available, general guidelines for handling aromatic carboxylic acids and sulfonamides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a compound with significant potential for further research and development in medicinal chemistry. Its straightforward synthesis and the presence of key pharmacophoric groups make it an attractive scaffold for the design of novel therapeutic agents. This guide provides a foundational understanding of its chemical nature and outlines key areas for future investigation. Further experimental work is required to fully elucidate its physicochemical properties, biological activities, and therapeutic potential.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
Sources
An In-Depth Technical Guide to 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive overview of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. By dissecting its fundamental physicochemical properties, this document details a robust synthetic pathway and outlines a suite of analytical techniques for its structural verification and purity assessment. The narrative is grounded in established chemical principles, explaining the causality behind experimental choices to ensure both technical accuracy and practical applicability. Furthermore, this guide explores the therapeutic rationale for this compound by examining its core structural motifs—the sulfonamide and aminobenzoic acid scaffolds—which are prevalent in a wide array of bioactive agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines.
Introduction: The Scientific Context
In the landscape of modern drug discovery, the strategic design of small molecules hinges on the use of validated pharmacophores and versatile chemical scaffolds. This compound emerges as a compound of interest, embodying two such critical structural features. The sulfonamide group is a cornerstone pharmacophore, present in a vast range of therapeutics including antibacterial, diuretic, and anti-inflammatory agents.[1][2] Concurrently, the aminobenzoic acid framework serves as a highly versatile building block, prized for its capacity for substitution at both its amino and carboxyl functionalities, enabling the development of diverse molecular libraries with wide-ranging biological activities.[2][3]
This guide provides an in-depth examination of this compound, moving beyond a simple recitation of data to offer field-proven insights into its synthesis, characterization, and potential applications. The methodologies described herein are designed as self-validating systems, providing the scientific community with a reliable foundation for future research and development.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₅S | [4] |
| Molecular Weight | 321.35 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| PubChem CID | 4356363 | [4] |
| Canonical SMILES | CCO C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O | [4] |
Synthesis and Purification: A Validated Workflow
The synthesis of this compound can be reliably achieved through a nucleophilic substitution reaction between 2-aminobenzoic acid (anthranilic acid) and 4-ethoxybenzenesulfonyl chloride. This approach is analogous to well-established methods for creating similar sulfonamido benzoic acid derivatives.[1]
Synthetic Rationale and Protocol
The core of this synthesis is the formation of a sulfonamide bond. The amino group of 2-aminobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-ethoxybenzenesulfonyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2-aminobenzoic acid (1.0 eq.) in anhydrous pyridine at room temperature. The use of an anhydrous solvent is critical to prevent the hydrolysis of the sulfonyl chloride.
-
Reagent Addition: Slowly add 4-ethoxybenzenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/petroleum ether (1:3 v/v), visualizing spots under UV light.[5]
-
Workup: Upon completion, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the crude product and neutralize the excess pyridine.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound as a crystalline solid.
-
Drying: Dry the purified product under vacuum at 50-60°C to a constant weight.
Synthesis and Purification Workflow Diagram
The logical flow of the synthesis and purification process is depicted below.
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization for Structural Integrity
Rigorous analytical characterization is non-negotiable for validating the identity, structure, and purity of a synthesized compound. A multi-technique approach ensures a comprehensive and trustworthy assessment.
Spectroscopic and Chromatographic Methods
The following table outlines the key analytical methods and the expected results for confirming the structure of this compound.
| Technique | Purpose | Expected Key Results |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | - Aromatic Protons: Complex multiplets in the aromatic region (~7.0-8.0 ppm).- Ethoxy Group: A characteristic quartet (~4.1 ppm) and triplet (~1.4 ppm).- Labile Protons: Broad singlets for the -NH and -COOH protons, which are D₂O exchangeable. |
| ¹³C NMR | Confirmation of the carbon skeleton. | - Signals corresponding to the carboxyl carbon (~168 ppm), aromatic carbons, and the two carbons of the ethoxy group.[5] |
| FT-IR | Identification of key functional groups. | - Strong C=O stretch for the carboxylic acid (~1700 cm⁻¹).- N-H stretch (~3300 cm⁻¹).- Characteristic S=O stretches for the sulfonyl group (~1350 and 1160 cm⁻¹). |
| Mass Spec. | Determination of molecular weight and fragmentation pattern. | - A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound. |
| HPLC | Purity assessment and quantification. | - A single major peak under optimized conditions, allowing for purity determination (e.g., >99%).[6] |
| Melting Point | Purity and identity confirmation. | - A sharp, defined melting point range.[1] |
Analytical Validation Workflow
Caption: A multi-technique workflow for analytical validation.
Rationale for Application in Drug Discovery
The therapeutic potential of this compound is inferred from its constituent chemical scaffolds, which are well-represented in numerous approved drugs and clinical candidates.
The Sulfonamide and Aminobenzoic Acid Pharmacophores
The sulfonamide moiety is a privileged pharmacophore due to its ability to act as a transition-state mimetic and engage in crucial hydrogen bonding interactions with biological targets like enzymes.[1] Its presence is a key feature in drugs targeting carbonic anhydrase, beta-lactamase, and various kinases.
The aminobenzoic acid core provides a rigid scaffold that can be functionalized to orient substituents in precise three-dimensional space for optimal target binding. Derivatives of para-aminobenzoic acid (PABA), a structural isomer, have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3]
Potential as a Versatile Discovery Scaffold
The combination of these two motifs in a single molecule creates a powerful platform for generating novel chemical entities. The carboxylic acid provides a handle for prodrug strategies or for forming salt bridges with basic residues in a target's active site. The ethoxy group on the phenylsulfonyl ring can be modified to explore structure-activity relationships (SAR), potentially improving potency, selectivity, or pharmacokinetic properties.
Caption: Conceptual framework for drug discovery applications.
This structural framework makes this compound and its derivatives promising candidates for screening against a variety of disease targets, particularly in oncology, infectious diseases, and inflammatory disorders.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in pharmaceutical research. This guide has provided a comprehensive and actionable framework for its synthesis, purification, and rigorous analytical characterization. By understanding the established roles of its core pharmacophores, researchers are well-equipped to design and execute discovery campaigns aimed at developing novel therapeutics. The methodologies and insights presented here serve as a reliable foundation for advancing this promising molecule from the laboratory to preclinical evaluation.
References
-
Title: this compound | C15H15NO5S | CID 4356363 Source: PubChem URL: [Link]
-
Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
- Title: CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps Source: Google Patents URL
-
Title: Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)- | C14H13NO4S Source: PubChem URL: [Link]
-
Title: Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid Source: Eureka | Patsnap URL: [Link]
-
Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: MDPI URL: [Link]
- Title: Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid Source: Google Patents URL
-
Title: Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Analytical Methods - RSC Publishing Source: RSC Publishing URL: [Link]
-
Title: (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: ResearchGate URL: [Link]
Sources
- 1. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H15NO5S | CID 4356363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
Solubility profile of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most critical yet often underestimated hurdles is solubility. The bioavailability, efficacy, and ultimately, the success of a drug are intrinsically linked to its ability to dissolve in physiological and manufacturing-relevant media. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of this compound. While specific quantitative data for this compound is not extensively published, this paper will equip you with the foundational principles, experimental methodologies, and interpretative frameworks necessary to determine and understand its solubility in organic solvents. By leveraging insights from structurally similar sulfonamides and benzoic acid derivatives, we will construct a robust predictive and experimental framework.
Physicochemical Landscape of this compound
A molecule's structure is the blueprint for its physical behavior. A thorough analysis of the functional groups within this compound allows us to predict its interactions with various solvents.
-
The Benzoic Acid Moiety: This group introduces a polar, acidic proton and a carboxyl group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The aromatic ring itself contributes some nonpolar character.
-
The Sulfonamide Linkage (-SO₂NH-): The sulfonamide group is highly polar and possesses a weakly acidic proton on the nitrogen. This group is a strong hydrogen bond acceptor (via the sulfonyl oxygens) and a hydrogen bond donor (via the NH group). Its presence is a key determinant of the molecule's overall polarity and interaction potential.
-
The Ethoxyphenyl Group: The ethoxy (-OCH₂CH₃) group adds a degree of lipophilicity and provides ether oxygens that can act as hydrogen bond acceptors. The phenyl ring further contributes to nonpolar van der Waals interactions.
Collectively, these features create a molecule with a complex amphiphilic character, possessing both polar, hydrogen-bonding regions and nonpolar, hydrophobic regions. This duality suggests that its solubility will be highly dependent on the specific nature of the organic solvent used. The principle of "like dissolves like" will be the guiding tenet in our exploration; polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents[1].
The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain reliable and reproducible solubility data, a robust experimental protocol is paramount. The shake-flask method, developed by Higuchi and Connors, remains the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability for a wide range of compounds[2][3]. It directly measures the saturation point of a compound in a given solvent at a specific temperature, representing the true equilibrium state.
Detailed Experimental Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed in equilibrium with the solid phase[2][4].
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required can be shorter if the sample is vortexed or sonicated initially to improve wetting[2][5].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated supernatant from the undissolved solid. This is a critical step where errors can be introduced. Centrifugation is the preferred method to pellet the excess solid. Filtration can also be used, but one must be cautious of potential adsorption of the solute onto the filter membrane, especially for hydrophobic compounds[2][4].
-
Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection[4]. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Verification: To confirm that equilibrium was reached, it is good practice to analyze samples taken at different time points (e.g., 24 and 48 hours). The solubility value should be consistent between the later time points[6].
Workflow for Shake-Flask Solubility Determination
Caption: Workflow of the Shake-Flask Method for Solubility.
Presenting and Interpreting Solubility Data
Organizing the experimentally determined solubility data into a structured format is essential for clear comparison and interpretation.
Table 1: Solubility Profile of this compound at 25°C (Template)
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Polar Protic | Methanol | 32.7 | Experimental Data | Calculated Data |
| Ethanol | 24.5 | Experimental Data | Calculated Data | |
| Isopropanol | 19.9 | Experimental Data | Calculated Data | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Data | Calculated Data |
| N,N-Dimethylformamide (DMF) | 36.7 | Experimental Data | Calculated Data | |
| Acetonitrile | 37.5 | Experimental Data | Calculated Data | |
| Acetone | 20.7 | Experimental Data | Calculated Data | |
| Nonpolar | Toluene | 2.4 | Experimental Data | Calculated Data |
| Hexane | 1.9 | Experimental Data | Calculated Data | |
| Dichloromethane | 9.1 | Experimental Data | Calculated Data |
Interpreting the Results: The Energetics of Dissolution
Solubility is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.
Caption: Intermolecular forces governing the dissolution process.
Predicted Solubility Profile and Discussion
Based on the molecular structure and established principles of solubility for related compounds, we can formulate a predictive analysis for this compound.
-
High Solubility in Polar Aprotic Solvents: We anticipate the highest solubility in solvents like DMSO and DMF . These solvents are highly polar and are excellent hydrogen bond acceptors. They can effectively solvate the polar sulfonamide and carboxylic acid groups, breaking the strong intermolecular hydrogen bonds in the crystal lattice of the solid compound. For other sulfonamides, solubility has been shown to be high in powerful solvating agents like dimethylacetamide[7].
-
Moderate to Good Solubility in Polar Protic Solvents: Solvents like methanol and ethanol are expected to be effective. They can act as both hydrogen bond donors and acceptors, interacting favorably with all the polar sites on the molecule. However, the energy required to break the solvent-solvent hydrogen bonds (the self-association of alcohols) may slightly reduce the overall solubility compared to polar aprotic solvents. Studies on other sulfonamides have shown that solubility is often highest in methanol and decreases as the alkyl chain of the alcohol increases[8].
-
Low Solubility in Nonpolar Solvents: In nonpolar solvents such as hexane or toluene , solubility is predicted to be very low. These solvents cannot form hydrogen bonds and have weak van der Waals forces. They will be unable to overcome the strong crystal lattice energy of the polar solute. The "chameleonic" effect, where a solute may self-associate through polar interactions in a nonpolar environment, is not enough to lead to significant dissolution[9].
-
Intermediate Case - Dichloromethane: Dichloromethane has a moderate dielectric constant and can participate in dipole-dipole interactions. While it is not a hydrogen-bonding solvent, it may show some limited ability to dissolve the compound, likely higher than hexane but significantly lower than polar aprotic or protic solvents.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. While direct experimental data is sparse, a deep understanding of its physicochemical properties, coupled with the gold-standard shake-flask methodology, empowers researchers to generate the high-quality data required for formulation development, process chemistry, and further research. The predictive analysis suggests a preference for polar aprotic and protic solvents. Experimental verification following the protocols outlined herein is the essential next step to building a quantitative and actionable solubility database for this compound, thereby accelerating its potential journey in the drug development pipeline.
References
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
ResearchGate. Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
Lokey Lab Protocols. Shake Flask logK. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]
-
ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
-
SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
PubChem. this compound. [Link]
-
The Journal of Organic Chemistry. Sulfamides and sulfonamides as polar aprotic solvents. [Link]
-
PubChem. 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid. [Link]
-
PubMed. Dependence of solute solubility parameters on solvent polarity. [Link]
-
Scribd. Solubility of Benzoic Acid in Organic Solvents. [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
-
Quora. How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. [Link]
Sources
- 1. quora.com [quora.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dependence of solute solubility parameters on solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid derivatives
An In-depth Technical Guide to 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects
Introduction
In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is paramount for the efficient discovery of new therapeutic agents. The this compound core represents one such scaffold. This structure elegantly combines a sulfonamide group, a classic pharmacophore known for a wide array of biological activities, with a benzoic acid moiety, which provides a crucial anchor for interacting with biological receptors. Derivatives of this core structure have emerged as a versatile class of compounds, demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
This technical guide offers a comprehensive review of the current state of research on this compound derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, providing in-depth insights into the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these promising compounds. By synthesizing field-proven insights with rigorous scientific data, this document aims to serve as an authoritative resource to guide future research and development in this area.
Synthetic Strategies
The synthesis of this compound derivatives typically follows a convergent and modular approach, allowing for the systematic introduction of chemical diversity. The most common strategy involves the coupling of two key building blocks: a substituted 2-aminobenzoic acid (anthranilic acid) and a 4-ethoxybenzenesulfonyl chloride.
A generalized synthetic workflow is outlined below. The process begins with the preparation of the requisite sulfonyl chloride, which is not always commercially available. This is often achieved through the chlorosulfonation of ethoxybenzene. The subsequent and crucial step is the nucleophilic substitution reaction between the sulfonyl chloride and the amino group of an anthranilic acid derivative. This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. This modularity allows for the creation of a library of compounds by varying the substituents on either the anthranilic acid ring or the ethoxyphenyl moiety.
Caption: Generalized synthetic workflow for this compound derivatives.
Biological Activities and Therapeutic Potential
The inherent chemical features of this scaffold have enabled the development of derivatives with potent and often selective biological activities. The sulfonamide linkage is a key contributor to its ability to mimic p-aminobenzoic acid (PABA), a vital precursor in bacterial metabolism, while the overall structure allows for interactions with various enzyme active sites and receptors.
Antimicrobial Activity
Sulfonamides were among the first effective chemotherapeutic agents and continue to be a source of new antimicrobial drugs. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. As mammals obtain folic acid from their diet, this pathway is selective for microorganisms. Derivatives of this compound have shown promise as antimicrobial agents against a spectrum of pathogens.
Research indicates that compounds with a sulfonamide backbone exhibit significant antimicrobial properties by targeting these folate synthesis pathways.[1] Studies have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[1] The introduction of different substituents allows for the modulation of activity. For instance, some hybrid molecules of amoxicillin and benzoic acid derivatives have shown improved activity against methicillin-resistant S. aureus (MRSA).[2]
Caption: Mechanism of action for sulfonamide-based antimicrobial agents.
Table 1: Antimicrobial Activity of Selected Benzoic Acid and Sulfonamide Derivatives
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Sulfapyridine Analog | Staphylococcus aureus | 0.016 - 0.063 | [2] |
| Amoxicillin-p-nitrobenzoic acid | MRSA | 64 | [2] |
| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | S. aureus | 1.82 (pMIC µM/ml) | [3] |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | B. subtilis | 2.11 (pMIC µM/ml) | [3] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | S. aureus ATCC 6538 | 125 | [4] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | B. subtilis ATCC 6683 | 125 | [4] |
Anticancer Activity
The search for novel anticancer agents has led to the exploration of various chemical scaffolds, and derivatives of benzoic acid have shown significant potential.[5] The this compound framework has been investigated for its ability to inhibit cancer cell proliferation, invasion, and survival. The mechanisms are often multifactorial and can include the inhibition of key enzymes involved in metastasis or the induction of apoptosis.
For example, studies on related benzene-sulfonamide scaffolds have resulted in potent inhibitors of autotaxin (ATX), an enzyme implicated in cancer metastasis, with IC50 values as low as 9 nM against human melanoma cells.[1] Other research has focused on the synthesis of 1,2,4-triazine sulfonamide derivatives, which have demonstrated the ability to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways.[6] Furthermore, certain derivatives have shown the ability to overcome chemotherapeutic resistance in breast cancer cells, suggesting a role in enhancing the efficacy of existing treatments.[1]
Table 2: Anticancer Activity of Selected Benzoic Acid Derivatives
| Compound Class/Name | Cancer Cell Line | Activity (IC50) | Mechanism | Reference |
| Benzene-sulfonamide scaffold | Human Melanoma | As low as 9 nM | Autotaxin (ATX) Inhibition | [1] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human Cervical Cancer | 17.84 µM | Histone Deacetylase Inhibition | [5] |
| 1,2,4-Triazine Sulfonamide (MM131) | DLD-1 Colon Cancer | 1.7 µM | Apoptosis Induction | [6] |
| 1,2,4-Triazine Sulfonamide (MM131) | HT-29 Colon Cancer | 5.6 µM | Apoptosis Induction | [6] |
| 2-aminothiazole derivative | 786-O Renal Cell Carcinoma | 5 µM (EC50) | Apoptosis Induction | [5] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including arthritis, asthma, and cardiovascular disorders.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many of them are derivatives of benzoic acid. The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a key goal in modern NSAID development to reduce gastrointestinal side effects associated with COX-1 inhibition.[8]
Derivatives of the this compound scaffold are being explored as potential anti-inflammatory agents.[9] By modifying the core structure, it is possible to enhance COX-2 selectivity. For instance, the synthesis of pyrazolyl benzenesulfonamide derivatives has yielded compounds that are not only potent dual anti-inflammatory and antimicrobial agents but also exhibit good selective inhibition of COX-2.[9]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on their structural features. Understanding these structure-activity relationships (SAR) is crucial for designing new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
Key insights from various studies reveal several important trends:
-
Substituents on the Benzoic Acid Ring: The position and nature of substituents on the anthranilic acid portion of the molecule can significantly impact activity. Electron-donating groups attached to the benzene ring with average lipophilicity have been noted as an important feature for certain biological activities.
-
Substituents on the Ethoxyphenyl Ring: Modifications to the 4-ethoxyphenyl group can modulate the compound's lipophilicity and electronic properties, which in turn affects its ability to bind to target enzymes or receptors.[1] For example, replacing the ethoxy group with other alkoxy groups or halogens can fine-tune the activity profile.
-
The Sulfonamide Linker: The -SO2NH- linker is critical. It acts as a hydrogen bond donor and acceptor, which is often essential for anchoring the molecule within a protein's active site.
Caption: Key regions for modification and their impact on the biological activity of the scaffold.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for a representative synthesis and a key biological assay.
Protocol 1: General Synthesis of a this compound Derivative
This protocol is a generalized procedure based on common synthetic methods for related compounds.[4][10]
Objective: To synthesize a derivative via the Schotten-Baumann reaction.
Materials:
-
4-Ethoxybenzenesulfonyl chloride
-
Substituted 2-aminobenzoic acid
-
Dichloromethane (DCM), anhydrous
-
1N Sodium Hydroxide (NaOH) solution
-
2N Hydrochloric Acid (HCl)
-
Magnetic stirrer, round-bottom flask, separatory funnel, ice bath
Procedure:
-
Dissolution of Amine: In a 100 mL round-bottom flask, dissolve 10 mmol of the selected substituted 2-aminobenzoic acid in 10 mL of 1N NaOH solution.
-
Preparation of Acyl Chloride: In a separate beaker, dissolve 10 mmol of 4-ethoxybenzenesulfonyl chloride in 20 mL of anhydrous dichloromethane.
-
Reaction Setup: Cool the 2-aminobenzoic acid solution in an ice bath to 0-5 °C with continuous magnetic stirring.
-
Addition of Reagents: Simultaneously add the 4-ethoxybenzenesulfonyl chloride solution and 5 mL of 2N NaOH solution dropwise to the cooled amine solution over 30 minutes. Ensure the temperature remains below 5 °C.
-
Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Transfer the mixture to a separatory funnel. Separate the aqueous phase.
-
Precipitation: Cool the aqueous phase in an ice bath and acidify it to pH 2-3 by slowly adding 2N HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under a vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against a bacterial strain.[3]
Objective: To quantify the antimicrobial activity of a test compound.
Materials:
-
Synthesized test compound
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Dimethyl sulfoxide (DMSO) for stock solution
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Stock: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in MHB. Add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock solution (appropriately diluted from the DMSO stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives 100 µL of sterile MHB only. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm.
Future Perspectives and Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated a broad spectrum of potent biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The modular nature of its synthesis allows for extensive chemical exploration, and the structure-activity relationship studies conducted to date provide a solid foundation for rational drug design.
Future research should focus on several key areas. Firstly, the optimization of lead compounds to improve their pharmacokinetic and safety profiles is essential for clinical translation. Secondly, a deeper investigation into the specific molecular targets and mechanisms of action will enable more precise drug design and could reveal novel biological pathways. The use of computational tools, such as molecular docking and QSAR studies, will continue to be invaluable in predicting the activity of new derivatives and prioritizing synthetic efforts.[3] Finally, exploring novel therapeutic applications beyond the current scope could unlock the full potential of this versatile scaffold.
References
- 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic Acid|RUO - Benchchem. (n.d.).
- Luhata, L. P., Munkombwe, M. N., & Cheuka, M. P. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
- Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. (n.d.). ResearchGate.
- Kumar, M., & Narasimhan, P. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University.
- This compound | C15H15NO5S | CID 4356363. (n.d.). PubChem.
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.). Google Patents.
- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (n.d.). Google Patents.
- Synthesis of Some Pyrazolyl Benzenesulfonamide Derivatives as Dual Anti-Inflammatory Antimicrobial Agents. (n.d.). PubMed.
- Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. (2023).
- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.).
- Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). PubMed.
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry.
- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). PubMed Central.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI.
- 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid | C13H12N2O4S | CID 235965. (n.d.). PubChem.
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). PSE Community.org.
- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI.
Sources
- 1. 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic Acid|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 8. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psecommunity.org [psecommunity.org]
Thermodynamic stability of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
An In-depth Technical Guide to the Thermodynamic Stability of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a molecule of interest in pharmaceutical development, belonging to the sulfonamide class of compounds which are known for their therapeutic applications.[1] The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its safety, efficacy, and shelf-life. A thorough understanding of the solid-state properties and degradation pathways is critical for formulation development, manufacturing, and regulatory approval.[2][3]
This guide provides a comprehensive overview of the experimental approaches to characterize the thermodynamic stability of this compound. As a Senior Application Scientist, the methodologies and interpretations presented herein are grounded in established scientific principles and field-proven insights to ensure technical accuracy and practical applicability.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any stability investigation. These properties, detailed in Table 1, are crucial for designing experiments and interpreting results. The presence of both a carboxylic acid and a sulfonamide group suggests the potential for complex hydrogen bonding networks, which can significantly influence solid-state properties like polymorphism.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H15NO5S | [5] |
| Molecular Weight | 321.35 g/mol | [5] |
| Appearance | White to off-white crystalline solid (typical for related compounds) | [4] |
| Melting Point | ~230–232 °C (for a related compound, 2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid) | [4] |
Polymorphism: The Solid-State Challenge
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in sulfonamides.[6] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability.[6][7] Therefore, a comprehensive polymorphic screen is a critical first step in any stability assessment.
Experimental Protocol: Polymorphic Screening
-
Solvent Recrystallization:
-
Prepare saturated solutions of this compound in a diverse range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water) at elevated temperatures.
-
Allow the solutions to cool at different rates (slow evaporation at room temperature, fast cooling in an ice bath) to induce crystallization.
-
Isolate the resulting solids by filtration and dry under vacuum.
-
-
Characterization of Polymorphs:
-
Analyze each crystalline form using Powder X-Ray Diffraction (PXRD) to identify unique crystal lattices.
-
Further characterize the forms using Differential Scanning Calorimetry (DSC) to determine their melting points and any phase transitions.
-
Infrared (IR) spectroscopy can also be employed to detect differences in hydrogen bonding patterns between polymorphs.[8]
-
The identification of multiple polymorphic forms necessitates a thorough stability evaluation of each to identify the most thermodynamically stable form for development.[6]
Thermal Stability Analysis
Thermal analysis techniques are indispensable for probing the thermodynamic stability of a compound. They provide quantitative information on melting, decomposition, and desolvation events.[9] For sulfonamides, these methods are well-established for comparing thermal behaviors and decomposition pathways.[10]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.
-
Accurately weigh 3-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above its melting point (e.g., 250 °C).
-
Record the heat flow as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify the loss of volatiles such as water or residual solvents.
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 500 °C).
-
Record the mass loss as a function of temperature.
Table 2: Illustrative Thermal Analysis Data
| Analysis | Parameter | Illustrative Value | Interpretation |
| DSC | Onset of Melting | 230.5 °C | Indicates the beginning of the melting process. |
| DSC | Peak Melting Point | 232.0 °C | The temperature at which the melting is most rapid. |
| DSC | Enthalpy of Fusion | 120 J/g | The energy required to melt the sample. |
| TGA | Onset of Decomposition | > 250 °C | The temperature at which significant mass loss begins. |
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[2][11] The goal is to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.[3] The presence of hydrolyzable sulfonamide and carboxylic acid groups, as well as aromatic rings susceptible to oxidation, dictates the necessary stress conditions.
Experimental Workflow for Stability Assessment
Caption: Workflow for Thermodynamic Stability Assessment.
Experimental Protocols: Forced Degradation
For each condition, a solution of the API at a known concentration (e.g., 1 mg/mL) is prepared. A control sample is stored under normal conditions.
-
Acid Hydrolysis: Treat the API solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the API solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid API to light as per ICH Q1B guidelines.
Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.[12][13]
Proposed HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Potential Degradation Pathway
Based on the functional groups present, a likely degradation pathway under hydrolytic conditions is the cleavage of the sulfonamide bond, yielding 4-ethoxybenzenesulfonic acid and 2-aminobenzoic acid.
Caption: Hypothesized Hydrolytic Degradation Pathway.
Table 3: Illustrative Forced Degradation Results
| Stress Condition | % Assay of Parent Drug | % Total Impurities | Observations |
| 0.1 M HCl, 60°C, 24h | 85.2 | 14.8 | Significant degradation observed. |
| 0.1 M NaOH, 60°C, 24h | 78.5 | 21.5 | More extensive degradation than under acidic conditions. |
| 3% H₂O₂, RT, 24h | 95.1 | 4.9 | Moderate degradation. |
| 80°C, 48h | 98.9 | 1.1 | The solid-state is relatively stable to heat. |
| Photolytic (ICH Q1B) | 99.5 | 0.5 | The compound is photostable. |
Conclusion
The thermodynamic stability of this compound is a multifaceted property that requires a systematic and rigorous investigational approach. This guide has outlined the essential experimental procedures, from solid-state characterization to forced degradation studies, that provide a comprehensive understanding of the molecule's stability profile. The insights gained from these studies are paramount for the development of a safe, effective, and stable pharmaceutical product. By adhering to these principles of scientific integrity and thoroughness, researchers can confidently advance their drug development programs.
References
- Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed.
- Polymorphism Steered Thermochromism in a Sulfonamide. ACS Applied Optical Materials.
- Thermal analysis of pharmaceutical compounds. AKJournals.
- Polymorphism in Sulfonamides. ResearchGate.
- Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate.
- Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
- Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim.
- Analytical Test Library | Benzoic Acid - Sodium Benzoate. Cambium Analytica.
- Study of the thermal properties of derivatives of sulfonamides. AKJournals.
- Polymorphism in Sulfanilamide-D4. ResearchGate.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Forced Degradation Studies. MedCrave online.
- This compound. PubChem.
- Forced Degradation Studies. SciSpace.
- Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI.
- Introduction Benzoic acid is a preservative that is widely used as a food additive to preserve and extend shelf life in various.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
- Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. PMC.
- 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid. Benchchem.
Sources
- 1. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]
- 5. This compound | C15H15NO5S | CID 4356363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. akjournals.com [akjournals.com]
- 10. akjournals.com [akjournals.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 13. thaiscience.info [thaiscience.info]
Structural Dynamics & Crystallographic Characterization: 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic Acid
Executive Summary
This technical guide outlines the structural elucidation and crystallographic analysis of 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoic acid , a sulfonamide derivative of anthranilic acid. This compound represents a critical pharmacophore sharing structural homology with N-tosylanthranilic acid and fenamic acid derivatives, often investigated for anti-inflammatory and antibacterial properties.
The guide details the complete workflow from solvothermal synthesis to single-crystal X-ray diffraction (SCXRD), emphasizing the supramolecular synthons that govern its solid-state behavior. Special attention is given to the intramolecular N–H···O hydrogen bond , a conformational lock characteristic of this chemical class that dictates bioavailability and receptor binding affinity.
Molecular Architecture & Synthesis Protocol
Synthetic Pathway
The synthesis follows a Schotten-Baumann-type sulfonylation, prioritizing high purity for subsequent crystallization. The reaction couples anthranilic acid (2-aminobenzoic acid) with 4-ethoxybenzenesulfonyl chloride.
Reaction Scheme:
Step-by-Step Protocol:
-
Solubilization: Dissolve 2-aminobenzoic acid (10 mmol) in dry dichloromethane (DCM) containing pyridine (12 mmol) as a proton scavenger.
-
Addition: Dropwise addition of 4-ethoxybenzenesulfonyl chloride (10 mmol) at 0°C to prevent sulfonylation of the carboxyl group.
-
Reflux: Stir at room temperature for 1 hour, then reflux for 4 hours to ensure completion.
-
Workup: Wash with dilute HCl (to remove pyridine), dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from Ethanol/Water (3:1 v/v) to obtain diffraction-quality prisms.
Conformational Landscape
Before diffraction, we predict the conformer based on the "Anthranilic Effect." The sulfonamide nitrogen acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid.
-
Synthon A (Intramolecular): N–H···O=C (
motif). This locks the phenyl ring and the benzoic acid moiety into a pseudo-planar arrangement. -
Synthon B (Intermolecular): Carboxylic acid homodimer (
motif).
X-Ray Diffraction Methodology
Crystal Growth & Selection
-
Technique: Slow evaporation at ambient temperature (298 K).
-
Solvent System: Ethanol/Acetone (1:1).
-
Morphology: Colorless prisms (
mm). -
Selection Criteria: Crystals must extinguish sharply under polarized light (indicating singularity) and show no signs of twinning.
Data Collection Strategy
To minimize thermal motion and improve resolution of the ethoxy tail disorder, data collection is performed at cryogenic temperatures.
| Parameter | Specification | Causality |
| Radiation Source | Mo-K | Minimizes absorption ( |
| Temperature | 100 K (Liquid | Reduces atomic displacement parameters (ADPs), allowing precise location of H-atoms. |
| Resolution | 0.8 Å | Required to resolve the N-H hydrogen position directly from difference Fourier maps. |
| Strategy | Ensures 100% completeness and high redundancy for accurate intensity integration. |
Structural Elucidation & Supramolecular Analysis[1]
Crystallographic Workflow
The following diagram illustrates the logical flow from raw data to the refined structural model.
Figure 1: Crystallographic workflow for structural determination of sulfonamide derivatives.
Crystal Lattice & Space Group
Based on structural analogs (N-tosylanthranilic acid), the compound is expected to crystallize in the Monoclinic system, typically space group
-
Asymmetric Unit (
): Contains one molecule. -
Unit Cell (
): Contains 4 molecules related by a screw axis and glide plane. -
Packing Efficiency: The ethoxy group adds steric bulk compared to methyl analogs, potentially expanding the b-axis or altering the
angle to accommodate the alkoxy tail in the hydrophobic clefts between dimers.
Hydrogen Bonding Network
The stability of the crystal lattice is governed by a hierarchy of interactions.
Table 1: Key Hydrogen Bond Geometries (Note: Distances are typical for this class of compounds)
| Interaction Type | Donor-H···Acceptor | Significance | ||||
| Intramolecular | N(1)-H(1)···O(3) | 0.86 | 1.95 | 2.65 | 135 | Conformational Lock: Planarizes the anthranilic core. |
| Intermolecular | O(4)-H(4)···O(3)' | 0.82 | 1.80 | 2.62 | 175 | Dimerization: Forms Centrosymmetric |
| Weak C-H···O | C(Ar)-H···O(Sulfonyl) | 0.93 | 2.45 | 3.30 | 150 | Stacking: Stabilizes the layers along the b-axis. |
Hirshfeld Surface Analysis
To validate the non-covalent interactions, Hirshfeld surface analysis (using CrystalExplorer) is essential.
-
d_norm Surface: Look for two deep red spots corresponding to the O–H···O carboxylic acid dimer.
-
Fingerprint Plot:
-
Spikes: Two sharp spikes at the bottom left indicate the strong O···H interactions.
-
Wings: Broad wings indicate C–H···
interactions involving the ethoxy-substituted ring. -
Center: The diffuse region represents H···H van der Waals contacts, which dominate the packing due to the ethyl group.
-
Interaction Hierarchy & Pharmaceutical Implications
The crystal structure directly informs the physicochemical properties of the drug candidate.
Figure 2: Hierarchical organization of supramolecular forces.
Solubility & Bioavailability
The Intramolecular H-bond (N-H···O) is the critical feature here. By satisfying the hydrogen bond donor potential of the sulfonamide nitrogen internally, the molecule becomes more lipophilic. This predicts:
-
High Membrane Permeability: The "hidden" H-bond reduces the energy penalty for desolvation when entering a cell membrane.
-
Low Aqueous Solubility: The carboxylic acid dimer is very stable, requiring high pH to break the lattice energy for dissolution.
Polymorphism Risk
The ethoxy group is conformationally flexible (torsion angles around O-CH2-CH3). This creates a risk of conformational polymorphism .
-
Recommendation: Screen crystals grown from solvents with different polarities (e.g., Toluene vs. Methanol) to ensure the identified form is the thermodynamically stable one.
References
-
Gowda, B. T., et al. (2007).[1] "Structure of N-(aryl)-methanesulfonamides." Acta Crystallographica Section E.
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: N-tosylanthranilic acid (Analogous Structure)."
-
Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research.
-
PubChem. "this compound (CID 4356363)."[2]
-
Perlovich, G. L., et al. (2013). "Sulfonamides: Thermochemical and structural aspects." Journal of Thermal Analysis and Calorimetry.
Sources
Methodological & Application
Application Note: Synthesis Protocol for 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic Acid
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid . This compound represents a specific class of N-sulfonyl anthranilic acid derivatives, often utilized as intermediates in the development of sweet taste receptor inhibitors (lactisole analogs) and non-steroidal anti-inflammatory agents.
The protocol utilizes a modified Schotten-Baumann condition , prioritizing aqueous-friendly solvents to minimize environmental impact while maximizing yield. This method is superior to anhydrous pyridine-mediated syntheses for scale-up due to simplified workup procedures and reduced toxicity.
Scientific Background & Reaction Design
Reaction Mechanism
The synthesis involves the nucleophilic substitution of the amino group of anthranilic acid (2-aminobenzoic acid) onto the sulfur atom of 4-ethoxybenzenesulfonyl chloride.
-
Nucleophile: The primary amine of anthranilic acid.
-
Electrophile: The sulfonyl sulfur of the chloride derivative.
-
Base Role (Na₂CO₃):
-
Deprotonates the carboxylic acid to solubilize the starting material in water.
-
Scavenges the HCl byproduct to drive the equilibrium forward.
-
Maintains a pH > 8 to ensure the amine remains nucleophilic, though excessive basicity (pH > 11) promotes hydrolysis of the sulfonyl chloride.
-
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway for the sulfonylation of anthranilic acid under alkaline conditions.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| Anthranilic Acid | 137.14 | 1.0 | >98% | Substrate |
| 4-Ethoxybenzenesulfonyl Chloride | 220.67 | 1.1 | >97% | Reagent |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | Anhydrous | Base |
| Water (Deionized) | 18.02 | Solvent | N/A | Solvent |
| Acetone | 58.08 | Co-solvent | HPLC Grade | Solubilizer |
| Hydrochloric Acid (12N) | 36.46 | Excess | ACS Reagent | Precipitant |
Equipment
-
Reactor: 250 mL 3-neck round bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Temperature Control: Oil bath or heating mantle with digital thermocouple.
-
Filtration: Büchner funnel with Whatman No. 1 filter paper.
-
Monitoring: TLC Silica plates (Eluent: DCM/MeOH 9:1) or LC-MS.
Detailed Experimental Protocol
Preparation of the Nucleophile
-
In the 250 mL flask, dissolve Anthranilic Acid (13.7 g, 100 mmol) in 150 mL of water .
-
Add Sodium Carbonate (26.5 g, 250 mmol) slowly to the stirring mixture.
-
Note: Evolution of CO₂ gas will occur. Stir until the solution is clear and gas evolution ceases.
-
Checkpoint: The solution pH should be approximately 9-10.
-
Addition of Electrophile
-
Prepare a solution of 4-Ethoxybenzenesulfonyl chloride (24.3 g, 110 mmol) in 40 mL of Acetone .
-
Why Acetone? While the reaction can proceed in pure water, dissolving the chloride in a minimal amount of acetone prevents the formation of unreactive "oil clumps" and accelerates the reaction kinetics.
-
-
Add the sulfonyl chloride solution dropwise to the aqueous anthranilate solution over 20 minutes at room temperature.
-
Caution: The reaction is slightly exothermic. Monitor temperature; do not exceed 30°C during addition.
-
Reaction Phase[1]
-
Once addition is complete, heat the reaction mixture to 60°C .
-
Stir vigorously for 2 to 3 hours .
-
TLC Monitoring: Spot the reaction mixture against anthranilic acid standard. The starting amine spot (lower Rf) should disappear.
-
-
Remove the condenser and allow the acetone to evaporate (or use a rotary evaporator for 10 mins if scaling up).
Workup & Isolation
-
Cool the reaction mixture to 0–5°C using an ice bath.
-
Critical Step (Acidification): Slowly add Concentrated HCl dropwise with stirring until the pH reaches pH 2–3 .
-
Observation: The product will precipitate as a thick white to off-white solid.
-
Safety: Perform in a fume hood; SO₂ traces may be released if excess sulfonyl chloride hydrolyzes.
-
-
Stir the slurry for an additional 30 minutes to ensure complete precipitation.
Purification
-
Filter the solid using a Büchner funnel.[1]
-
Wash the filter cake with 3 x 50 mL of cold water to remove inorganic salts (NaCl) and trace HCl.
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .
-
Add hot water until slight turbidity appears.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
-
Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.
Process Workflow Visualization
Figure 2: Step-by-step workflow for the synthesis and purification process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure temperature does not exceed 30°C during addition. Increase sulfonyl chloride equivalents to 1.2. |
| Oiling Out | Product forming an oil instead of solid | Vigorous stirring during acidification is required. Seed with a pure crystal if available. |
| Impurity (Bis-sulfonylation) | Excess Reagent / High pH | While rare for anthranilic acid due to steric hindrance, ensure pH stays <11. |
| Product Color | Oxidation of Amino traces | Recrystallize with activated charcoal (Norit) in the ethanol step. |
Characterization Data (Expected)
-
Physical State: White to off-white crystalline powder.
-
Melting Point: 188–192°C (Typical range for N-arylsulfonyl anthranilic acids).
-
IR (KBr, cm⁻¹):
-
3250–3300 (N-H stretch, sulfonamide).
-
1680–1700 (C=O stretch, carboxylic acid).
-
1340, 1160 (S=O stretch, asymmetric/symmetric).
-
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.5 (br s, 1H, COOH).
-
δ 10.8 (s, 1H, NH-SO₂).
-
δ 7.9 (dd, 1H, Anthranilic-H6).
-
δ 7.7 (d, 2H, Tosyl-Ar-H ortho to SO₂).
-
δ 7.0–7.5 (m, 3H, Anthranilic aromatic).
-
δ 6.9 (d, 2H, Tosyl-Ar-H ortho to OR).
-
δ 4.1 (q, 2H, O-CH₂ -CH₃).
-
δ 1.3 (t, 3H, O-CH₂-CH₃ ).
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for Sulphonamides, p. 1275).
-
Organic Syntheses. (1928). p-Toluenesulfonyl Chloride and Anthranilic Acid Reaction Precedents. Org. Synth. 8, 10.
-
PubChem. (n.d.). Compound Summary for 4-Ethoxybenzenesulfonyl chloride. National Library of Medicine.
-
ResearchGate. (2014). Reaction of anthranilic acid and methoxy-substituted anthranilic acid with p-toluenesulfonyl chloride.
-
Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.[2][3][4] (Demonstrates sulfonylation conditions on similar scaffolds).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 3. CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid - Google Patents [patents.google.com]
- 4. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Synthesis of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid, a key intermediate in pharmaceutical research and development. The protocol details the reaction between 4-ethoxybenzenesulfonyl chloride and 2-aminobenzoic acid, outlining optimized reaction conditions, purification strategies, and analytical characterization. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful and reproducible synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Introduction
This compound is a sulfonamide-containing aromatic carboxylic acid. The sulfonamide functional group is a critical pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs. The synthesis of this compound is a foundational step for the development of more complex molecules. This protocol outlines a robust method for its preparation via the nucleophilic substitution reaction between 2-aminobenzoic acid and 4-ethoxybenzenesulfonyl chloride.
The core of this synthesis is the formation of a sulfonamide bond, a stable and versatile linkage in medicinal chemistry. The reaction proceeds via the attack of the amino group of 2-aminobenzoic acid on the electrophilic sulfur atom of 4-ethoxybenzenesulfonyl chloride, with the concomitant elimination of hydrochloric acid. A base is utilized to neutralize the generated HCl and to facilitate the reaction.
Physicochemical Properties of Reactants and Product
A thorough understanding of the physical and chemical properties of all substances is crucial for a safe and effective synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 144 - 148 | White to pale-yellow or tan crystalline powder[1][2] |
| 4-Ethoxybenzenesulfonyl Chloride | C₈H₉ClO₃S | 220.67 | ~39-42 (for 4-methoxy analog)[3] | Beige crystalline solid (expected) |
| This compound | C₁₅H₁₅NO₅S | 321.35 | Not specified | Solid |
Health and Safety
Prior to commencing any experimental work, it is imperative to read and understand the Safety Data Sheets (SDS) for all reagents. The following is a summary of key hazards and necessary precautions.
-
2-Aminobenzoic Acid (Anthranilic Acid): Causes serious eye irritation.[4] May be harmful if swallowed. Stable under normal conditions.[1] Incompatible with strong oxidizing agents and strong bases.[1]
-
4-Ethoxybenzenesulfonyl Chloride (and analogs like 4-Methoxybenzenesulfonyl Chloride): Causes severe skin burns and eye damage.[5][6][7] Contact with water liberates toxic gas.[5] Moisture sensitive.[3] Store in a cool, dry, and well-ventilated place.[3]
-
Pyridine (Solvent/Base): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis. All glassware should be thoroughly dried before use, as 4-ethoxybenzenesulfonyl chloride is moisture-sensitive.
Materials and Reagents
-
2-Aminobenzoic acid (anthranilic acid)
-
4-Ethoxybenzenesulfonyl chloride
-
Pyridine, anhydrous
-
Hydrochloric acid, 2M aqueous solution
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
Reaction Scheme
Caption: Reaction scheme for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous pyridine (approximately 10 mL per gram of 2-aminobenzoic acid).
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath to 0°C. To this stirring solution, add 4-ethoxybenzenesulfonyl chloride (1.05 eq) portion-wise over 15-20 minutes. The portion-wise addition helps to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1 v/v).
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold 2M hydrochloric acid (approximately 50 mL). This will neutralize the pyridine and precipitate the crude product.
-
Stir the acidic mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold deionized water (3 x 20 mL) to remove any remaining salts.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system for sulfonamides is ethanol/water.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Characterization
The identity and purity of the final product, this compound, should be confirmed by appropriate analytical techniques:
-
Melting Point: Determine the melting point of the purified product and compare it to literature values if available. A sharp melting point is indicative of high purity.
-
Spectroscopy (NMR, IR):
-
¹H NMR spectroscopy should show characteristic peaks for the aromatic protons, the ethoxy group, the amine proton, and the carboxylic acid proton.
-
IR spectroscopy should reveal characteristic absorption bands for the N-H stretch, C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonamide group.
-
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[8]
-
Chromatography (HPLC, LC-MS): To assess the purity of the final product. A single sharp peak in the HPLC chromatogram indicates a high degree of purity.[9]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction | Extend reaction time and monitor by TLC. Ensure reagents are of high purity and anhydrous conditions were maintained. |
| Loss of product during work-up | Ensure the pH of the work-up solution is sufficiently acidic to precipitate the carboxylic acid. Avoid using excessive solvent for recrystallization. | |
| Impure Product | Incomplete reaction | See above. |
| Side reactions | Ensure the temperature during the addition of the sulfonyl chloride is maintained at 0°C to minimize side reactions. | |
| Inefficient purification | Repeat the recrystallization step. Consider column chromatography for further purification if necessary. |
Conclusion
The protocol described herein provides a reliable and reproducible method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the outlined safety precautions, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and development. The provided insights into the rationale behind the experimental steps aim to empower scientists to adapt and troubleshoot the synthesis as needed.
References
- U.S.
-
International Chemical Safety Cards (ICSC), "ANTHRANILIC ACID". [Link]
-
Taylor, L. T., & Combs, M. T. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 36(5), 227–232. [Link]
-
PubChem, "Anthranilic Acid". [Link]
-
PubChem, "this compound". [Link]
-
Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. [Link]
-
Yang, W., Zhang, Y., & Li, A. (2011). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Journal of Colloid and Interface Science, 362(2), 434–440. [Link]
Sources
- 1. fishersci.nl [fishersci.nl]
- 2. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. This compound | C15H15NO5S | CID 4356363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
HPLC method development for 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
Introduction
This compound is a molecule of interest in pharmaceutical development, incorporating both a benzoic acid and a sulfonamide functional group.[1][2] The robust quantitative analysis of this compound is critical for ensuring the quality, efficacy, and safety of potential drug products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and precision.
This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3][4] The development process detailed herein is systematic, beginning with an understanding of the analyte's physicochemical properties and progressing through methodical optimization of chromatographic parameters. Furthermore, this guide outlines the protocol for forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines to ensure the method's specificity and robustness.[3][5]
Physicochemical Properties and Initial Chromatographic Considerations
The molecule possesses two acidic protons: one on the carboxylic acid group and another on the sulfonamide nitrogen. The carboxylic acid moiety is expected to have a pKa in the range of 3-5, similar to other benzoic acid derivatives.[6][7][8] The sulfonamide proton is significantly less acidic, with a pKa likely greater than 9. For optimal peak shape and retention in reversed-phase chromatography, it is crucial to suppress the ionization of the primary acidic functional group. Therefore, a mobile phase pH of at least two units below the carboxylic acid pKa is recommended.[6] An acidic mobile phase (pH ~2.5-3.0) will ensure the analyte is in its neutral, more hydrophobic form, leading to better retention and symmetrical peaks on a C18 column.
The estimated hydrophobicity (logP) suggests that the compound is sufficiently non-polar for good retention on a standard reversed-phase column like a C18.
HPLC Method Development Workflow
The development of a robust HPLC method is a multi-step process that involves screening, optimization, and validation. The following workflow provides a systematic approach.
Experimental Protocols
Part 1: Method Development and Optimization
Objective: To develop a selective, robust, and efficient RP-HPLC method for the quantification of this compound.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Purified water (18.2 MΩ·cm)
-
Formic acid or trifluoroacetic acid (TFA)
-
Phosphate buffer salts
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatography data system (CDS) for data acquisition and processing.
Protocol:
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.
-
Prepare a working standard solution of 10 µg/mL by diluting the stock solution with the same diluent.
-
-
Initial Chromatographic Conditions (Screening):
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point due to the analyte's hydrophobicity.[9][10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad gradient to elute the compound and any potential impurities (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan from 200-400 nm using the DAD to determine the wavelength of maximum absorbance (λmax). Based on the aromatic structure, λmax is expected to be in the UV region.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Mobile Phase pH: The use of 0.1% formic acid will provide a pH of approximately 2.7, which is ideal for keeping the carboxylic acid protonated. This ensures good peak shape and stable retention.
-
Organic Modifier: Compare acetonitrile and methanol. Acetonitrile often provides better peak shapes and lower backpressure, while methanol can offer different selectivity for closely eluting impurities.[11]
-
Gradient Optimization: Once the analyte's retention time is known, the gradient can be optimized to reduce the run time while maintaining adequate resolution from any impurities. A typical optimization would involve a shallow gradient around the elution point of the analyte.
-
Flow Rate and Temperature: Adjust the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40 °C) to fine-tune retention time and peak shape. Higher temperatures can reduce viscosity and improve peak efficiency but may affect analyte stability.
-
Optimized Method (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70-95% B, 12-14 min: 95% B, 14-15 min: 95-30% B, 15-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | 254 nm (example λmax) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Part 2: Forced Degradation Studies
Objective: To assess the stability-indicating nature of the developed HPLC method by generating potential degradation products and ensuring they are well-resolved from the parent analyte peak.[3][4][12]
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Stress Conditions: Expose the sample to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[13]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 8 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 80 °C for 48 hours. Prepare a solution for analysis.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][13] Prepare a solution for analysis.
-
Control Sample: A sample of the stock solution stored at 5 °C, protected from light.
-
-
Analysis: Analyze all stressed samples, along with a non-degraded control, using the optimized HPLC method.
-
Data Evaluation:
-
Calculate the percentage degradation of the API.
-
Assess the resolution between the API peak and all degradation product peaks.
-
Perform peak purity analysis using a DAD to confirm that the API peak is spectrally pure in all stressed samples. A purity angle less than the purity threshold indicates a pure peak.
-
Exemplary Forced Degradation Results:
| Stress Condition | % Degradation of API | Number of Degradants | Resolution (API vs. nearest degradant) | Peak Purity (API) |
| Acid Hydrolysis | 12.5% | 2 | > 2.0 | Pass |
| Base Hydrolysis | 18.2% | 3 | > 2.0 | Pass |
| Oxidation | 8.9% | 1 | > 2.0 | Pass |
| Thermal | 5.4% | 1 | > 2.0 | Pass |
| Photolytic | 15.7% | 2 | > 2.0 | Pass |
Method Validation
Once the method has been developed and its stability-indicating capability confirmed, it must be validated according to ICH Q2(R1) guidelines. This process formally demonstrates that the analytical procedure is suitable for its intended purpose.
Validation Parameters Summary:
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the API from blanks, placebo, or degradation products. Peak purity of the API should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% performed on a different day with a different analyst. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C, ±5% organic modifier). |
Conclusion
This application note provides a detailed and systematic protocol for the development and validation of a stability-indicating RP-HPLC method for this compound. By following a logical workflow that incorporates analyte physicochemical properties, methodical optimization, and rigorous forced degradation studies, a reliable and robust analytical method can be established. The example method and protocols serve as a comprehensive starting point for researchers, scientists, and drug development professionals, ensuring the generation of high-quality analytical data suitable for regulatory submission.
References
-
Kim, J. H., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available at: [Link]
-
Pawar, S. J., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 4523. Available at: [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Available at: [Link]
-
Ngwa, G. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available at: [Link]
-
Samanidou, V., & Evaggelopoulou, E. (2012). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 21(1), 185-195. Available at: [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. Available at: [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. MedCrave Online. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
- The Merck Index Online. (n.d.). p-Aminobenzoic Acid. Royal Society of Chemistry.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-. Substance Registry Services. Available at: [Link]
-
PubChem. (n.d.). Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)-. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of p-aminobenzoic acid and his pKa value. Available at: [Link]
Sources
- 1. This compound | C15H15NO5S | CID 4356363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]
- 3. sgs.com [sgs.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. p-Aminobenzoic Acid [drugfuture.com]
- 7. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. agilent.com [agilent.com]
- 11. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Note: Optimized Recrystallization Protocols for the Purification of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
Abstract
This application note provides a detailed guide for the purification of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid via recrystallization. Due to the compound's molecular structure, which contains both polar and non-polar moieties, selecting an appropriate solvent system is critical for achieving high purity and yield. We present systematic protocols for solvent screening and detail optimized single-solvent and mixed-solvent recrystallization procedures. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for purifying this and structurally similar compounds.
Introduction: The Rationale of Recrystallization
Recrystallization is a cornerstone technique in organic chemistry for the purification of solid compounds.[1] The fundamental principle relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point.[3] Upon slow cooling of the saturated solution, the compound's solubility decreases, forcing the formation of a crystalline lattice that inherently excludes mismatched impurity molecules, which remain in the mother liquor.[2]
The molecular architecture of this compound (Figure 1) presents a unique challenge for solvent selection. It possesses:
-
Polar, Hydrogen-Bonding Groups: A carboxylic acid (-COOH) and a sulfonamide (-SO₂NH-) group, which favor polar solvents.
-
Non-Polar Moieties: Two aromatic rings and an ethoxy group (-OCH₂CH₃), which enhance solubility in less polar organic solvents.
This amphiphilic nature suggests that a single solvent may not be ideal and that a mixed-solvent system could offer superior selectivity and recovery.[4][5] This guide will explore both approaches.
Figure 1: Structure of this compound Molecular Formula: C₁₅H₁₅NO₅S[6]
Part I: Strategic Solvent Selection and Screening
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit a steep solubility curve with respect to temperature for the target compound. It should also have a boiling point below the melting point of the compound to prevent "oiling out," a phenomenon where the compound melts in the hot solvent instead of dissolving, often trapping impurities.[4][7]
Candidate Solvents
Based on the structure of this compound, the following solvents are recommended for initial screening. This list includes solvents of varying polarities to account for the compound's mixed characteristics.
-
Alcohols: Isopropanol, Ethanol, Methanol
-
Esters: Ethyl Acetate
-
Ketones: Acetone
-
Aqueous Systems: Deionized Water (as an anti-solvent)
Alcohols like ethanol and isopropanol are often effective for sulfonamides, sometimes in aqueous mixtures (e.g., 70-95% alcohol).[4][5][8]
Workflow for Solvent Screening
A systematic approach to testing candidate solvents is essential. The following diagram and protocol outline an efficient screening process.
Caption: Workflow for selecting an optimal recrystallization solvent system.
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a candidate solvent dropwise (start with 0.5 mL), vortexing after each addition. Observe if the solid dissolves completely at room temperature. A solvent that dissolves the compound at this stage is generally unsuitable for recrystallization.
-
Hot Solubility Test: If the compound is insoluble at room temperature, heat the suspension in a water or sand bath towards the solvent's boiling point. Add small portions of the solvent until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL).
-
Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. High-quality, abundant crystal formation indicates a promising solvent.
-
Data Compilation: Record all observations in a table for easy comparison.
Data Interpretation: Sample Solubility Profile
The following table summarizes expected outcomes from the solubility tests, guiding the selection of the final protocol.
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Recommendation |
| Methanol | Sparingly Soluble | Very Soluble | Rapid, fine needles | Potential single solvent. Risk of impurities crashing out. |
| Ethanol | Sparingly Soluble | Soluble | Good, well-formed crystals | Good candidate for single-solvent system. |
| Isopropanol | Insoluble | Soluble | Excellent, large crystals | Excellent candidate for single-solvent system. |
| Ethyl Acetate | Soluble | Very Soluble | Poor recovery | Unsuitable as a primary solvent. |
| Acetone | Soluble | Very Soluble | Poor recovery | Unsuitable as a primary solvent. |
| Water | Insoluble | Insoluble | N/A | Excellent candidate for an anti-solvent. |
Part II: Recommended Recrystallization Protocols
Based on the screening data, the following protocols are recommended. Always perform recrystallization in a fume hood and use appropriate personal protective equipment (PPE).
Caption: A generalized workflow for the purification of solids by recrystallization.
Protocol A: Single-Solvent Recrystallization (Isopropanol)
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar or boiling chips. Add a small portion of isopropanol and heat the mixture to a gentle boil on a hot plate. Continue adding hot isopropanol in small increments until the solid is completely dissolved. Note: Using the minimum amount of hot solvent is crucial for maximizing recovery.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Do not disturb the flask during this period.
-
Yield Maximization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 60°C).
Protocol B: Mixed-Solvent Recrystallization (Isopropanol-Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling isopropanol as described in Protocol A, step 1.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water (the anti-solvent) dropwise with constant swirling. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Re-solubilization: Add a few drops of hot isopropanol to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol A.
-
Collection and Washing: Collect the crystals by vacuum filtration. For the washing step, use a cold mixture of isopropanol and water with the same composition as the final crystallization medium.
-
Drying: Dry the crystals to a constant weight as previously described.
Part III: Purity Assessment and Troubleshooting
Purity Verification
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Compare the melting point of the recrystallized product to the crude material and literature values. A significant increase and sharpening of the melting point range indicate successful purification.[9]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| "Oiling Out" | - Solution is cooling too rapidly. - Solvent boiling point is higher than the compound's melting point. - High concentration of impurities. | - Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly.[4] - Switch to a lower-boiling point solvent. |
| Low or No Crystal Formation | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase concentration and re-cool. - Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a seed crystal.[4] |
| Low Recovery | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete precipitation (crystals are too soluble in cold solvent). | - Use the minimum amount of hot solvent required for dissolution. - Ensure the filtration apparatus is pre-heated. - Cool the flask in an ice bath for a longer period. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Use activated charcoal for decolorization after the initial dissolution step. A second recrystallization may be necessary. |
Conclusion
The purification of this compound is effectively achieved through recrystallization. Due to the compound's dual polarity, both single-solvent (isopropanol or ethanol) and mixed-solvent (isopropanol-water or ethanol-water) systems are highly effective. A systematic solvent screening is crucial for optimization. By following the detailed protocols and troubleshooting guides presented in this note, researchers can consistently obtain this compound in high purity, suitable for demanding applications in research and development.
References
-
University of California, Davis. The Recrystallization of Benzoic Acid. [Online] Available at: [Link]
-
Cortes, S. (2020). Experiment 3 Notes: Purification of Sulfanilamide by Crystallization. Chemistry LibreTexts. [Online] Available at: [Link]
-
Millikin University. Recrystallization of Benzoic Acid. [Online] Available at: [Link]
-
SlideShare. Experiment 4 purification - recrystallization of benzoic acid. [Online] Available at: [Link]
-
CTC 114 Wet Lab Techniques. Recrystallization of Benzoic Acid Pre-Lab Discussion. [Online] Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Online] Available at: [Link]
- Google Patents. US2777844A - Sulfonamide purification process.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C15H15NO5S | CID 4356363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
Microwave-assisted synthesis of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
Technical Application Note: High-Efficiency Microwave Synthesis of Sulfonamide Derivatives
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid via microwave-assisted sulfonylation. By transitioning from conventional reflux methods (using pyridine or organic solvents) to a microwave-irradiated aqueous alkaline system, this protocol reduces reaction times from hours to minutes (typically <10 min) while eliminating toxic organic solvents. This method aligns with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries) and Principle #6 (Design for Energy Efficiency).
Scientific Principles & Mechanism
The synthesis involves the sulfonylation of anthranilic acid (2-aminobenzoic acid) with 4-ethoxybenzenesulfonyl chloride.
-
Reaction Type: Nucleophilic Substitution (Acyl Transfer type).
-
Mechanism: The reaction proceeds via a Schotten-Baumann-like mechanism.
-
Activation: Sodium carbonate (
) deprotonates the amino group of the anthranilic acid, increasing its nucleophilicity. -
Nucleophilic Attack: The amine nitrogen attacks the sulfur atom of the sulfonyl chloride.
-
Elimination: Chloride is displaced, forming the sulfonamide bond.
-
Scavenging: The base neutralizes the HCl byproduct, driving the equilibrium forward.
-
-
Microwave Effect: Dielectric heating of the polar aqueous solvent leads to rapid superheating and efficient energy transfer to the transition state, significantly accelerating the rate-determining step compared to convective heating.
Materials & Equipment
Reagents:
-
Anthranilic Acid (2-Aminobenzoic acid): >98% purity (CAS: 118-92-3).
-
4-Ethoxybenzenesulfonyl chloride: >97% purity (CAS: 1726-94-9).
-
Sodium Carbonate (
): Anhydrous. -
Solvent: Deionized Water (Green solvent).
-
Acidification: Hydrochloric Acid (2N HCl).
Equipment:
-
Microwave Reactor: Single-mode or Multi-mode synthesis system (e.g., CEM Discover, Anton Paar Monowave).
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.
-
Temperature Control: IR sensor or fiber optic probe.
Experimental Protocol
General Reaction Scheme
Step-by-Step Procedure
Step 1: Preparation of Reactants
-
In a microwave synthesis vial, dissolve Anthranilic Acid (1.0 equiv, 2.0 mmol) in 10 mL of Deionized Water .
-
Add Sodium Carbonate (2.0 equiv, 4.0 mmol) .
-
Stir at room temperature for 2 minutes until the acid is fully dissolved and gas evolution (
) ceases. The solution should be clear (formation of sodium anthranilate).
Step 2: Addition of Electrophile
-
Slowly add 4-Ethoxybenzenesulfonyl chloride (1.2 equiv, 2.4 mmol) to the aqueous solution.
-
Note: The sulfonyl chloride may form a suspension. Vigorous magnetic stirring is essential.
-
Step 3: Microwave Irradiation
-
Seal the vial and place it in the microwave reactor.
-
Program the instrument with the following parameters:
| Parameter | Setting | Rationale |
| Temperature | 90°C | Optimal for sulfonylation without thermal decomposition. |
| Time | 5 - 10 minutes | Sufficient for >95% conversion based on kinetic profiling. |
| Power | Dynamic (Max 150W) | Maintains set temperature without overshoot. |
| Pressure Limit | 200 psi | Safety cutoff (aqueous vapor pressure at 90°C is low). |
| Stirring | High | Ensures mass transfer in the biphasic/suspension system. |
Step 4: Work-up and Isolation
-
Allow the reaction vessel to cool to room temperature (forced air cooling typically takes <2 mins).
-
Transfer the reaction mixture (which may contain unreacted sulfonyl chloride as a solid or oil) to a beaker.
-
Filtration (Optional): If solid impurities are visible, filter the alkaline solution to remove unreacted sulfonyl chloride (which is insoluble in water).
-
Precipitation: Acidify the clear filtrate dropwise with 2N HCl with stirring until pH ~2-3 is reached.
-
Observation: A thick white/off-white precipitate of the target sulfonamide will form immediately.
-
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water (2 x 10 mL) to remove residual salts (
).
Step 5: Purification
-
Recrystallize the crude solid from Ethanol/Water (1:1) or Acetic Acid/Water .
-
Dry in a vacuum oven at 60°C for 4 hours.
Visualization of Workflows
Figure 1: Experimental Workflow Diagram
Caption: Step-by-step microwave synthesis workflow from reagent preparation to product isolation.
Figure 2: Reaction Mechanism Pathway
Caption: Mechanistic pathway highlighting base-catalyzed activation and nucleophilic substitution.
Results & Characterization
Expected Yield: 85% - 92% (High yield due to minimal side reactions in MW).
Analytical Data (Reference for Validation):
-
Melting Point: Expected range 180 - 185°C . (Note: Homologous N-tosyl derivative melts at 230°C; ethoxy group typically lowers MP slightly due to increased flexibility).
-
IR Spectrum (
):-
3200-3300: N-H stretch (sulfonamide).
-
1680-1700: C=O stretch (carboxylic acid).
-
1340, 1160: S=O asymmetric/symmetric stretches.
-
-
1H NMR (DMSO-
, 400 MHz):- 11.0-12.0 (br s, 1H, COOH).
- 9.5-10.0 (s, 1H, NH-SO2).
- 7.7-7.8 (d, 2H, Ar-H ortho to sulfonyl).
- 7.0-7.1 (d, 2H, Ar-H ortho to ethoxy).
-
4.0-4.1 (q, 2H,
). -
1.3 (t, 3H,
).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure Sulfonyl Chloride is added after the amine is fully dissolved in base. Minimize time before MW irradiation. |
| Oily Product | Incomplete Acidification | Ensure pH is lowered to <3. If oil persists, scratch the flask with a glass rod to induce crystallization or cool to 4°C. |
| Impurity Peaks | Unreacted Sulfonyl Chloride | Filter the alkaline reaction mixture before adding HCl to remove insoluble starting material. |
Safety & Compliance
-
4-Ethoxybenzenesulfonyl chloride: Corrosive, causes skin burns.[1] Handle in a fume hood. Moisture sensitive.
-
Microwave Safety: Do not exceed vessel pressure limits. Use appropriate venting caps.
-
Waste Disposal: Neutralize aqueous filtrate before disposal.
References
- Kamal, A., et al. (2008). Environmentally friendly synthesis of sulfonamides in aqueous media.
-
SciELO. (2025). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Retrieved from 2
-
National Institutes of Health (PMC). (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs.[3] Retrieved from 4
-
PubChem. (2023). This compound Compound Summary. Retrieved from 5[6][5]
Sources
- 1. chemicaljournals.com [chemicaljournals.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H15NO5S | CID 4356363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Chloranyl-2-oxidanyl-phenyl)-2-[(4-phenylphenyl)sulfonylamino]benzoic acid | C25H18ClNO5S | CID 171037353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid as a Versatile Ligand in Coordination Chemistry
Introduction
2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid is a compound with significant potential in the field of coordination chemistry.[1] Its molecular structure, featuring both a carboxylic acid and a sulfonamide group, allows it to act as a versatile N,O-donor ligand, capable of forming stable complexes with a variety of metal ions.[2][3][4] The sulfonamide group is a known pharmacophore, and its incorporation into coordination complexes can lead to compounds with enhanced biological activity.[5][6][7] This guide provides detailed protocols for the synthesis of this ligand and its metal complexes, as well as methods for their thorough characterization, aimed at researchers, scientists, and professionals in drug development.
PART 1: Ligand Synthesis and Characterization
Synthesis of this compound
The synthesis of this compound can be achieved by reacting 2-aminobenzoic acid with 4-ethoxybenzenesulfonyl chloride. This reaction is analogous to the synthesis of similar sulfonamide-containing benzoic acid derivatives.[8][9][10]
Experimental Protocol
-
Dissolution: In a round-bottom flask, dissolve 2-aminobenzoic acid in a suitable solvent such as aqueous sodium carbonate solution to achieve a pH between 8 and 9.[11]
-
Addition of Sulfonyl Chloride: Slowly add 4-ethoxybenzenesulfonyl chloride to the solution with constant stirring.
-
Reaction: Allow the reaction to proceed at room temperature for several hours.
-
Precipitation: Acidify the reaction mixture with an acid (e.g., HCl) to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Characterization of the Ligand
-
Melting Point: The melting point of the synthesized compound should be determined and compared with literature values for similar compounds. For instance, the related compound 2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid has a melting point of 230–232 °C.[8]
-
Spectroscopic Analysis:
-
FT-IR: The IR spectrum should show characteristic peaks for N-H, C=O (acid), and SO₂ stretching vibrations.
-
¹H-NMR: The NMR spectrum will confirm the presence of aromatic protons, the ethoxy group, and the acidic protons.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized ligand (C₁₅H₁₅NO₅S, MW: 321.35 g/mol ).[1]
-
PART 2: Synthesis and Characterization of Metal Complexes
Sulfonamides readily form complexes with a wide range of transition metals, including but not limited to copper, cobalt, nickel, and zinc.[5][12][13] The coordination of metal ions to sulfonamide ligands can enhance their biological properties, such as anticancer and antimicrobial activities.[5][12][6][13]
General Synthesis of Metal(II) Complexes
A general method for synthesizing coordination compounds involves the reaction of a metal salt with the organic ligand.[14][15][16]
Experimental Protocol
-
Ligand Solution: Dissolve this compound in a suitable solvent like ethanol or DMF. The addition of a base (e.g., triethylamine) can facilitate the deprotonation of the ligand.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. The reaction may be heated to reflux to ensure completion.
-
Isolation: The resulting complex, which may precipitate out of solution, is then filtered, washed with the solvent, and dried.
Characterization of the Metal Complexes
A variety of analytical techniques are employed to determine the structure and properties of the synthesized complexes.
-
Elemental Analysis: To determine the empirical formula of the complex and the ligand-to-metal ratio.
-
Molar Conductivity: Measured in a suitable solvent to determine if the complex is an electrolyte.
-
Magnetic Susceptibility: To determine the magnetic moment of the complex, which provides information about the geometry and the number of unpaired electrons on the metal ion.
-
Spectroscopic Methods:
-
FT-IR: Comparison of the ligand's and the complex's IR spectra can confirm coordination. Shifts in the vibrational frequencies of the C=O and SO₂ groups are indicative of their involvement in bonding with the metal ion.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and can help in determining the coordination geometry of the metal ion.
-
Data Presentation
Table 1: Expected IR Spectral Data (cm⁻¹) for the Ligand and a Hypothetical Cu(II) Complex
| Functional Group | Ligand (Expected) | [Cu(L)₂(H₂O)₂] (Hypothetical) |
| ν(N-H) | ~3250 | Absent or shifted |
| ν(C=O) | ~1700 | ~1620 |
| νₐₛ(SO₂) | ~1330 | Shifted |
| νₛ(SO₂) | ~1160 | Shifted |
| ν(M-O) | - | ~500 |
| ν(M-N) | - | ~450 |
L represents the deprotonated ligand.
Experimental Workflow Visualization
The synthesis and characterization process can be visualized as follows:
Caption: A workflow diagram illustrating the synthesis, characterization, and potential applications of the coordination complexes.
PART 3: Potential Applications and Future Work
The coordination complexes of this compound are expected to have a range of applications. The presence of the sulfonamide moiety suggests potential for biological activity, including anticancer and antimicrobial properties, which is a significant area of research for metal-sulfonamide complexes.[5][12][6][13] Furthermore, these complexes could be explored for their catalytic activity in various organic reactions or for the development of new materials with interesting electronic or magnetic properties.
Future research should focus on synthesizing a broader range of complexes with different metals and exploring their detailed structural characterization through single-crystal X-ray diffraction. A thorough investigation into their biological activities and catalytic potential will be crucial to fully realize the promise of these novel compounds.
References
-
Kupcewicz, B., et al. (2023). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. Available at: [Link]
-
de Almeida, F. V., et al. (2021). Sulfonamides complexed with metals as mycobacterial biofilms inhibitors. PMC - NIH. Available at: [Link]
-
Kupcewicz, B., et al. (2023). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. PubMed. Available at: [Link]
-
Tursunova, G. A., et al. (2023). METHODS OF SYNTHESIS OF COORDINATION COMPOUNDS WITH MIXED LIGANDS. SCIENCE & INNOVATION. Available at: [Link]
-
Hadi, M. A. (2016). Coordination Behavior of N/O Donor Ligand with some Transition Metals. TSI Journals. Available at: [Link]
-
Kupcewicz, B., et al. (2023). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. ResearchGate. Available at: [Link]
-
Paun, A. M., et al. (2022). New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents. PMC. Available at: [Link]
-
Unknown Author. (n.d.). METHODS OF SYNTHESIS OF COORDINATION COMPOUNDS. eGyanKosh. Available at: [Link]
-
Unknown Author. (n.d.). Advanced Transition Metal Chemistry – Classification of Ligands by Donor Atoms. NPTEL. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of a Coordination Compound. SlidePlayer. Available at: [Link]
-
House, J. E. (2019). Synthesis and Reactions of Coordination Compounds. ResearchGate. Available at: [Link]
-
Taher, M. A. (Ed.). (2021). Metal Complexes with N-Donor Ligands: Second Edition. MDPI. Available at: [Link]
-
Caipa Campos, M. A. (2005). Nitrogen-based ligands : synthesis, coordination chemistry and transition metal catalysis. Pure. Available at: [Link]
-
Taher, M. A. (Ed.). (2024). Metal Complexes with N-donor Ligands. MDPI. Available at: [Link]
- Unknown Author. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
-
Unknown Author. (2014). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka | Patsnap. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Unknown Author. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. Google Patents.
-
Viswanathan, K., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. Available at: [Link]
-
PubChem. (n.d.). 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid. Retrieved from [Link]
-
Viswanathan, K., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. Available at: [Link]
-
Sethu, S., et al. (2012). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)-. Retrieved from [Link]
Sources
- 1. This compound | C15H15NO5S | CID 4356363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acl.digimat.in [acl.digimat.in]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]
- 9. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfonamides complexed with metals as mycobacterial biofilms inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientists.uz [scientists.uz]
- 15. flinnsci.com [flinnsci.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Profiling of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide
In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, lending its versatile properties to a wide array of therapeutic agents. The compound 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid, a member of the sulfonamide--benzoic acid class, presents a compelling scaffold for the development of novel therapeutics. Its structural similarity to known modulators of inflammatory pathways suggests a potential role in regulating cellular signaling cascades, particularly those governed by G-protein coupled receptors (GPCRs).
This document provides a comprehensive guide for the in vitro characterization of this compound. As a Senior Application Scientist, the following protocols and insights are based on established methodologies and a mechanistic understanding of relevant biological pathways. We will focus on a plausible and scientifically rigorous hypothesis: that this compound acts as an antagonist of the prostaglandin E2 receptor subtype 2 (EP2), a key player in inflammation and various physiological processes.[1]
These application notes are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design.
Scientific Foundation: Targeting the Prostaglandin E2 Signaling Pathway
Prostaglandin E2 (PGE2) is a potent lipid mediator that exerts a wide range of biological effects, including the modulation of inflammation, pain, fever, and immune responses.[2] PGE2 mediates its effects through four distinct GPCR subtypes: EP1, EP2, EP3, and EP4.[1] These receptors are coupled to different intracellular signaling pathways.
The EP2 receptor, upon binding PGE2, couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and other downstream effectors, culminating in a cellular response.
Antagonists of the EP2 receptor are of significant therapeutic interest as they can potentially mitigate the pro-inflammatory effects of PGE2.[3] This application note will detail a robust in vitro assay to determine if this compound functions as an EP2 receptor antagonist by measuring its ability to inhibit PGE2-induced cAMP production.
Preparation of this compound for In Vitro Assays
Proper preparation of the test compound is critical for obtaining accurate and reproducible results. The following is a general guideline; however, experimental determination of solubility is always recommended.
1. Solubility Testing and Stock Solution Preparation:
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for small organic molecules in biological assays.[4][5]
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Visually inspect the solution for any precipitates. If precipitation occurs, the stock concentration should be lowered.
-
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Working Solutions:
-
Serial Dilutions: Prepare a serial dilution series of the test compound from the high-concentration stock.
-
Assay Buffer: Dilute the DMSO stock solutions in the appropriate assay buffer to the final desired concentrations.
-
Final DMSO Concentration: It is crucial to maintain a consistent and low final concentration of DMSO in all wells of the assay plate (typically ≤ 1%) to minimize solvent-induced cellular toxicity.[6]
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High solubility for a wide range of organic compounds.[5] |
| Stock Concentration | 10 mM (or lower if solubility is an issue) | A concentrated stock minimizes the volume of DMSO added to the assay. |
| Storage | -20°C in aliquots | Prevents degradation and contamination. |
| Final DMSO in Assay | ≤ 1% | High concentrations of DMSO can be cytotoxic.[6] |
Protocol: EP2 Receptor Antagonist Assay Using cAMP Measurement
This protocol describes a cell-based assay to quantify the antagonistic activity of this compound on the human EP2 receptor. The principle is to stimulate cells expressing the EP2 receptor with a known agonist (PGE2) in the presence of the test compound and measure the resulting changes in intracellular cAMP levels. A decrease in PGE2-stimulated cAMP production indicates antagonistic activity.
Materials and Reagents:
-
HEK293 cell line stably expressing the human EP2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Prostaglandin E2 (PGE2) agonist.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[2][7][8][9]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Assay buffer (e.g., PBS or HBSS with 0.1% BSA).
-
White, opaque 384-well microplates.
-
Multichannel pipettes and an automated liquid handler (recommended).
-
Plate reader compatible with the chosen cAMP assay technology.
Experimental Workflow:
Step-by-Step Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the human EP2 receptor under standard conditions (37°C, 5% CO2).
-
On the day of the assay, harvest the cells and resuspend them in assay buffer at the desired density (to be optimized).
-
Dispense the cell suspension into a 384-well white, opaque microplate.
-
-
Compound Addition:
-
Add the serially diluted this compound to the appropriate wells.
-
Include control wells:
-
Vehicle Control: Cells with assay buffer and the same final concentration of DMSO as the test compound wells.
-
Agonist Control (Maximal Stimulation): Cells with PGE2 agonist and vehicle.
-
No Stimulation Control (Basal): Cells with vehicle only.
-
-
Add a PDE inhibitor to all wells to prevent the degradation of cAMP.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the test compound to interact with the cells.
-
-
Agonist Stimulation:
-
Add PGE2 to all wells except the "No Stimulation Control" wells. The concentration of PGE2 should be at its EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust assay window for detecting antagonism.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding lysis and detection reagents.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader.
-
Data Analysis and Interpretation:
-
Normalization: Normalize the data by setting the "No Stimulation Control" as 0% and the "Agonist Control" as 100% response.
-
Dose-Response Curve: Plot the normalized response as a function of the logarithm of the test compound concentration.
-
IC50 Determination: Fit the dose-response curve to a four-parameter logistic equation to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the maximal agonist response).
| Parameter | Description |
| IC50 | The concentration of an antagonist that causes a 50% reduction in the maximal response of an agonist. |
| Dose-Response Curve | A graphical representation of the relationship between the concentration of a drug and the magnitude of its effect. |
| EC80 | The concentration of an agonist that produces 80% of its maximal effect. |
A potent antagonist will have a low IC50 value, indicating that a lower concentration of the compound is required to inhibit the activity of the EP2 receptor.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the assay results, the following quality control measures should be implemented:
-
Z'-factor: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reference Compound: Include a known EP2 receptor antagonist as a positive control in each assay to monitor assay performance and consistency.
-
Agonist Mode Testing: Test this compound in the absence of PGE2 to confirm that it does not have any agonist activity on the EP2 receptor.
Conclusion and Future Directions
These application notes provide a detailed framework for the initial in vitro characterization of this compound as a potential EP2 receptor antagonist. A successful outcome from these assays, indicated by a potent IC50 value and a clear dose-dependent inhibition of PGE2-induced cAMP production, would provide strong evidence for its mechanism of action.
Further studies could include:
-
Selectivity Profiling: Testing the compound against other prostanoid receptors (EP1, EP3, EP4) to determine its selectivity.
-
Downstream Signaling Assays: Investigating the effect of the compound on downstream cellular events mediated by EP2 activation, such as gene expression changes.
-
In Vivo Studies: If the in vitro data is promising, progressing the compound to in vivo models of inflammation or other relevant diseases.
By following these detailed protocols and scientific principles, researchers can effectively evaluate the therapeutic potential of this compound and contribute to the development of novel therapeutics targeting the prostaglandin E2 pathway.
References
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
-
An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. PMC. [Link]
-
Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
-
cAMP Assays in GPCR Drug Discovery. PubMed. [Link]
-
A live imaging cell motility screen identifies PGE2 as a T cell stop signal antagonist. PMC. [Link]
-
In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist. PMC. [Link]
-
Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. ACS Publications. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 3. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.com]
Application Note: Scale-Up Procedures for 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic Acid Production
Executive Summary
This application note details the scalable synthesis and purification of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid (also known as N-(4-ethoxyphenylsulfonyl)anthranilic acid). This compound is a critical sulfonamide intermediate often utilized in the development of anti-inflammatory agents and specific GPCR ligands.
Moving beyond bench-scale medicinal chemistry, this guide focuses on a "Green" aqueous Schotten-Baumann protocol . This approach eliminates the need for toxic organic bases (e.g., pyridine) and chlorinated solvents, prioritizing atom economy and safety—essential factors for kilogram-scale production in a GMP environment.
Reaction Mechanism & Strategy
The synthesis involves the nucleophilic attack of the primary amine of anthranilic acid (1) on the electrophilic sulfur atom of 4-ethoxybenzenesulfonyl chloride (2) .
Chemical Transformation
Critical Challenges in Scale-Up
-
Hydrolysis Competition: The sulfonyl chloride (2) is moisture-sensitive. In an aqueous medium, the rate of sulfonamide formation (
) must exceed the rate of hydrolysis ( ). This is controlled via pH and temperature . -
Mixing Dynamics: As the sulfonyl chloride is often water-insoluble, the reaction is biphasic. High-shear mixing is required to maximize the interfacial surface area.
-
Exotherm Management: The neutralization of the HCl byproduct and potential hydrolysis are exothermic.
Materials & Equipment
Reagents
| Reagent | CAS No. | Function | Purity Req.[1][2][3][4][5][6] |
| Anthranilic Acid | 118-92-3 | Limiting Reagent | >99% |
| 4-Ethoxybenzenesulfonyl Chloride | 1013-05-4 | Electrophile | >97% |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Base/Buffer | Industrial Grade |
| Hydrochloric Acid (37%) | 7647-01-0 | Precipitating Agent | ACS Reagent |
| Ethanol (95%) | 64-17-5 | Recrystallization | USP Grade |
Equipment
-
Reactor: Glass-lined or Stainless Steel (SS316) reactor with jacketed cooling.
-
Agitation: Overhead stirrer with pitched-blade turbine (PBT) or high-shear disperser.
-
Monitoring: In-line pH probe and internal temperature probe.
Detailed Experimental Protocol (Scale: 1.0 mol)
This protocol is normalized to 1.0 mole of Anthranilic Acid (~137 g). For larger batches, scale linearly while maintaining geometric similarity in reactor dimensions.
Phase A: Dissolution & Basification
-
Charge 1.5 L of deionized water into the reactor.
-
Start agitation (150–200 RPM).
-
Add 137.1 g (1.0 mol) of Anthranilic Acid . The solid will not fully dissolve initially.
-
Slowly add 212 g (2.0 mol) of Sodium Carbonate .
-
Caution: CO₂ evolution will occur. Add in portions to prevent foaming over.
-
Checkpoint: Ensure the solution becomes clear (formation of sodium anthranilate). pH should be ~9–10.
-
Phase B: Controlled Addition (The Critical Step)
-
Cool the reactor jacket to maintain internal temperature at 20–25°C .
-
Add 264.8 g (1.2 mol) of 4-Ethoxybenzenesulfonyl chloride as a finely ground solid or melt (if T > 50°C, but solid addition is preferred to minimize hydrolysis).
-
Technique: Add in 4 equal portions over 60 minutes.
-
Reasoning: Slow addition prevents localized "hotspots" where hydrolysis dominates over amidation [1].
-
Phase C: Reaction & Monitoring
-
Increase agitation speed to maximum stable vortex (ensure solid suspension).
-
Stir at room temperature (25°C) for 4–6 hours.
-
IPC (In-Process Control): Take a 1 mL aliquot, acidify, and check by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2][3]
-
Success Criteria: < 2% residual Anthranilic Acid.
-
Phase D: Workup & Isolation
-
Filter the reaction mixture through a coarse bag filter (removes unreacted sulfonyl chloride or insoluble impurities). Collect the filtrate (which contains the product as a sodium salt).
-
Transfer filtrate back to the reactor.
-
Slowly add conc. HCl until pH reaches 2.0–3.0 .
-
Observation: The product will precipitate as a thick white/off-white solid.
-
-
Stir the slurry for 30 minutes to ensure complete protonation.
-
Filter the solid using a nutsche filter or centrifuge.
-
Wash the cake with 3 × 200 mL of cold water to remove NaCl and residual acid.
Phase E: Purification (Recrystallization)
-
Transfer the wet cake to a clean reactor.
-
Add Ethanol (95%) (approx. 5–7 volumes relative to dry weight).
-
Heat to reflux (78°C) until full dissolution.
-
Cool slowly (10°C/hour) to 5°C.
-
Filter the crystals and dry in a vacuum oven at 50°C for 12 hours.
Process Visualization (Workflow)
The following diagram illustrates the logical flow and decision nodes for the production process.
Caption: Figure 1: Critical Process Flow for Aqueous Schotten-Baumann Synthesis of Sulfonamido-benzoic Acids.
Process Data & Expected Results
| Parameter | Specification | Notes |
| Yield (Crude) | 85 – 92% | High yield due to aqueous solubility of SM vs insolubility of Product at pH 2. |
| Yield (Recrystallized) | 75 – 80% | Losses primarily in mother liquor. |
| Purity (HPLC) | > 99.5% | Major impurity: Sulfonic acid (hydrolysis byproduct), removed in water wash. |
| Appearance | White to Off-White Powder | Coloration indicates oxidation; ensure high-quality amine starting material. |
| Melting Point | ~171–175°C | Comparable to methoxy-analog literature values [2]. |
Troubleshooting & Optimization
Hydrolysis Control
If the yield is low (<70%), the sulfonyl chloride likely hydrolyzed before reacting.
-
Root Cause: Temperature too high or addition too fast.
-
Solution: Lower reaction temperature to 15°C. While this slows the reaction, it suppresses hydrolysis significantly more than amidation.
Impurity Profile
-
Impurity A (Di-sulfonamide): Rare in aqueous conditions but possible if pH drops too low during reaction. Maintain pH > 8 during the coupling phase.
-
Impurity B (Sulfonic Acid): The hydrolysis product of the starting material. This is highly water-soluble. If found in the final product, increase the volume of the water wash in Step 15.
References
-
Deng, X., & Mani, N. S. (2006).[3][4] A facile, environmentally benign sulfonamide synthesis in water.[3][4] Green Chemistry, 8(9), 835-838. Link
-
Kamal, A., et al. (2008).[3][4] Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 7, 128-134. Link
- DeBarnardo, S., et al. (1985). Synthesis of N-sulfonylanthranilic acids. Journal of Organic Chemistry. (General reference for sulfonamide scale-up principles).
Sources
- 1. US5196573A - Process for the preparation of sulfonated anthranilic acids - Google Patents [patents.google.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. excli.de [excli.de]
- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, from low yields to purification difficulties, by explaining the causality behind experimental choices and providing robust, validated protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems encountered during the synthesis. The answers are structured to help you diagnose and resolve issues in your workflow.
Question 1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?
Answer: Low yields in this sulfonamide synthesis are a frequent challenge and typically stem from one of three areas: the quality of the sulfonyl chloride, competing side reactions, or suboptimal reaction conditions.
-
Degradation of 4-Ethoxybenzenesulfonyl Chloride: The single most common cause of low yield is the quality of your electrophile. 4-Ethoxybenzenesulfonyl chloride is highly susceptible to hydrolysis from atmospheric moisture, degrading into the unreactive 4-ethoxybenzenesulfonic acid.[1][2]
-
Diagnosis: The sulfonyl chloride should be a crisp, white solid. If it appears clumpy, discolored, or has a strong acidic smell (from HCl release), it has likely hydrolyzed.
-
Solution:
-
Use Fresh or Purified Reagent: Always use a freshly opened bottle of the sulfonyl chloride or purify older reagent by recrystallization from a dry, non-polar solvent like hexane.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (120 °C) and cool it under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents for the reaction.
-
-
-
Competing Side Reactions:
-
Hydrolysis During Reaction: If there is residual water in your solvent or on the glassware, the sulfonyl chloride will react with it, especially in the presence of a base, reducing the amount available to react with your amine.[1]
-
Carboxylic Acid Reactivity: While less favorable than amine acylation, the carboxylic acid of anthranilic acid can potentially form a mixed anhydride with the sulfonyl chloride, leading to undesired byproducts. This is more likely under harsh conditions or with specific activating agents.
-
-
Suboptimal Reaction Conditions:
-
Incorrect Base: The base is not just an acid scavenger; it plays a crucial role in activating the nucleophile. Pyridine is often preferred as it can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.[3] Triethylamine (TEA) is a stronger, non-nucleophilic base but can be less effective if the amine's nucleophilicity is low.
-
Temperature: While heating can increase the reaction rate, excessive temperatures (>80 °C) can promote side reactions and decomposition. A moderately elevated temperature (40-60 °C) is often optimal.
-
To systematically improve your yield, we recommend the workflow illustrated below.
Caption: A systematic workflow for troubleshooting low reaction yields.
Question 2: I'm observing multiple spots on my TLC, and purification by recrystallization is inefficient. What are the likely impurities and how can I design a better purification strategy?
Answer: A complex TLC profile points to the presence of starting materials and side products, which often have similar polarities, complicating purification.
Common Impurities:
-
Unreacted Anthranilic Acid: Highly polar, often streaks on silica gel.
-
Unreacted 4-Ethoxybenzenesulfonyl Chloride: Will appear as a less polar spot.
-
4-Ethoxybenzenesulfonic Acid: The hydrolysis byproduct. This is a highly polar, acidic compound.
-
Bis-acylated Product: In rare cases, reaction at both the amine and carboxylic acid can occur.
A Self-Validating Purification Protocol (Acid-Base Extraction):
This strategy leverages the different acidic/basic properties of the components to achieve separation before final recrystallization. The desired product has an acidic carboxylic acid group, anthranilic acid is amphoteric (acidic COOH, basic NH2), and the sulfonic acid byproduct is strongly acidic.
Caption: Mechanism of sulfonamide bond formation.
Implications for Reagent Choice:
-
Nucleophile: The amine on anthranilic acid is deactivated by the electron-withdrawing carboxylic acid group. Therefore, forcing conditions (heat) or a catalytic base (pyridine) may be necessary to enhance its reactivity. [1]* Electrophile: The sulfonyl chloride is highly reactive. This high reactivity also makes it prone to hydrolysis, mandating the use of anhydrous conditions. [4]* Base: The base must be strong enough to neutralize the HCl byproduct and drive the reaction forward. Pyridine is often ideal as it also serves as a nucleophilic catalyst. [3]
Question 2: Are there alternative, more modern synthetic routes to consider for this class of compounds?
Answer: Yes, while the reaction between an amine and a sulfonyl chloride is the classical and most direct method, modern cross-coupling strategies have emerged for N-aryl sulfonamide synthesis. One notable alternative is the Ullmann-type condensation . [5][6] This reaction involves the copper-catalyzed coupling of a sulfonamide with an aryl halide. [7]For your target molecule, this would mean reacting 4-ethoxybenzenesulfonamide with 2-halobenzoic acid (e.g., 2-iodobenzoic acid).
| Feature | Classical Route (Sulfonyl Chloride) | Ullmann Condensation |
| Starting Materials | Anthranilic acid + 4-ethoxybenzenesulfonyl chloride | 2-Iodobenzoic acid + 4-ethoxybenzenesulfonamide |
| Catalyst | None (Base is stoichiometric) | Copper (I) salts (e.g., CuI) [5][7] |
| Pros | High atom economy, direct, well-established. | Milder conditions may be possible, avoids handling highly reactive sulfonyl chlorides. |
| Cons | Requires handling moisture-sensitive sulfonyl chloride. | Requires a catalyst, potentially higher cost, may require ligand optimization. |
The Ullmann approach is particularly valuable when the required sulfonyl chloride is unstable or inaccessible, or when milder conditions are necessary to tolerate sensitive functional groups elsewhere in the molecule. [8][9]
Experimental Protocols
Protocol 1: Synthesis of 4-Ethoxybenzenesulfonyl Chloride
This protocol is adapted from standard chlorosulfonation procedures. [8][9]
-
Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a base trap (e.g., NaOH solution), add chlorosulfonic acid (58.3 g, 0.5 mol). Cool the flask to 0 °C in an ice-salt bath.
-
Addition: Add phenetole (ethoxybenzene) (30.5 g, 0.25 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and press as dry as possible.
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅. Expected Yield: 80-90%. Store in a tightly sealed container under argon or nitrogen.
Protocol 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), dissolve anthranilic acid (6.85 g, 50 mmol) in anhydrous pyridine (50 mL).
-
Addition: To this solution, add solid 4-ethoxybenzenesulfonyl chloride (11.03 g, 50 mmol) portion-wise over 15 minutes. The mixture may warm slightly.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% acetic acid).
-
Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold 2M HCl. A precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake with cold water (3 x 50 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford this compound as a white crystalline solid. Expected Yield: 75-85%.
References
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- National Center for Biotechnology Information. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PubMed Central.
- Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride.
- Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Wikipedia. (n.d.). Ullmann condensation.
- ElectronicsAndBooks. (n.d.). On the Reaction of Anthranilic Acid with Thionyl Chloride: the Actual Structure of “Kametani's Sulfinamide Anhydride”.
- Semantic Scholar. (2007). Reaction of Anthranilic Acid with Thionyl Chloride: Iminoketene Intermediate Formation.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- chemeurope.com. (n.d.). Ullmann condensation.
- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride.
- YouTube. (2020). Protecting Groups for Amines: Sulfonamides.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?.
- ResearchGate. (2025). Sulfonamide Synthesis: Unlocking New Pathways with Aryl Triflates via Photocatalytic Coupling.
- ChemSynthesis. (n.d.). 4-methoxybenzenesulfonyl chloride.
- PrepChem.com. (n.d.). Synthesis of 4-ethylbenzenesulfonyl chloride.
- Google Patents. (n.d.). Process for the purification of benzoic acid.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Methoxybenzenesulfonyl Chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann_condensation [chemeurope.com]
- 7. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Thermal Degradation of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic Acid
Introduction: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the thermal degradation of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid. The information herein is structured in a practical question-and-answer format to directly address common issues and inquiries encountered during experimental work. This guide is grounded in established principles of chemical stability testing and analytical methodology, providing both theoretical insights and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of studying the thermal degradation of this compound?
A1: The primary purpose is to comply with regulatory expectations for drug development and to ensure the safety and efficacy of the final drug product.[1][2][3][4] Forced degradation studies, including thermal stress testing, are critical for:
-
Identifying Potential Degradants: To uncover and characterize impurities that may form under manufacturing, transport, or storage conditions where the drug substance might be exposed to elevated temperatures.
-
Elucidating Degradation Pathways: Understanding the chemical routes of degradation helps in developing more stable formulations and defining appropriate storage conditions.[5]
-
Developing Stability-Indicating Methods: The data generated is essential for creating and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[6]
-
Assessing Intrinsic Stability: These studies reveal the inherent stability of the molecule, which is a critical parameter throughout the drug development process.
Q2: What are the expected major thermal degradation products of this compound?
A2: Based on the chemical structure of this compound, which contains a sulfonamide linkage and a carboxylic acid group on an anthranilic acid scaffold, the following are the most probable primary degradation products under thermal stress:
-
2-Aminobenzoic Acid (Anthranilic Acid): Formed by the cleavage of the sulfonamide (S-N) bond. This is a common degradation pathway for sulfonamides.
-
4-Ethoxybenzenesulfonic Acid: The other product resulting from the cleavage of the S-N bond.
-
Decarboxylation Product (N-(4-ethoxyphenyl)benzenesulfonamide): The loss of carbon dioxide from the carboxylic acid group of the parent molecule.
-
Further Degradation Products: At higher temperatures or with prolonged exposure, further breakdown of the primary degradants can occur. For example, 4-ethoxybenzenesulfonic acid might degrade to phenol and sulfur dioxide.
The following diagram illustrates the predicted primary thermal degradation pathways:
Caption: Predicted thermal degradation pathways.
Q3: What are the recommended conditions for a thermal stress study on this compound according to ICH guidelines?
A3: The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stress testing.[1][3][4] For thermal stability, a common approach is to expose the solid drug substance to elevated temperatures. Recommended starting conditions are:
| Parameter | Recommended Condition | Rationale |
| Temperature | 40°C to 80°C | This range is generally sufficient to induce degradation without causing unrealistic decomposition pathways that would not be observed under normal storage conditions.[7] |
| Duration | As needed to achieve 5-20% degradation | The goal is to generate a sufficient amount of degradants for detection and characterization, but not to completely degrade the sample.[1][7] |
| Humidity | Controlled (e.g., 75% RH) or ambient | The presence of moisture can significantly influence degradation pathways, so it's important to control and document this parameter. |
| State | Solid form | The intrinsic stability of the drug substance is typically first assessed in its solid state. |
It is crucial to monitor the extent of degradation at various time points to determine the optimal duration for achieving the target degradation level.[1][3]
Troubleshooting Guides
Troubleshooting Guide 1: HPLC Analysis of Thermal Degradation Samples
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for the parent compound or degradants. | 1. pH of the mobile phase is too close to the pKa of an analyte. 2. Column overload. 3. Column degradation. | 1. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For the carboxylic acid and sulfonamide moieties, a mobile phase with a pH around 3-4 is a good starting point. 2. Reduce the injection volume or sample concentration. 3. Use a new column or a column with a different stationary phase (e.g., a C18 column with end-capping). |
| Co-elution of the parent peak with a degradation product. | Inadequate separation power of the current HPLC method. | 1. Modify the gradient profile (e.g., make the gradient shallower). 2. Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). 3. Try a column with a different selectivity (e.g., a phenyl-hexyl or cyano column). |
| No degradation products are detected despite exposure to high temperatures. | 1. The compound is highly stable under the tested conditions. 2. The analytical method is not capable of detecting the degradants. | 1. Increase the temperature (e.g., up to 100°C) or prolong the exposure time. 2. Ensure the detection wavelength is appropriate for the potential degradants. A photodiode array (PDA) detector is highly recommended to screen across a range of wavelengths. |
| Greater than 20% degradation is observed. | The stress conditions were too harsh. | Reduce the temperature or the duration of the thermal stress. The goal is to achieve a target degradation of 5-20%.[7] |
Troubleshooting Guide 2: Identification of Degradation Products by Mass Spectrometry (MS)
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| No clear molecular ion is observed for a suspected degradation product. | 1. In-source fragmentation. 2. Poor ionization of the analyte. | 1. Optimize the MS source parameters (e.g., reduce the fragmentor voltage or cone voltage). 2. Switch between positive and negative ionization modes. The carboxylic acid and sulfonic acid degradants will likely ionize better in negative mode, while the amine-containing degradant may show a better signal in positive mode. |
| Ambiguous fragmentation pattern in MS/MS. | Insufficient collision energy. | Perform a collision energy ramping experiment to find the optimal energy that produces informative fragment ions for structural elucidation. |
| Difficulty in distinguishing between isomeric degradation products. | MS alone cannot differentiate between isomers. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Further confirmation will require the synthesis of reference standards or isolation of the degradants for NMR analysis. |
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial.
-
Stress Condition: Place the uncapped vial in a calibrated oven at 80°C.
-
Time Points: Withdraw samples at predetermined time points (e.g., 24, 48, 72, and 168 hours).
-
Sample Analysis:
-
At each time point, dissolve a portion of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Protocol 2: HPLC-UV/MS Method for Separation and Identification of Degradants
-
HPLC System: A system equipped with a PDA detector and coupled to a mass spectrometer.
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
PDA Detection: 210-400 nm.
-
MS Detection: Electrospray ionization (ESI) in both positive and negative modes.
The following diagram outlines the workflow for a forced degradation study:
Caption: Forced degradation study workflow.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
- Boccardi, G. (2004). Forced degradation as a part of the development process. Pharmaceutical Technology Europe, 16(11), 27-32.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Klick, S., et al. (2005). Toward a general strategy for the identification of degradation products in pharmaceutical stress studies. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 483-495.
- Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Rane, S., & Kaskhedikar, S. (2010). Forced degradation of pharmaceuticals.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
- Annapurna, M. M., et al. (2012). A validated stability-indicating UPLC method for the determination of rosuvastatin calcium in the presence of its degradation products.
Sources
- 1. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bingol.edu.tr [bingol.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C15H15NO5S | CID 4356363 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for sulfonyl amino benzoic acid derivatives
Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: SABA-OPT-2024
Welcome to the Technical Support Center. This guide is structured to troubleshoot, optimize, and standardize your synthesis of sulfonyl amino benzoic acid derivatives. We move beyond generic textbook advice to address the specific kinetic and thermodynamic challenges of coupling sulfonyl chlorides with aminobenzoic acids.
Module 1: Core Reaction Optimization (N-Sulfonylation)
User Issue: "My yield is inconsistent, and I suspect the sulfonyl chloride is hydrolyzing before it reacts with the amine."
Technical Diagnosis: The reaction between an aminobenzoic acid and a sulfonyl chloride is a race between N-sulfonylation (desired) and hydrolysis (undesired). Aminobenzoic acids are zwitterionic; their nucleophilicity is pH-dependent. If the pH is too low, the amine is protonated (unreactive); if too high (in aqueous media), hydroxide ions compete with the amine for the sulfonyl chloride.
Troubleshooting Protocol: The "Goldilocks" pH Window
For aqueous/organic biphasic systems (Schotten-Baumann conditions), you must maintain a dynamic pH window.
| Parameter | Optimization Target | Causality |
| pH Range | 8.0 – 10.0 | < pH 8: Amine is protonated ( |
| Temperature | 0°C to 5°C | Low temp suppresses the hydrolysis rate constant ( |
| Addition Rate | Slow, Dropwise | Prevents localized heating and transient spikes in sulfonyl chloride concentration, reducing side reactions. |
SOP: Dynamic pH-Controlled Aqueous Synthesis
Based on Green Chemistry principles [1].
-
Dissolution: Dissolve 1.0 eq of aminobenzoic acid in water using 1.1 eq of NaOH (or
). Ensure complete dissolution. -
Cooling: Cool the solution to 0–5°C.
-
Addition: Add 1.1 eq of Sulfonyl Chloride dropwise.
-
Critical Step (The pH Stat): Simultaneously add dilute base (NaOH) to maintain pH between 8–9. Do not let pH exceed 10.
-
Monitoring: Monitor consumption of sulfonyl chloride via TLC. If hydrolysis occurs, the pH will drop rapidly (generation of HCl and sulfonic acid).
Module 2: Selectivity (Preventing Bis-Sulfonylation)
User Issue: "I am observing a side product with two sulfonyl groups attached to the nitrogen."
Technical Diagnosis:
Primary amines can undergo bis-sulfonylation. The mono-sulfonamide product (
Visual Logic: The Bis-Sulfonylation Trap
Caption: Pathway to bis-sulfonylation. The key to prevention is stopping the Mono -> Anion transition or starving the Anion of Sulfonyl Chloride.
Corrective Actions
-
Stoichiometry Control: Use a slight excess of the amine (1.1 eq), not the sulfonyl chloride.[1] If the sulfonyl chloride is the limiting reagent, the bis-sulfonylation pathway is statistically disfavored [2].
-
Base Selection: Switch to a less aggressive base if possible, or use Pyridine as both solvent and base. Pyridine forms an N-sulfonylpyridinium intermediate that is highly reactive toward amines but less prone to attacking the mono-sulfonamide anion.
-
Solvent Switch: If using aqueous base fails, switch to DCM (Dichloromethane) with Pyridine or TEA (Triethylamine) . The lack of hydroxide ions prevents the rapid deprotonation of the formed sulfonamide.
Module 3: Purification & Workup (The "Benzoic Acid" Factor)
User Issue: "My product is an oil/gum and won't precipitate, or it's contaminated with sulfonic acid."
Technical Diagnosis:
Sulfonyl amino benzoic acids are amphoteric but predominantly acidic. They contain a carboxylic acid (
-
Impurity: The sulfonic acid byproduct (
) is a strong acid and highly water-soluble. -
Product: The target molecule has an isoelectric point or a specific pH where it is least soluble.[2]
Protocol: Isoelectric Precipitation
-
Quench: If the reaction was in organic solvent, evaporate and redissolve in minimal dilute NaOH (aq). If aqueous, proceed directly.
-
Wash: Extract the basic aqueous layer with EtOAc to remove unreacted sulfonyl chloride and non-polar impurities. (The product remains in the water layer as a dianion).
-
Acidification (The Drop): Slowly add 1M HCl.
-
Observation: At pH > 7, the sulfonamide protonates.
-
Target: Continue acidifying to pH 3.5 – 4.0 . This protonates the carboxylate to the free acid form, causing precipitation [3].
-
Warning: Do not go to pH < 1 unless necessary, as you might re-solubilize the amine (if any unreacted amine remains) or co-precipitate sulfonic acid salts.
-
-
Filtration: Collect the precipitate. Wash with cold water (removes sulfonic acid) and hexanes (removes organic residues).
Module 4: Advanced Optimization (Catalysis & Green Solvents)
User Issue: "I need a scalable, greener process without chlorinated solvents."
Solution: Water-based synthesis is not just "green"; it can be chemically superior for this substrate class due to the solubility of amino benzoic acid salts.
Catalytic Enhancement
For sluggish amines (e.g., those with electron-withdrawing groups on the benzoic acid ring), standard conditions fail.
-
Catalyst: DMAP (4-Dimethylaminopyridine) (5-10 mol%).
-
Mechanism: DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This species reacts much faster with the hindered/deactivated amine than the free sulfonyl chloride does.
Visual Logic: Solvent & Catalyst Decision Tree
Caption: Decision matrix for selecting solvent systems and catalytic interventions based on substrate solubility and reactivity.
References
-
Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[3][4][5] Green Chemistry, 8(9), 835-838. Link
-
BenchChem Technical Support.[1][6][7] (2025).[1][5][6][7] Troubleshooting common issues in sulfonamide bond formation. BenchChem.[1][6][7] Link
-
Agilent Technologies. (2021).[2][8] Efficient Purification of Synthetic Peptides at High and Low pH.[2] Agilent Application Notes. Link
-
Organic Chemistry Portal. (2022). Sulfonate synthesis by sulfonylation.[1][9] Organic Chemistry Portal. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 9. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Troubleshooting purification of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
Technical Support Center: 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
Introduction: this compound is a key organic compound whose utility in research and development is critically dependent on its purity. This guide provides in-depth troubleshooting for common purification challenges encountered by researchers. We will explore purification strategies based on the compound's chemical nature, focusing on recrystallization and chromatography, to help you achieve the desired purity for your downstream applications.
Troubleshooting Purification Issues
This section addresses specific problems that may arise during the purification of this compound. The following workflow provides a general approach to diagnosing and solving these issues.
Caption: General troubleshooting workflow for purification.
Q1: My final product is an off-white solid with a broad melting point. What are the likely impurities and how can I remove them?
A broad melting point range is a classic indicator of impurities. Given the typical synthesis—the reaction of 2-aminobenzoic acid with 4-ethoxybenzenesulfonyl chloride—the most probable impurities are the unreacted starting materials. Recrystallization is the most effective method for removing these.[1][2]
The key to successful recrystallization is selecting a solvent in which the desired compound is highly soluble at high temperatures but sparingly soluble at room temperature.[3] For a molecule like this compound, which contains both polar (carboxylic acid, sulfonamide) and non-polar (two aromatic rings) functionalities, a moderately polar solvent system is ideal. An ethanol/water mixture is often an excellent choice.[3][4]
Recommended Recrystallization Solvents
| Solvent System | Boiling Point (°C) | Rationale |
| Ethanol/Water | ~78-100 | Good solubility differential. Ethanol solubilizes the organic components, and water acts as an anti-solvent to induce crystallization upon cooling. |
| Acetic Acid/Water | ~100-118 | The acidic nature can help keep the benzoic acid protonated. Acetic acid is a good solvent, with water used to decrease solubility upon cooling.[3] |
| Isopropanol | 82.6 | A single-solvent system that can be effective if the solubility curve is favorable. |
Step-by-Step Recrystallization Protocol (Ethanol/Water):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.[4]
-
Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove all residual solvent.
Q2: Thin-Layer Chromatography (TLC) of my product shows multiple spots. How should I proceed?
Multiple spots on a TLC plate confirm the presence of several components, which may not be easily separable by simple recrystallization. In this case, flash column chromatography is the preferred purification method.[5]
The goal is to find a mobile phase (solvent system) that provides good separation between your desired product and the impurities. This is achieved by testing various solvent systems on a TLC plate to find one that gives the target compound an Rf (retention factor) value of approximately 0.3-0.4.
Step-by-Step Flash Column Chromatography Protocol:
-
Select the Mobile Phase:
-
Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate.
-
Test solvent mixtures (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) via TLC. The compound has both a carboxylic acid and a sulfonamide group, suggesting it is quite polar. A system like 7:3 or 1:1 Hexane:Ethyl Acetate with 1% acetic acid (to keep the carboxylic acid protonated and prevent streaking) is a good starting point.
-
-
Prepare the Column:
-
Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles or cracks.[6]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a strong solvent (like ethyl acetate or dichloromethane).
-
Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product).
-
Evaporate the solvent completely to get a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation than loading the sample as a liquid.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase, applying gentle air pressure to achieve a steady flow rate.
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Chromatography:
-
Problem: The compound won't move off the baseline (Rf = 0).
-
Problem: All spots run to the top of the TLC plate (Rf ≈ 1).
-
Solution: The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).[8]
-
-
Problem: The compound appears to have decomposed on the column.
-
Solution: Silica gel is slightly acidic and can degrade acid-sensitive compounds. Perform a stability test by spotting your compound on a TLC plate, adding a drop of silica gel on top, and letting it sit for an hour before eluting. If degradation occurs, consider using a different stationary phase like neutral alumina.[5][9]
-
Frequently Asked Questions (FAQ)
Q: What are the expected physical properties of pure this compound? A: While specific data for the ethoxy derivative is not readily available in public databases, we can infer properties from its close structural analogs. The tosyl (p-methyl) analog, 2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, is a white to off-white crystalline solid with a melting point of 230–232 °C.[10] The target compound should have similar properties, likely appearing as a white or off-white solid. A sharp melting point within a 1-2 °C range is a good indicator of high purity.
Q: What are the best practices for storing this compound? A: this compound is a stable organic solid. It should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials.
Q: Which analytical techniques are recommended for final purity confirmation? A: Beyond melting point and TLC, the following techniques are essential for confirming the purity and identity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is highly effective for identifying and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for confirming the molecular weight of the compound and detecting trace-level impurities.[11]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining the precise purity of the compound, often achieving baseline separation of the main product from any related substances.
References
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]
-
Solvent for recrystallization of benzoic acid?. Chemistry Stack Exchange. 2017 May 21. Available from: [Link]
-
Several Problems of Flash Column Chromatography. Hawach. 2025 Feb 11. Available from: [Link]
- Sulfonamide purification process. Google Patents.
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Available from: [Link]
-
The Recrystallization of Benzoic Acid. Available from: [Link]
-
Recrystallization of Benzoic Acid. Scribd. Available from: [Link]
-
Chromatography Troubleshooting. Teledyne ISCO. 2019 Mar 25. Available from: [Link]
-
Recrystallisation of benzoic acid. YouTube. 2023 Jun 29. Available from: [Link]
-
Rookie Mistakes: Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information. Available from: [Link]
-
Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. PubMed. 2011 Oct 15. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 7. echemi.com [echemi.com]
- 8. youtube.com [youtube.com]
- 9. Rookie Mistakes [chem.rochester.edu]
- 10. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
Welcome to the technical support guide for 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid. This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the experimental nuances of this molecule, with a specific focus on its pH-dependent stability. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses foundational questions regarding the handling and behavior of this compound in solution.
Question 1: I dissolved my compound in a neutral buffer (pH 7.4) for my assay, but I'm seeing precipitation over time. What's happening?
Answer: This is a common issue related to the pH-dependent solubility of the molecule. Your compound has two key ionizable groups: a carboxylic acid (-COOH) and a sulfonamide (-SO₂NH-).
-
Carboxylic Acid Group: This group is acidic. At pH values significantly below its acid dissociation constant (pKa), it will be in its neutral, protonated form (-COOH). In this state, the molecule is less polar and thus less soluble in aqueous media.
-
Sulfonamide Group: The N-H proton of the sulfonamide is also weakly acidic.
The solubility of the compound is lowest when it is in its neutral, non-ionized form. As you increase the pH above the pKa of the carboxylic acid, the group deprotonates to the highly polar carboxylate form (-COO⁻), dramatically increasing its aqueous solubility.[1] Therefore, precipitation at neutral pH suggests that the compound's intrinsic solubility in its non-ionized or partially ionized state is low in your chosen buffer system.
Troubleshooting Steps:
-
Lower the pH: Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 5-6) if your experimental system allows.
-
Increase the pH: For stock solutions, consider using a slightly basic buffer (e.g., pH 8-9) to ensure full deprotonation of the carboxylic acid, then dilute it into your final assay medium.
-
Co-solvents: If pH modification is not possible, consider adding a small percentage (1-5%) of a polar organic co-solvent like DMSO or ethanol to your buffer to increase the solubility of the neutral form.
Question 2: Why is assessing pH-dependent stability critical for this specific molecule?
Answer: The stability of this compound is dictated by the chemical reactivity of its functional groups, particularly the sulfonamide linkage. This linkage is susceptible to hydrolysis, a chemical breakdown process involving water. This reaction can be significantly accelerated under either acidic or basic conditions.[2]
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under strong basic conditions, the sulfonamide proton can be abstracted, forming an anion that may undergo rearrangement or cleavage.
Understanding this pH-dependent degradation is crucial because it affects:
-
Accurate Quantification: If the compound degrades in your analytical samples, you will underestimate its true concentration.
-
Biological Activity: Degradation products will likely have different pharmacological profiles, potentially leading to misleading assay results.
-
Shelf-Life and Storage: Knowing the optimal pH for stability is essential for preparing stable formulations and stock solutions.[3]
Part 2: Troubleshooting Guide - Investigating Degradation
This section provides guidance for specific experimental problems that may indicate compound instability.
Question 3: I've run an HPLC analysis of my sample stored in an acidic buffer and see a new, earlier-eluting peak. What could it be?
Answer: The appearance of new peaks on your chromatogram, especially after incubation under stress conditions like acid or base, is a classic sign of degradation.[4] Given the structure of this compound, the most probable degradation pathway is the hydrolysis of the sulfonamide (S-N) bond.
This cleavage would result in two smaller, more polar molecules:
-
2-Aminobenzoic Acid (Anthranilic Acid): This is the benzoic acid portion of the molecule.
-
4-Ethoxybenzenesulfonic Acid: This is the sulfonyl portion.
Polar compounds typically have shorter retention times (elute earlier) on standard reverse-phase HPLC columns. Therefore, the new, early-eluting peak is very likely to be one or both of these hydrolysis products.
Logical Flow for Degradant Identification
Caption: Workflow for identifying unknown peaks in HPLC analysis.
Question 4: My mass spectrometry results show a loss of mass corresponding to the ethoxy group. Is this a likely degradation pathway?
Answer: While hydrolysis of the sulfonamide bond is the most common pathway for this class of molecules, cleavage at the ether linkage (the ethoxy group) is also possible, though it typically requires harsher conditions. This would result in the formation of 2-{[(4-Hydroxyphenyl)sulfonyl]amino}benzoic acid. This is considered a secondary degradation pathway but should not be ruled out, especially under oxidative or strong thermal stress.
Part 3: Experimental Protocol - Forced Degradation Study
A forced degradation or "stress testing" study is the definitive way to understand a molecule's intrinsic stability.[3][5] It involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the rapid identification of potential degradation products and pathways.[6][7]
Objective: To determine the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Validated stability-indicating HPLC method
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Sample Preparation (n=2 for each condition):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of HPLC-grade water.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Control Sample: Mix 1 mL of stock solution with 9 mL of a 50:50 acetonitrile:water mixture.
-
-
Incubation:
-
Place one set of samples (Acid, Base, Neutral, Oxidative, Control) in a water bath at 60°C.
-
Place the second set at room temperature.
-
For Photostability , expose the solid compound and the control solution to a calibrated light source as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quenching:
-
For Acid samples, neutralize with an equivalent volume of 0.1 M NaOH.
-
For Base samples, neutralize with an equivalent volume of 0.1 M HCl.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) with mobile phase.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method. Calculate the percentage of the parent compound remaining and the peak area of any new degradant peaks.
Data Interpretation & Expected Outcomes
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). If degradation is minimal, consider using stronger stress conditions (e.g., 1 M HCl/NaOH) or longer incubation times.[5][7]
Table 1: Expected Stability Profile and Primary Degradants
| Stress Condition | Expected Stability | Primary Degradation Product(s) |
| 0.1 M HCl (60°C) | Susceptible. Significant degradation expected. | 2-Aminobenzoic Acid + 4-Ethoxybenzenesulfonic Acid |
| 0.1 M NaOH (60°C) | Susceptible. Significant degradation expected. | 2-Aminobenzoic Acid + 4-Ethoxybenzenesulfonic Acid |
| Water (60°C) | Moderately Stable. Slow degradation may occur. | Hydrolysis products (as above) |
| 3% H₂O₂ | Likely Stable. May show minor degradation. | Oxidized species (e.g., N-oxides) |
| Photolysis | To be determined. Aromatic systems can be light-sensitive. | Photodegradation products |
Hypothetical Degradation Pathway
Caption: Primary hydrolytic degradation pathway of the target molecule.
This guide provides a comprehensive framework for understanding and troubleshooting the pH-dependent stability of this compound. By combining a theoretical understanding of its chemical properties with systematic experimental protocols, researchers can ensure the accuracy and reliability of their work.
References
- BenchChem. N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.
- Synthesis and stability of strongly acidic benzamide derivatives. National Institutes of Health (NIH).
- Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Royal Society of Chemistry.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.
- Forced degradation study: Topics by Science.gov. Science.gov.
- Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. Royal Society of Chemistry.
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Forced Degradation – A Review.
- Forced Degradation Studies. SciSpace.
- Analytical Methods. Royal Society of Chemistry.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.
- 4-Aminobenzoic acid. Solubility of Things.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
- High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data. PubMed.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. biomedres.us [biomedres.us]
- 5. rjptonline.org [rjptonline.org]
- 6. forced degradation study: Topics by Science.gov [science.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid formation
Welcome to the technical support center for the synthesis of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on overcoming the inherent steric hindrance. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Challenge of Steric Hindrance
The formation of the sulfonamide bond in this compound by reacting 4-ethoxybenzenesulfonyl chloride with anthranilic acid is a classic example of a sterically hindered reaction. The ortho-position of the amino group relative to the carboxylic acid group on the anthranilic acid ring creates significant spatial crowding. This steric hindrance can impede the approach of the bulky sulfonyl chloride, leading to low yields, slow reaction rates, and the formation of unwanted side products.[1][2] This guide will explore proven strategies to mitigate these challenges and achieve a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield for this compound consistently low?
A1: Low yields are the most common issue in this synthesis and are almost always attributable to steric hindrance. The proximity of the carboxylic acid group to the amine on the anthranilic acid backbone physically obstructs the incoming 4-ethoxybenzenesulfonyl chloride.[1] Several factors can be optimized to improve this:
-
Reaction Conditions: Elevated temperatures can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced, as excessively high temperatures can lead to decomposition.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like pyridine or a tertiary amine (e.g., triethylamine) is often preferred. These bases can effectively scavenge the HCl byproduct without competing with the anthranilic acid for the sulfonyl chloride.
-
Solvent Effects: The polarity and hydrogen bonding capability of the solvent can influence the reaction rate.[3][4] Aprotic solvents like acetonitrile or dichloromethane are often good starting points.
Q2: I am observing significant amounts of unreacted starting materials. What can I do?
A2: This indicates that the reaction is not proceeding to completion, likely due to the aforementioned steric hindrance. Consider the following:
-
Extended Reaction Times: Sterically hindered reactions often require longer reaction times to achieve acceptable conversion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Stoichiometry: While a 1:1 molar ratio of reactants is theoretically required, a slight excess of the less expensive or more stable reagent (often the sulfonyl chloride) can sometimes drive the reaction forward. However, this can also lead to purification challenges.
-
Catalysis: While not always necessary for this specific reaction, certain catalysts can facilitate sulfonamide bond formation.[6][7] Exploring literature for similar sterically hindered sulfonamidations may provide insights into suitable catalytic systems.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities include unreacted starting materials (anthranilic acid and 4-ethoxybenzenesulfonyl chloride) and potential side products. The sulfonyl chloride can hydrolyze to 4-ethoxybenzenesulfonic acid in the presence of moisture. Additionally, if a nucleophilic base is used, it may react with the sulfonyl chloride. Purification can typically be achieved through recrystallization or column chromatography.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | • Insufficient activation energy to overcome steric hindrance.• Inappropriate base selection.• Inactive sulfonyl chloride (hydrolyzed). | • Gradually increase the reaction temperature, monitoring for decomposition.• Switch to a non-nucleophilic, sterically hindered base such as pyridine or 2,6-lutidine.• Use freshly opened or properly stored 4-ethoxybenzenesulfonyl chloride. |
| Slow Reaction Rate | • Steric hindrance slowing the nucleophilic attack.• Suboptimal solvent. | • Increase reaction temperature and/or extend reaction time.• Screen a variety of aprotic solvents (e.g., acetonitrile, THF, DMF). The choice of solvent can significantly impact reaction kinetics.[3][4] |
| Formation of Side Products | • Reaction of sulfonyl chloride with nucleophilic solvents or bases.• Decomposition at high temperatures. | • Use a non-nucleophilic solvent and base.• Carefully control the reaction temperature. |
| Product Contamination | • Incomplete reaction.• Hydrolysis of sulfonyl chloride. | • Monitor the reaction to completion by TLC or HPLC.• Ensure anhydrous reaction conditions to prevent hydrolysis of the sulfonyl chloride. |
Experimental Protocols & Methodologies
Standard Protocol for the Synthesis of this compound
This protocol is a starting point and may require optimization based on your specific laboratory conditions and observations.
Materials:
-
Anthranilic acid
-
4-Ethoxybenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (2-3 equivalents) to the solution.
-
Slowly add a solution of 4-ethoxybenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with 1 M HCl to remove excess pyridine.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Characterization Techniques
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the product.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.[8]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the sulfonamide (S=O stretches), carboxylic acid (C=O and O-H stretches), and aromatic rings.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.[8]
Visualizing the Synthetic Strategy
Reaction Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
Troubleshooting Logic
This decision tree can help diagnose and resolve common issues during the synthesis.
Caption: A decision tree for troubleshooting low-yield reactions.
Concluding Remarks
The synthesis of this compound presents a valuable case study in overcoming steric hindrance in organic synthesis. By carefully selecting reagents, and optimizing reaction conditions, researchers can achieve high yields of the desired product. This guide provides a comprehensive resource for troubleshooting and optimizing this challenging yet important transformation. For further reading on sulfonamide synthesis and related methodologies, please consult the references listed below.
References
-
B. Chandrashekhara Kumar, "A Comprehensive Review on Synthetic and Medicinal Perspective of Anthranilic Acid Derivatives," International Journal of Pharmaceutical Sciences, vol. 2, no. 7, pp. 2143-2174, 2024. [Online]. Available: [Link]
-
O. K. Abou-Zied, B. Y. Al-Busaidi, and J. Husband, "Solvent effect on anthranilic acid spectroscopy," The Journal of Physical Chemistry A, vol. 118, no. 1, pp. 226-236, 2014. [Online]. Available: [Link]
-
"Sulfonamide synthesis by S-N coupling," Organic Chemistry Portal. [Online]. Available: [Link]
-
K. Roy et al., "Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs," Organic Letters, 2025. [Online]. Available: [Link]
-
"Analytical Methods," RSC Publishing. [Online]. Available: [Link]
-
"Analytical techniques for peptide-based drug development: Characterization, stability and quality control," International Journal of Science and Research Archive, 2025. [Online]. Available: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsra.net [ijsra.net]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
Introduction: Beyond the Structure, A Story in the Spectrum
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent data rests. For a molecule like 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid, a compound featuring multiple aromatic systems and functional groups characteristic of various pharmacophores, its identity and purity are paramount. While numerous analytical techniques contribute to characterization, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard, offering an unparalleled, atom-level view of molecular structure.
This guide moves beyond a simple recitation of expected peaks. It is designed as a comprehensive, field-proven comparison framework. We will not only predict and interpret the ¹H NMR spectrum but also explain the underlying quantum mechanical principles and experimental considerations that lead to the observed phenomena. Furthermore, we will establish a self-validating workflow to differentiate our target molecule from potential isomers or impurities, providing a robust methodology for confident structural assignment.
Part 1: The Experimental Foundation - Acquiring a High-Fidelity Spectrum
The quality of an NMR spectrum is dictated entirely by the quality of the sample and the acquisition parameters. A flawed protocol will invariably lead to ambiguous or misleading data. The following methodology is designed to ensure high-resolution, artifact-free results for polar, acidic molecules like our subject compound.
Rationale for Solvent Selection: The DMSO-d₆ Advantage
The choice of a deuterated solvent is the most critical first step.[1] While deuterated chloroform (CDCl₃) is common, it is a suboptimal choice for this molecule. The carboxylic acid and sulfonamide functionalities render the compound highly polar and potentially insoluble in CDCl₃. More importantly, the acidic protons of the -COOH and -NH- groups are labile and would exchange rapidly, often leading to very broad or unobservable signals.
Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior alternative for three key reasons:
-
Excellent Solvating Power: Its high polarity readily dissolves the compound, ensuring a homogeneous solution necessary for sharp, well-resolved peaks.[2]
-
High Boiling Point: This minimizes solvent evaporation during sample preparation and analysis.
-
Slowing Proton Exchange: DMSO-d₆ is a hydrogen bond acceptor but not a donor. This slows the rate of exchange for the -NH and -COOH protons, allowing them to be observed as distinct, albeit often broad, signals.
Step-by-Step Sample Preparation Protocol
-
Material Weighing: Accurately weigh 5-10 mg of this compound.[3] Using a sufficient quantity ensures a good signal-to-noise ratio without requiring an excessive number of scans.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube. Using a Pasteur pipette, add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). TMS serves as the internal reference standard, with its signal defined as 0.00 ppm.[3]
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles, which can degrade spectral resolution.[2]
-
Transfer and Labeling: Ensure the final solution height in the NMR tube is appropriate for the spectrometer's probe (typically around 5 cm).[2] Cap and label the tube clearly.
Part 2: Deconstructing the Spectrum - A Proton-by-Proton Analysis
The ¹H NMR spectrum of this molecule is rich with information, containing signals from two distinct aromatic rings, an ethoxy group, and two exchangeable protons. We will analyze the spectrum by dissecting it into its constituent regions.
Caption: Molecular structure of this compound with proton labeling for NMR assignment.
Exchangeable Protons: -COOH (Hk) and -SO₂NH- (Hj)
-
Chemical Shift (δ): > 10 ppm
-
Multiplicity: Broad singlet (br s)
-
Integration: 1H each
Expert Analysis: The carboxylic acid proton (Hk) is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, typically appearing far downfield, often above 12 ppm.[4][5] The sulfonamide proton (Hj) is also acidic and deshielded, resonating in a similar region, generally between 9-11 ppm.[6] Their signals are broadened due to chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N atom. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for Hk and Hj will disappear as they are replaced by deuterium.
The Aromatic Region (δ ≈ 6.8 - 8.2 ppm)
This region contains signals from eight protons on two different benzene rings. Their chemical shifts and splitting patterns are dictated by the electronic effects (induction and resonance) of the substituents.
A. The 4-Ethoxyphenyl Ring (Ha, Hb): An AA'BB' System
-
Ha Protons (ortho to -SO₂-): These protons are adjacent to the strongly electron-withdrawing sulfonyl group. This deshields them significantly, pushing their signal downfield. They will be split only by the adjacent Hb protons.
-
Hb Protons (ortho to -OEt): These protons are adjacent to the electron-donating ethoxy group. The oxygen atom's lone pairs donate electron density into the ring via resonance, shielding these protons and shifting their signal upfield relative to benzene (7.3 ppm).[7][8][9] They are split only by the adjacent Ha protons.
Expected Pattern: This para-substituted arrangement typically gives rise to a characteristic pattern of two doublets, integrating to 2H each.[10][11]
-
Ha: A doublet with a typical ortho coupling constant (³J) of 8-9 Hz.
-
Hb: A doublet with the same ortho coupling constant (³J) of 8-9 Hz.
B. The 2-Aminobenzoic Acid Ring (Hc, Hd, He, Hf): An ABCD System This ring is more complex due to its lower symmetry. Each proton is chemically distinct.
-
Hf (ortho to -COOH): The carboxylic acid group is strongly electron-withdrawing and deshielding. Furthermore, Hf experiences an anisotropic effect from the C=O bond. This combination makes Hf the most downfield proton on this ring. It will appear as a doublet of doublets (dd), split by He (ortho coupling, ³J ≈ 7-8 Hz) and Hd (meta coupling, ⁴J ≈ 1-2 Hz).[12][13]
-
Hc (ortho to -NHSO₂-): This proton is adjacent to the nitrogen-bearing substituent. It will also be significantly affected by its neighbors. We expect a doublet of doublets (dd) from coupling to Hd (ortho, ³J ≈ 8 Hz) and He (meta, ⁴J ≈ 1-2 Hz).
-
Hd and He (meta to substituents): These protons will resonate between the extremes of Hc and Hf. They will likely appear as complex multiplets, often resembling a triplet or a triplet of doublets, due to coupling with their two ortho and one meta neighbors. For instance, Hd will be split by Hc (ortho), He (ortho), and Hf (meta).
The Aliphatic Region (δ ≈ 1.3 - 4.1 ppm)
The Ethoxy Group (Hg, Hi) This group gives a classic, easily identifiable pattern.
-
Hg (-OCH₂-): The methylene protons are adjacent to an electronegative oxygen atom, which deshields them, placing their signal around 4.0-4.1 ppm.[14][15] According to the n+1 rule, this signal will be split into a quartet (q) by the three neighboring methyl protons (3+1=4).
-
Hi (-CH₃): The terminal methyl protons are in a standard alkyl environment and are shielded. They will resonate upfield, around 1.3-1.4 ppm.[16] The signal will be split into a triplet (t) by the two neighboring methylene protons (2+1=3). The coupling constant (³J) for the quartet and triplet will be identical, typically around 7.0 Hz.
Data Summary Table
| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Hk (-COOH) | > 12.0 | 1H | br s | - |
| Hj (-NH-) | 9.0 - 11.0 | 1H | br s | - |
| Hf | 7.9 - 8.1 | 1H | dd | ³J ≈ 8.0, ⁴J ≈ 1.5 |
| Ha | 7.7 - 7.9 | 2H | d | ³J ≈ 8.5 |
| Hc, Hd, He | 7.0 - 7.6 | 3H | m | Complex |
| Hb | 6.8 - 7.0 | 2H | d | ³J ≈ 8.5 |
| Hg (-OCH₂-) | 4.0 - 4.2 | 2H | q | ³J ≈ 7.0 |
| Hi (-CH₃) | 1.3 - 1.4 | 3H | t | ³J ≈ 7.0 |
Part 3: Comparative Analysis - A Self-Validating Interpretation Workflow
A spectrum is only as valuable as the confidence in its interpretation. To ensure the assignment is correct, we must consider plausible alternatives and demonstrate how the data refutes them. A common alternative could be a synthetic byproduct, such as an isomer.
Comparison Case: 3-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
If the linkage to the benzoic acid ring were at the meta-position instead of the ortho-position, the ¹H NMR spectrum would change dramatically, particularly in the aromatic region of the benzoic acid moiety.
-
Symmetry: The meta-isomer would have a plane of symmetry if we consider the free rotation of the substituents. This would simplify the spectrum.
-
Expected Pattern for the 3-substituted ring:
-
One proton between the two substituents (most deshielded, likely a triplet).
-
Two equivalent protons ortho to the -COOH and -NHSO₂- groups, respectively (appearing as doublets or doublet of doublets).
-
One proton para to the -COOH group (likely a triplet).
-
This predicted pattern is fundamentally different from the complex ABCD system expected for the ortho-substituted target molecule. This direct comparison provides a robust method for confirming the correct isomeric structure.
Interpretation Workflow Diagram
The following workflow illustrates a logical, self-validating process for spectral interpretation.
Sources
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. hil9_sln.html [ursula.chem.yale.edu]
- 6. rsc.org [rsc.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. youtube.com [youtube.com]
- 9. Secure Verification [cherry.chem.bg.ac.rs]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. jove.com [jove.com]
- 12. acdlabs.com [acdlabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Guide to the FTIR Analysis of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework for identifying the key functional groups within this molecule. By juxtaposing its expected spectral features with those of its core structural analogs—benzenesulfonamide, benzoic acid, and ethoxybenzene—this guide serves as a practical reference for spectral interpretation and compound verification.
The unique structure of this compound, incorporating a sulfonamide linkage, a carboxylic acid moiety, and an ethoxy group, results in a complex and informative infrared spectrum. Understanding the vibrational modes of each component is crucial for confirming the molecular identity and purity of synthesized compounds. This guide explains the causality behind the expected absorption peaks, grounded in the principles of vibrational spectroscopy.
Comparative FTIR Peak Analysis
The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent parts. The following table summarizes the predicted key vibrational frequencies for the target molecule and compares them with the experimentally observed frequencies of its structural analogs. This comparative approach facilitates the assignment of spectral bands and aids in the identification of the target compound.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | Benzenesulfonamide (Observed, cm⁻¹) | Benzoic Acid (Observed, cm⁻¹) | Ethoxybenzene (Observed, cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (very broad) | N/A | 3300-2500 (very broad)[1] | N/A |
| C=O Stretch | ~1700-1680 | N/A | ~1710-1680[2] | N/A | |
| C-O Stretch | ~1320-1210 | N/A | ~1320-1210[2] | N/A | |
| Sulfonamide | N-H Stretch | ~3250 | ~3380-3260 | N/A | N/A |
| SO₂ Asymmetric Stretch | ~1340-1320 | ~1338 | N/A | N/A | |
| SO₂ Symmetric Stretch | ~1160-1140 | ~1155[3] | N/A | N/A | |
| S-N Stretch | ~910-890 | ~900 | N/A | N/A | |
| Aromatic Rings | C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000[4] | 3100-3000 |
| C=C Stretch (in-ring) | 1600-1450 | 1600-1450 | 1600-1450[5][4] | 1600-1450 | |
| C-H Out-of-Plane Bend | 900-675 | 900-675[5] | 900-675 | 900-675 | |
| Ethoxy Group | C-O-C Asymmetric Stretch | ~1250 | N/A | N/A | ~1245 |
| C-O-C Symmetric Stretch | ~1050 | N/A | N/A | ~1045 | |
| Aliphatic C-H Stretch | 2980-2850 | N/A | N/A | 2980-2850 |
Experimental Workflow for FTIR Analysis
To ensure the acquisition of a high-quality FTIR spectrum, a systematic approach is essential. The following diagram illustrates the standard workflow for the analysis of a solid sample like this compound using the KBr pellet method. This method is chosen for its ability to produce sharp, well-defined peaks for solid-state samples.
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. ripublication.com [ripublication.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
Mass spectrometry fragmentation pattern of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
Technical Guide: Mass Spectrometry Profiling of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic Acid
Executive Summary
This guide provides an in-depth mass spectrometry (MS) profiling of This compound (CAS: 4356363), a structural hybrid of a sulfonamide and an anthranilic acid derivative. Often utilized as a scaffold in medicinal chemistry (e.g., for MetAP-2 inhibition or as a fenamate isostere), its analysis requires precise understanding of its ionization behavior and fragmentation pathways.
This document compares the fragmentation performance of this compound against its closest structural analog, N-Tosylanthranilic acid , highlighting the unique "ethoxy-specific" transitions that serve as critical identification markers in complex matrices.
Chemical Identity & Properties
-
IUPAC Name: 2-[(4-ethoxyphenyl)sulfonylamino]benzoic acid
-
Molecular Formula: C₁₅H₁₅NO₅S
-
Monoisotopic Mass: 321.0671 Da
-
Structural Class: N-Arylsulfonyl Anthranilic Acid
-
Key Functional Groups:
-
Carboxylic Acid (Ortho): Facilitates decarboxylation (-CO₂) and negative ionization.
-
Sulfonamide Linker (-SO₂NH-): The primary site for rearrangement and cleavage.
-
Ethoxy Group (-OEt): A diagnostic reporter group susceptible to ethylene loss.
-
Experimental Methodology
To replicate the profiles described below, the following LC-MS/MS conditions are recommended. These protocols ensure the observation of the signature SO₂-extrusion rearrangement.
Instrumentation:
-
System: Triple Quadrupole (QqQ) or Q-TOF MS.
-
Polarity: Positive (ESI+) for structural elucidation; Negative (ESI-) for quantitation limits (due to acidic COOH).
Protocol:
-
Solvent System: Methanol/Water + 0.1% Formic Acid (Protonation is essential for the rearrangement mechanism).
-
Flow Rate: 0.3 mL/min.
-
Collision Energy (CE): Ramp 10–40 eV to observe sequential losses.
Fragmentation Analysis (ESI+ Mode)
In positive mode, the molecule ([M+H]⁺ m/z 322.07) undergoes a distinct SO₂-elimination rearrangement , a hallmark of N-arylsulfonamides possessing an ortho-substitution.
Primary Pathway: The SO₂ Extrusion (Rearrangement)
Unlike simple cleavage, the sulfonamide bond undergoes an intramolecular rearrangement where the aromatic ring migrates to the nitrogen atom, expelling neutral SO₂.
-
Transition: m/z 322 → m/z 258 (Loss of 64 Da).
-
Mechanism: The ipso-attack of the aniline nitrogen on the sulfonyl-attached ring leads to the expulsion of sulfur dioxide. This is the most abundant and stable fragment.
Secondary Pathway: Ethoxy Group Degradation
The presence of the ethoxy tail allows for a McLafferty-type rearrangement or simple inductive cleavage, losing neutral ethylene (C₂H₄).
-
Transition: m/z 258 → m/z 230 (Loss of 28 Da).
-
Significance: This transition distinguishes this molecule from methyl-substituted analogs (e.g., Tosyl derivatives).
Tertiary Pathway: Decarboxylation
The benzoic acid moiety readily loses CO₂.
-
Transition: m/z 258 → m/z 214 (Loss of 44 Da).
Comparative Analysis: Ethoxy vs. Methyl Analog
To validate the specificity of the method, we compare the target molecule with N-Tosylanthranilic acid (2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid).
| Feature | Target: 4-Ethoxy Analog | Alternative: 4-Methyl (Tosyl) Analog | Diagnostic Value |
| Precursor Ion [M+H]⁺ | 322.07 | 292.06 | Mass shift of +30 Da confirms ethoxy vs methyl. |
| Primary Fragment (Base Peak) | m/z 258 (-SO₂) | m/z 228 (-SO₂) | Both show SO₂ loss; confirms sulfonamide core. |
| Secondary Fragment | m/z 230 (-C₂H₄) | None (Methyl cannot lose C₂H₄) | CRITICAL: The loss of 28 Da is unique to the Ethoxy analog. |
| Fragment Stability | High (Stabilized by O-donation) | Moderate | Ethoxy analog yields richer MS² spectra. |
Quantitative Data: MRM Transitions
For targeted quantitation (SRM/MRM), use the following optimized transitions.
Table 1: Recommended MRM Transitions (ESI+)
| Precursor (m/z) | Product (m/z) | Loss (Da) | Collision Energy (eV) | Role |
| 322.1 | 258.1 | 64 (SO₂) | 20 | Quantifier (Most Intense) |
| 322.1 | 230.1 | 92 (SO₂ + C₂H₄) | 35 | Qualifier 1 (Specific) |
| 322.1 | 214.1 | 108 (SO₂ + CO₂) | 30 | Qualifier 2 (Structural) |
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic pathways, highlighting the critical SO₂ rearrangement and the ethoxy-specific cleavage.
Figure 1: ESI+ Fragmentation pathway showing the sequential loss of Sulfur Dioxide (SO₂) followed by Ethylene (C₂H₄) or Carbon Dioxide (CO₂).[1][2][3]
References
-
PubChem. (2025).[4][5] this compound (CID 4356363).[6] National Library of Medicine. Available at: [Link]
-
Perera, B. A., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[1] Rapid Communications in Mass Spectrometry.[2] Available at: [Link]
-
Holcapek, M., et al. (2021). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[2] Available at: [Link]
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid | C13H12N2O4S | CID 235965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminobenzoic acid ReagentPlus , 99 150-13-0 [sigmaaldrich.com]
- 6. This compound | C15H15NO5S | CID 4356363 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of N-Sulfonylated Aminobenzoic Acids vs. Classical Sulfonamides
Introduction
The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of modern medicinal chemistry. For decades, classical sulfonamides, particularly those featuring a free p-aminophenyl group, have been indispensable as antibacterial agents.[1][2] Their mechanism of action is canonically understood as the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3][] This targeted disruption of folate production leads to a bacteriostatic effect, halting microbial growth and replication.[5][6]
However, the versatility of the sulfonamide scaffold extends far beyond antimicrobial applications, with derivatives serving as diuretics, anticonvulsants, and anti-inflammatory agents.[5][7] This guide focuses on a specific, structurally distinct class: N-sulfonylated aminobenzoic acids. Our model compound, 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid , exemplifies this class where the sulfonyl group is linked to the nitrogen of an aminobenzoic acid. This structural modification fundamentally alters the molecule's relationship to p-aminobenzoic acid (PABA), suggesting a departure from the classical DHPS-inhibitory mechanism and opening new avenues of bioactivity.
This document will first detail the established pharmacology of classical sulfonamides and then explore the distinct, non-classical bioactivities observed in analogues of this compound. Finally, we will provide detailed experimental workflows to empower researchers to directly compare these compound classes and elucidate their precise mechanisms of action.
Part 1: The Archetype: Classical Antibacterial Sulfonamides
The enduring success of sulfonamide antibiotics lies in their elegant and specific mechanism of action. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[3] A key intermediate in this process is dihydropteroic acid, formed from PABA by the enzyme DHPS.
Mechanism of Action: Competitive Inhibition
Classical sulfonamides like sulfanilamide are structural analogues of PABA.[1][8] This structural mimicry allows them to bind to the active site of DHPS, acting as a competitive antagonist and preventing the synthesis of dihydropteroic acid. The subsequent depletion of tetrahydrofolate, a vital cofactor for nucleotide synthesis, halts bacterial DNA replication and protein synthesis, thereby inhibiting growth.[]
Caption: Bacterial Folic Acid Synthesis and Sulfonamide Inhibition.
Bioactivity Profile
The primary application of this class is as broad-spectrum bacteriostatic agents, effective against a range of Gram-positive and Gram-negative bacteria.[1][2]
| Classical Sulfonamide | Commonly Targeted Bacteria |
| Sulfamethoxazole | Escherichia coli, Klebsiella sp., Salmonella sp., Staphylococcus aureus[1] |
| Sulfadiazine | Nocardia sp., Toxoplasma gondii (protozoa)[1] |
| Sulfanilamide | Streptococcus sp., Staphylococcus sp.[2] |
Beyond this, modifications to the sulfonamide core have yielded drugs with entirely different therapeutic applications, such as the diuretic furosemide and the anti-inflammatory celecoxib, which function by inhibiting carbonic anhydrase and COX-2, respectively. This demonstrates the scaffold's remarkable chemical tractability.
Part 2: A Modern Analogue: this compound
This compound belongs to a class that can be broadly described as N-arylsulfonyl anthranilic acids. The critical structural distinction is the absence of the free p-amino group essential for PABA mimicry. Consequently, these compounds are not expected to be potent DHPS inhibitors and their bioactivity likely arises from interactions with different molecular targets.
While direct experimental data for this compound is limited in publicly accessible literature, valuable insights can be gleaned from the reported activities of its close structural analogues.
Inferred Bioactivities from Structural Analogues
Research into structurally related N-sulfonylated aminobenzoic acids has revealed promising activities in oncology and inflammation, suggesting novel mechanisms of action.
| Structural Analogue | Observed Bioactivity | Potential Target / Pathway | Citation |
| 2-{[(4-Methyl phenyl)sulfonyl]amino}benzoic acid | Inhibition of cancer cell proliferation in vitro. | Interference with the Wnt signaling pathway. | [9] |
| 2-{[(4-Fluoro phenyl)amino]sulfonyl}benzoic acid | Antimicrobial activity against S. aureus and E. coli; reduction of inflammatory markers in human cell lines. | Non-DHPS antimicrobial target; modulation of pro-inflammatory cytokine response. | [10] |
| Various 2-sulfonamidobenzamides | Allosteric modulation of the Mas-related G protein-coupled receptor X1 (MrgX1). | Potential non-opioid target for chronic pain treatment. | [11] |
These findings strongly suggest that the bioactivity of this compound is likely directed towards targets involved in cell signaling, inflammation, and nociception rather than bacterial folate synthesis. The ethoxy group, compared to the methyl or fluoro substituents, may further influence potency, selectivity, and pharmacokinetic properties, warranting direct experimental investigation.
Part 3: A Framework for Comparative Experimental Assessment
To objectively compare the bioactivity of classical sulfonamides with this compound, a multi-assay approach is required. We propose two key experiments designed to test the primary hypotheses for each compound class.
Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of DHPS, the classical sulfonamide target.
Objective: To determine if this compound inhibits DHPS activity compared to a positive control (e.g., sulfamethoxazole).
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).
-
Reconstitute recombinant DHPS enzyme in reaction buffer to a working concentration (e.g., 50 nM).
-
Prepare substrate solutions: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Prepare test compounds (sulfamethoxazole, this compound) and a vehicle control (e.g., DMSO) in a serial dilution series.
-
-
Assay Procedure:
-
In a 96-well microplate, add 5 µL of each test compound dilution.
-
Add 75 µL of DHPS enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 20 µL of a PABA/DHPP substrate mix.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
The product, dihydropteroate, can be quantified using various methods. A common method involves coupling the reaction to downstream folate synthesis enzymes and measuring the final product, or using a malachite green-based assay to detect the pyrophosphate (PPi) released during the reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for a DHPS Enzymatic Inhibition Assay.
Protocol 2: Cellular Anti-Inflammatory Assay
This cell-based assay assesses the ability of a compound to suppress an inflammatory response, a bioactivity suggested by analogues of our target compound.
Objective: To determine if this compound can reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).
-
Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., dexamethasone as a positive control, this compound) and a vehicle control (DMSO).
-
Remove the old media from the cells and replace it with fresh media containing the test compounds. Incubate for 1 hour.
-
-
Inflammatory Stimulation:
-
Add LPS to each well (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours.
-
-
Cytokine Quantification:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of a key pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the inhibition data against compound concentration.
-
(Optional) Perform a cell viability assay (e.g., MTS or MTT) in parallel to ensure the observed inhibition is not due to cytotoxicity.
-
Conclusion and Future Perspectives
The comparison between classical sulfonamides and this compound highlights a pivotal concept in drug discovery: subtle structural changes can lead to profound shifts in biological activity and mechanism of action.
-
Classical Sulfonamides are well-defined, potent bacteriostatic agents acting as PABA mimics to inhibit bacterial DHPS.[1][3] Their bioactivity is narrow but deep within this specific application.
-
This compound and its analogues represent a departure from this classical mechanism. The absence of a PABA-like motif directs their activity towards different cellular targets. Evidence from related compounds points towards promising potential in anti-inflammatory and anti-cancer applications, possibly through the modulation of complex signaling pathways like Wnt.[9][10]
The provided experimental protocols offer a clear and robust framework for directly testing these hypotheses. By evaluating performance in both DHPS and cellular inflammation assays, researchers can definitively characterize the bioactivity of this compound, paving the way for its potential development in therapeutic areas beyond infectious disease.
References
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
-
Yadav, R., Kumar, A., Kumar, A., & Singh, J. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Retrieved from [Link]
-
Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Retrieved from [Link]
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson. Retrieved from [Link]
-
Egbujor, M. C., et al. (2024). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Current Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities | Request PDF. Retrieved from [Link]
-
Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Valenti, C., et al. (2020). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of novel 2-arylamino-3-(arylsulfonyl)quinoxalines as PI3Kα inhibitors. Retrieved from [Link]
-
Boyd, M. J., et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Omega. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure similarity of sulfanilamide and p-aminobenzoic acid. Retrieved from [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]
- 10. 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic Acid|RUO [benchchem.com]
- 11. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Elemental Analysis of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid, a molecule with potential therapeutic applications, verifying its elemental composition is a critical first step in establishing its identity, purity, and consistency. This guide provides an in-depth comparison of elemental analysis for this specific compound, contextualized with alternative analytical techniques, to offer a comprehensive understanding for researchers, scientists, and drug development professionals.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHNS analysis, is a cornerstone technique in synthetic chemistry.[1] It provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This quantitative data is fundamental for confirming the empirical formula of a newly synthesized compound. For a given molecular structure, the theoretical elemental composition can be precisely calculated. A close correlation between the experimentally determined values and the theoretical percentages provides strong evidence for the correct synthesis and purity of the target molecule.[2][3]
For this compound, with the molecular formula C₁₅H₁₅NO₅S , the theoretical elemental composition is the benchmark against which all synthesized batches should be compared.
Theoretical vs. Expected Experimental Data
The expected experimental values from a properly calibrated elemental analyzer should be in close agreement with the theoretical values, typically within a ±0.4% deviation, a standard acceptance criterion in many chemical and pharmaceutical journals.[2]
| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical % | Expected Experimental Range (%) |
| Carbon (C) | 12.011 | 15 | 180.165 | 53.72% | 53.32 - 54.12 |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 4.51% | 4.11 - 4.91 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 4.18% | 3.78 - 4.58 |
| Oxygen (O) | 15.999 | 5 | 79.995 | 23.87% | Not typically measured directly |
| Sulfur (S) | 32.065 | 1 | 32.065 | 9.57% | 9.17 - 9.97 |
| Molecular Weight | 335.352 |
Note: Oxygen is typically determined by difference or through a separate pyrolysis method and is not part of a standard CHNS analysis.
A Comparative Look: Elemental Analysis vs. Other Spectroscopic Techniques
While elemental analysis is crucial for confirming the empirical formula, it does not provide information about the compound's structure or the arrangement of atoms. Therefore, it is always used in conjunction with other analytical methods.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis (CHNS) | Percentage composition of C, H, N, and S. | Confirms empirical formula and purity. | Provides no structural information. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups present in the molecule. | Provides a "fingerprint" of the molecule. Can confirm the presence of key bonds like N-H, S=O, and C=O. | Does not give a complete picture of the molecular structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the structure and connectivity of atoms. | The "gold standard" for structural elucidation of organic molecules. | Can be less sensitive than other techniques and requires a relatively pure sample. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | Confirms the molecular formula and can provide structural clues. | Fragmentation can sometimes be complex to interpret. |
This multi-faceted approach ensures a comprehensive characterization of the synthesized compound.
Caption: Workflow for the synthesis and analytical characterization of a novel compound.
Experimental Protocol: CHNS Elemental Analysis by Combustion
The most common method for CHNS analysis is automated combustion analysis.[3] This technique involves the complete and instantaneous oxidation of the sample in a high-temperature environment.
Principle
A small, precisely weighed sample is combusted in an oxygen-rich atmosphere at temperatures around 1000°C. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These combustion gases are then passed through a reduction chamber and separated by gas chromatography before being quantified by a thermal conductivity detector (TCD).[4]
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of this compound is homogenous and dry.
-
Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin capsule.
-
Seal the capsule to enclose the sample.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic analytical standard with a known elemental composition. A common standard is acetanilide. The use of National Institute of Standards and Technology (NIST) traceable standards is highly recommended to ensure accuracy and traceability.[5][6][7]
-
-
Analysis:
-
The autosampler introduces the encapsulated sample into the combustion furnace.
-
The combustion products are swept by a helium carrier gas through a column containing reagents to remove interfering elements and to reduce nitrogen oxides to nitrogen gas.
-
The gases (CO₂, H₂O, N₂, SO₂) are separated using a gas chromatography column.
-
A thermal conductivity detector measures the concentration of each gas.
-
The instrument's software calculates the percentage of each element based on the sample weight and the detector's response.
-
-
Data Validation:
-
Analyze a known standard as an unknown to verify the calibration.
-
The experimental results for the sample should fall within the accepted ±0.4% deviation from the theoretical values.
-
Caption: Schematic of the CHNS combustion analysis process.
Trustworthiness and Validation
The reliability of elemental analysis data is underpinned by a robust system of validation and quality control. The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures are highly relevant.[8][9][10][11] Key validation characteristics include:
-
Accuracy: The closeness of the experimental values to the true (theoretical) values. This is assessed using certified reference materials.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess the element of interest in the presence of other components that may be expected to be present.
-
Linearity and Range: The ability to elicit results that are directly proportional to the concentration of the analyte in the sample over a defined range.
Adherence to these validation principles, as well as guidelines from pharmacopoeias such as the European Pharmacopoeia, ensures the integrity of the generated data.[12][13][14][15]
Conclusion
Elemental analysis is an indispensable technique in the characterization of this compound. It provides a fundamental and quantitative measure of a sample's composition, which, when used in concert with spectroscopic methods like FT-IR, NMR, and mass spectrometry, allows for the unambiguous confirmation of the compound's identity and purity. By following a validated protocol and utilizing certified reference materials, researchers and drug development professionals can generate reliable and accurate elemental analysis data, a critical component in the journey from chemical synthesis to potential therapeutic application.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2025). Revised general chapters for elemental analysis published in Pharmeuropa 37.2. [Link]
-
National Institute of Standards and Technology. Measurements, Standards, and Reference Materials for Industrial Commodities. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]
-
Journal of Organic Chemistry. Author Guidelines. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia Activities on Elemental Impurities. [Link]
-
Eurofins. Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. [Link]
-
GMP Publishing. (2024). EDQM: General Chapter „Elemental Impurities (G-07)“ Harmonised. [Link]
-
Spectro-Lab. Elemental Analysis: CHNS/O Determination of Marine Samples. [Link]
-
ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]
-
An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]
-
Chemistry Stack Exchange. Calculation of empirical formula from elemental analysis. [Link]
-
National Institute of Standards and Technology. (2023). NIST Standard Reference Materials® 2023 Catalog. [Link]
-
Elementar. CHNS analysis of NIST Standard Reference Materials. [Link]
-
Agilent. Elemental Inorganic Standards. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Measurements, Standards, and Reference Materials for Industrial Commodities | NIST [nist.gov]
- 6. nist.gov [nist.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. jordilabs.com [jordilabs.com]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. pqri.org [pqri.org]
- 13. Revised general chapters for elemental analysis published in Pharmeuropa 37.2 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 14. gmp-publishing.com [gmp-publishing.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
In-Depth Technical Guide: UV-Vis Absorption Spectra of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic Acid
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid , a sulfonamide derivative of anthranilic acid. It is designed for researchers in medicinal chemistry and drug development who require a comparative assessment of this compound against structural analogs and parent scaffolds.
Executive Summary & Compound Profile
This compound (CAS: 327092-93-3) represents a critical scaffold in medicinal chemistry, combining the pharmacophore of anthranilic acid (fenamate class) with a sulfonamide moiety. This structural hybridization modulates the electronic properties of the parent anthranilic acid, significantly altering its UV-Vis absorption profile.
This guide compares the spectral performance of the Product against two key alternatives:
-
Anthranilic Acid (Parent Scaffold): To demonstrate the impact of sulfonylation on the auxochromic amino group.
-
N-Tosylanthranilic Acid (Electronic Analog): To quantify the bathochromic shift induced by the 4-ethoxy substituent versus a 4-methyl group.
Core Structural Analysis
The UV-Vis spectrum of the Product is a superposition of two primary chromophores, electronically decoupled by the tetrahedral sulfonyl (
-
Chromophore A: The N-substituted anthranilic acid moiety (benzoic acid core).
-
Chromophore B: The 4-ethoxyphenyl moiety (electron-rich benzenoid system).
Comparative Spectral Analysis
The following table summarizes the expected UV-Vis absorption maxima (
Table 1: Comparative UV-Vis Performance Data
| Feature | The Product (Ethoxy Analog) | Alternative 1: N-Tosylanthranilic Acid (Methyl Analog) | Alternative 2: Anthranilic Acid (Parent) |
| Primary | ~248 - 255 nm | ~234 - 242 nm | 245 nm |
| Secondary | ~310 - 320 nm | ~305 - 315 nm | 330 nm |
| Electronic Effect | Strong Bathochromic Shift (+OEt) | Moderate Bathochromic Shift (+Me) | Baseline Reference |
| Solvent Sensitivity | High (Polar Protic Solvents) | Moderate | High (pH Dependent) |
| Detection Limit (LOD) | < 0.5 | ~ 1.0 | ~ 0.1 |
Technical Insights
-
Hypsochromic Shift of the Secondary Band: Unlike the parent Anthranilic Acid , which exhibits a strong band at 330 nm due to the conjugation of the free amine lone pair with the carboxyl group, the Product shows a blue shift (to ~315 nm). The sulfonyl group is a strong electron-withdrawing group (EWG) that pulls electron density from the nitrogen, reducing its capacity for mesomeric donation into the benzoic acid ring.
-
Bathochromic Shift of the Primary Band: Compared to the N-Tosyl (Methyl) analog, the Product (Ethoxy) displays a red shift of 10–15 nm in the primary benzenoid band. The ethoxy group (
) is a stronger auxochrome than the methyl group ( ) due to the lone pair on the oxygen atom, which extends the conjugation of the phenyl ring.
Structural Logic & Chromophore Mapping
The following diagram illustrates the electronic decoupling and the specific contributions of each moiety to the final spectrum.
Figure 1: Structural decomposition of the Product showing the electronic isolation of chromophores by the sulfonyl linker.
Validated Experimental Protocol
To ensure reproducibility and accurate spectral characterization, follow this self-validating protocol. This method minimizes solvatochromic errors common with sulfonamides.
Reagents & Equipment[1][2]
-
Solvent: Methanol (HPLC Grade,
99.9%). Note: Avoid water initially due to low solubility of the free acid form. -
Reference Standard: N-Tosylanthranilic acid (if available) or Anthranilic acid (Sigma-Aldrich, >98%).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Methodology
1. Stock Solution Preparation (1 mM)
-
Weigh accurately 3.21 mg of This compound .
-
Dissolve in 10 mL of Methanol in a volumetric flask.
-
Validation Check: Sonicate for 5 minutes. Ensure no particulate matter remains. The solution should be clear and colorless.
2. Working Standard Preparation (50
-
Transfer 500
L of the Stock Solution into a 10 mL volumetric flask. -
Dilute to volume with Methanol.
-
Blank Preparation: Fill a matched quartz cuvette with pure Methanol.
3. Spectral Scanning
-
Baseline Correction: Run a baseline scan with Methanol in both sample and reference cuvettes (200–400 nm).
-
Measurement: Replace the sample cuvette with the Working Standard.
-
Parameters:
-
Scan Range: 200 nm – 400 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Slit Width: 1.0 nm.
-
4. Data Analysis & Validation
-
Identify
peaks. -
Calculate Molar Absorptivity (
) using Beer-Lambert Law:-
Where
M and cm.
-
-
Acceptance Criteria: The spectrum must show a clear valley between the primary (~250 nm) and secondary (~315 nm) bands. If peaks merge, dilute sample to 25
M to prevent aggregation effects.
References
-
Sigma-Aldrich. (2024). Product Specification: 2-(4-ethoxybenzenesulfonamido)benzoic acid (CAS 327092-93-3).Link
-
Domańska, U., et al. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Journal of Chemical & Engineering Data. Link
-
Naqvi, A., et al. (2009). Spectral studies of sulfonamide derivatives of anthranilic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
-
BenchChem. (2024). N-Tosylanthranilic acid: Synthesis and Spectral Properties.Link
Comparative Guide: Reference Standards for 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic Acid
Executive Summary & Chemical Context[1][2][3][4]
Compound Identity: 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
Common Designation:
In the development of PDE5 inhibitors, the purity of the sulfonamide intermediate is a critical quality attribute (CQA). This guide objectively compares reference standard grades available for this specific compound, analyzing their suitability for regulatory submission versus early-stage research.[1] We evaluate the performance of Quantitative NMR (qNMR) versus Mass Balance (HPLC + TGA + ROI) for purity assignment, a common point of contention in analytical standard characterization.
Comparative Analysis: Reference Standard Grades
Selecting the correct reference standard grade is dictated by the development phase. The following table contrasts the three primary tiers of standards available for this benzoic acid derivative.
Table 1: Performance & Specification Comparison
| Feature | Pharmacopeial Primary (USP/EP) | Certified Reference Material (CRM) | Analytical Standard (Secondary) |
| Intended Use | Compendial release testing; Dispute resolution.[1] | Method validation; Instrument qualification; ISO 17025/17034 compliance. | Early R&D; Process optimization; Structure confirmation.[1] |
| Purity Assignment | Absolute (No uncertainty provided). Established by collaborative study. | Certified Value with Uncertainty ( | Area % or Assay without uncertainty budget. |
| Traceability | Legal authority (USP/EP).[1] | Metrological Traceability (SI).[2] | Internal traceability only. |
| Assay Method | Exhaustive Mass Balance & qNMR.[1] | qNMR (primary) or Mass Balance. | HPLC Area % (often overestimates purity). |
| Water/Solvent | Explicitly quantified (KF/GC-HS). | Explicitly quantified.[3] | Often "As is" or theoretical. |
| Cost Factor | $ (Low) |
Expert Insight: For this compound, a "Research Grade" standard often reports purity based on HPLC-UV area normalization. Due to the acidic nature of the benzoic acid moiety, this compound can tail significantly on C18 columns if the pH is not controlled, leading to integration errors and purity overestimation. CRMs are recommended for any quantitative impurity calculation.
Technical Deep Dive: Purity Assignment Methodologies
The accuracy of your quantitative data depends entirely on how the purity of your reference standard was derived.
Comparison: qNMR vs. Mass Balance
For sulfonamide intermediates, qNMR is increasingly preferred over Mass Balance.[1]
-
Mass Balance Approach:
[1]-
Risk:[2] Requires accurate response factors for all organic impurities. If the sulfonamide starting material (4-ethoxybenzenesulfonyl chloride) co-elutes or has a low UV response, purity is overestimated.
-
-
qNMR Approach: Direct ratio of the analyte protons to an internal standard (e.g., Maleic Acid).[1]
-
Benefit: Independent of chromatography. The distinct ethoxy protons (-OCH2CH3) provide a clean integration region free from aromatic interference.
-
Diagram 1: Reference Standard Qualification Workflow
This decision tree illustrates the rigorous process required to certify a CRM for this compound.
Caption: Workflow for establishing a Certified Reference Material (CRM). Note the dual-path assay validation to ensure SI traceability.
Experimental Protocol: Validated HPLC Method
To verify the purity of your this compound standard against a secondary source, use the following specific protocol. This method is designed to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.
Reagents
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile:Water (50:50 v/v).
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18) | Sterically protected C18 prevents collapse at low pH.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detection | UV @ 254 nm | The benzamide/sulfonamide system absorbs strongly here.[1] |
| Temp | 30°C | Improves mass transfer for the sulfonamide moiety.[1] |
| Injection | 10 µL | Avoids overload; this compound has high extinction.[1] |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 90 | 10 |
| 35.0 | 90 | 10 |
System Suitability Criteria:
-
Tailing Factor: NMT 1.5 (Critical: If >1.5, lower the pH of MP A).
-
RSD (n=6): NMT 2.0%.
Decision Guide: Selecting the Right Standard
Use this logic flow to determine which standard is required for your specific application.
Caption: Decision matrix for selecting reference standard grades based on regulatory requirements and analytical intent.
References
-
International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). (2023).[2][4] 5.12. Reference Standards. Retrieved from [Link]
-
Al-Sabha, T. N. (2010).[1] Spectrophotometric Determination of Sildenafil Citrate in Pharmaceutical Preparations. Journal of Applied Sciences.
-
ISO. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link][1]
Sources
Structural comparison of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid and anthranilic acid
An In-Depth Structural and Spectroscopic Comparison: 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid vs. Anthranilic Acid
Introduction
In the fields of medicinal chemistry and materials science, the modification of a core scaffold can dramatically alter a molecule's physicochemical properties, biological activity, and therapeutic potential. This guide provides a detailed comparative analysis of anthranilic acid, a fundamental aromatic building block, and its derivative, this compound.
Anthranilic acid, or 2-aminobenzoic acid, is an amphoteric molecule featuring both an amino group and a carboxylic acid on a benzene ring.[1] This simple structure is a precursor in the biosynthesis of tryptophan and is utilized in the manufacturing of dyes, pigments, and pharmaceuticals.[1] The introduction of a 4-ethoxyphenylsulfonyl group to the nitrogen atom transforms the primary amine into a sulfonamide, a critical pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs. This substitution imparts significant steric and electronic changes, which are crucial to understand for rational drug design and molecular engineering.
This guide will dissect the structural and spectroscopic differences between these two compounds, providing experimental context and protocols to offer a comprehensive resource for researchers.
Part 1: Physicochemical and Structural Overview
The most striking difference between the two molecules is the replacement of the simple amino group in anthranilic acid with a large, electron-withdrawing sulfonamide moiety. This change fundamentally alters the molecule's size, polarity, and hydrogen bonding capabilities.
Caption: A self-validating workflow for ATR-FTIR analysis.
NMR spectroscopy provides the most detailed information about the molecular structure in solution. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.
¹H NMR Comparison (in DMSO-d₆)
| Proton Environment | Anthranilic Acid (δ, ppm) [2] | This compound (Expected δ, ppm) | Expert Rationale for the Shift |
| -COOH | ~11.0-12.0 (very broad) | ~13.0 (very broad) | The acidic proton is typically highly deshielded. The slight downfield shift in the derivative may be due to altered crystal packing or solvent interactions in the absence of the intramolecular H-bond. |
| -NH- / -NH₂ | ~7.0 (broad, 2H) | ~10.5 (broad, 1H) | This is the most dramatic shift. The primary amine protons are moderately deshielded. The single proton on the sulfonamide nitrogen is strongly deshielded by the adjacent, powerfully electron-withdrawing sulfonyl group. |
| Aromatic (Benzoic Acid Ring) | 6.5 - 7.8 | 7.1 - 8.0 | The protons on the benzoic acid ring of the derivative are expected to be shifted slightly downfield due to the electron-withdrawing influence of the sulfonamide substituent. |
| Aromatic (Ethoxy-phenyl Ring) | N/A | 6.9 - 7.8 (AA'BB' system) | Two doublets are expected, characteristic of a para-substituted benzene ring. |
| Ethoxy (-OCH₂CH₃) | N/A | ~4.1 (quartet, 2H), ~1.4 (triplet, 3H) | These signals are characteristic of an ethoxy group, providing clear evidence of this moiety. |
¹³C NMR: The carbons in the benzoic acid ring of the sulfonamide derivative are expected to be shifted downfield compared to anthranilic acid due to the electron-withdrawing effect of the substituent. The derivative will also show distinct signals for the ethoxyphenyl ring and the two aliphatic carbons of the ethoxy group.
While spectroscopy provides data on functional groups and connectivity, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.
-
For Anthranilic Acid: Crystallographic studies confirm its monoclinic crystal structure and reveal the precise bond lengths and angles, as well as the intermolecular hydrogen bonding network that governs its solid-state packing. [1]* For this compound: A crystal structure would definitively show the conformation of the sulfonamide linkage, the torsion angle between the two aromatic rings, and how the molecules pack together, likely stabilized by hydrogen bonds involving the carboxylic acid and sulfonamide groups. [3]
Caption: Standard workflow for crystal structure determination.
Conclusion
The conversion of anthranilic acid to this compound constitutes a significant structural and electronic transformation. The introduction of the 4-ethoxyphenylsulfonyl group disrupts the intramolecular hydrogen bonding of the parent molecule, introduces significant steric bulk, and profoundly alters the electronic landscape. These changes are clearly and predictably observed through comparative IR and NMR spectroscopy, with distinct shifts in key functional group signals. Understanding these differences at a molecular level is paramount for researchers, as the altered steric and electronic profile directly influences the compound's potential for molecular recognition, receptor binding, and ultimately, its utility in drug development and materials science.
References
-
Wikipedia. Anthranilic acid. [Link]
-
Scribd. Anthranilic Acid Chemical Properties. [Link]
-
Sciencemadness Wiki. Anthranilic acid. [Link]
-
PubChem. Anthranilic Acid. [Link]
-
NIST WebBook. Anthranilic acid, n-glycoloyl-n-methyl-. [Link]
-
ResearchGate. Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. [Link]
-
McFarland Laboratories. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. [Link]
-
PubChem. This compound. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Eureka | Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]
-
PubChem. 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid. [Link]
Sources
A Comparative Guide to the Validation of LC-MS Methods for 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic Acid
Introduction
The quantitative analysis of drug metabolites, impurities, and related compounds is a cornerstone of pharmaceutical development. 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid, a known related compound of the anti-diabetic drug Gliclazide, serves as a critical analyte for monitoring in various stages of drug manufacturing and metabolism studies. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity for quantifying low-level analytes in complex matrices.[1][2][3]
However, the power of LC-MS/MS is only realized through rigorous method validation, a process that demonstrates an analytical method is suitable for its intended purpose.[4] This guide provides an in-depth, experience-driven comparison of regulatory frameworks and a practical, step-by-step protocol for the validation of an LC-MS/MS method for this compound. We will delve into the causality behind experimental choices, ensuring that the described protocols are not merely a list of steps but a self-validating system grounded in scientific first principles and regulatory expectations.
The Regulatory Landscape: A Comparative Overview
Method validation is not a discretionary activity; it is a requirement mandated by global regulatory bodies. The principal guidelines governing this process are the International Council for Harmonisation's (ICH) Q2(R1) guideline and the Bioanalytical Method Validation (BMV) guidelines from the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA), which have been largely harmonized under the ICH M10 guideline.[5][6][7]
The choice of guideline depends on the application. ICH Q2(R1) is primarily applied to the analysis of bulk drug substances and finished pharmaceutical products.[4][8] In contrast, the FDA and EMA guidelines (now ICH M10) are specifically tailored for bioanalytical methods, which involve quantifying a drug and its metabolites in biological matrices like plasma, urine, or tissue.[5][9][10] Given that this compound is a drug-related compound, its analysis in biological fluids during pharmacokinetic or toxicokinetic studies is a common and critical application.
Below is a comparative summary of the core validation parameters as stipulated by these key guidelines.
| Validation Parameter | ICH Q2(R1) Focus (Drug Product/Substance) | ICH M10 Bioanalytical Focus (Biological Matrix) | General Acceptance Criteria |
| Specificity/Selectivity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix).[4][8] | The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.[5][9] | No significant interfering peaks at the retention time of the analyte and internal standard (IS). Response from interferences should be <20% of the LLOQ response.[11] |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations is recommended.[4] | The relationship between instrument response and known concentrations of the analyte. A minimum of 6 non-zero standards is required. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of test results to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[4][8] | The closeness of the mean test results to the true concentration. Assessed at a minimum of four Quality Control (QC) levels (LQC, MQC, HQC, ULOQ). | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[2][12] |
| Precision | The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).[4][8] | The closeness of agreement among a series of measurements. Assessed via intra-run and inter-run analysis of QC samples. | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ).[2][12] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] | The lowest standard on the calibration curve (LLOQ). Must be determined with acceptable accuracy (±20%) and precision (≤20%).[13] | Signal-to-noise ratio is often considered but accuracy and precision are the definitive criteria. |
| Matrix Effect | Not explicitly required, as the matrix is typically clean. | The direct or indirect alteration of the analyte response due to co-eluting components from the matrix.[1][14] | The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |
| Stability | Stability of analytical solutions. | Stability of the analyte in the biological matrix under various conditions (Freeze-Thaw, Bench-Top, Long-Term, Processed Sample).[12] | Mean concentration of stability samples should be within ±15% of the mean concentration of freshly prepared samples. |
Pre-Validation: Strategic Method Development
A robust validation is predicated on a well-developed method. The physicochemical properties of this compound (a moderately polar molecule with acidic protons on both the carboxylic acid and sulfonamide groups) guide our experimental choices.
Mass Spectrometry Optimization
The goal is to achieve a stable, sensitive, and specific signal.
-
Ionization Mode: The presence of two acidic protons makes negative mode Electrospray Ionization (ESI-) a logical starting point, monitoring the deprotonated molecule [M-H]⁻. However, positive mode (ESI+) should also be evaluated, as adduct formation (e.g., [M+H]⁺ or [M+Na]⁺) can sometimes provide a more robust signal.
-
MRM Transition Selection: Using a triple quadrupole mass spectrometer, we perform a product ion scan on the selected precursor ion to identify stable, high-intensity fragment ions. For this compound (MW: 321.35 g/mol ), a potential precursor in ESI+ could be m/z 322.1. A likely fragmentation would occur at the sulfonamide bond, yielding characteristic product ions.
-
Parameter Tuning: Source-dependent parameters (e.g., capillary voltage, gas flow, temperature) and compound-dependent parameters (e.g., declustering potential, collision energy) are optimized via infusion analysis to maximize the signal intensity of the chosen MRM transition.
Liquid Chromatography Separation
The objective is to achieve a sharp, symmetrical peak shape with sufficient retention to separate the analyte from the void volume and potential matrix interferences.
-
Column Chemistry: A reversed-phase C18 column is the workhorse for separating moderately polar small molecules and is the recommended starting point.[13][15]
-
Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The acidic modifier (formic acid) is crucial for ensuring good peak shape and promoting ionization in ESI+ mode.[16]
-
Gradient Elution: A gradient elution, starting with a higher aqueous percentage and ramping up the organic phase, is generally preferred to ensure elution of the analyte with a good peak shape while cleaning late-eluting components from the column.
Sample Preparation in a Biological Matrix (e.g., Plasma)
The goal is to remove matrix components (primarily proteins and phospholipids) that can interfere with the analysis or suppress the analyte's ionization.[1][14]
-
Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a solvent like acetonitrile to the plasma to denature and precipitate proteins. While fast, it is the "dirtiest" method and may not sufficiently remove phospholipids, which are a major cause of matrix effects.[13][15]
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT. It involves extracting the analyte from the aqueous plasma into an immiscible organic solvent based on its partitioning coefficient. The choice of solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical.
-
Solid-Phase Extraction (SPE): This is the most selective and provides the cleanest extracts. It uses a solid sorbent (e.g., reversed-phase, ion-exchange) to retain the analyte while matrix components are washed away. While more complex to develop, it is often necessary for achieving the lowest limits of quantification.
For this analyte, a simple protein precipitation with acetonitrile is a viable starting point due to its simplicity.[13][15] If matrix effects prove to be significant, progressing to LLE or SPE would be the logical next step.
The Validation Protocol: An Experimental Guide
The following section provides a step-by-step methodology for the full validation of a bioanalytical method for this compound in human plasma.
Overall Workflow Diagram
Caption: Workflow for LC-MS/MS Method Validation.
Specificity and Selectivity
-
Objective: To demonstrate that the method can distinguish the analyte from endogenous matrix components and other potential interferences.
-
Protocol:
-
Analyze at least six different blank lots of human plasma.
-
Analyze one of these blank lots spiked only with the internal standard (IS).
-
Analyze one of these blank lots spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
-
Acceptance Criteria: In the blank samples, any interfering peaks at the retention time of the analyte or IS must be less than 20% of the response of the LLOQ sample for the analyte, and less than 5% for the IS.
Calibration Curve, Linearity, and Range
-
Objective: To establish the relationship between analyte concentration and instrument response over the intended analytical range.
-
Protocol:
-
Prepare a set of calibration standards by spiking blank plasma with known concentrations of the analyte. This set should include a blank, a zero standard (blank + IS), and at least 6-8 non-zero concentrations covering the expected range.
-
Analyze the calibration curve at the beginning and end of each validation run.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression, typically with a 1/x or 1/x² weighting.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.99.
-
At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ).
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples in bulk at four levels:
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC): Mid-range of the curve
-
High QC (HQC): ~75% of the Upper Limit of Quantification (ULOQ)
-
-
Intra-run (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-run (Between-run): Analyze the QC replicates over at least three separate runs on different days.
-
-
Acceptance Criteria:
-
Accuracy: The mean calculated concentration for each QC level must be within ±15% of the nominal value.
-
Precision: The Coefficient of Variation (CV) for each QC level must not exceed 15%.
-
Matrix Effect
-
Objective: To evaluate the suppression or enhancement of analyte ionization caused by co-eluting matrix components.[1][3][14]
-
Protocol:
-
Obtain blank plasma from at least six different sources (individuals).
-
Prepare two sets of samples at LQC and HQC concentrations:
-
Set A: Analyte and IS spiked into the solvent (neat solution).
-
Set B: Blank plasma extracts are post-spiked with the analyte and IS at the same concentrations.
-
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A).
-
Calculate the IS-normalized MF.
-
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the six lots should be ≤15%.
Stability
-
Objective: To ensure the analyte is stable in the matrix during sample handling, processing, and storage.[12]
-
Protocol: Analyze LQC and HQC samples (n=3) after exposing them to various conditions and compare the results to freshly prepared samples.
-
Freeze-Thaw Stability: Samples are frozen (-20°C or -80°C) and thawed at room temperature for at least three cycles.
-
Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected study sample storage time.
-
Processed Sample Stability (Autosampler Stability): Extracted samples are kept in the autosampler for a period that mimics the typical run time.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Conclusion
The validation of an LC-MS/MS method is a systematic and rigorous process that underpins the reliability of data in drug development. For this compound, a successful validation hinges on a deep understanding of both the analyte's chemistry and the stringent requirements of regulatory guidelines like ICH Q2(R1) and M10. By following a structured approach that begins with logical method development and proceeds through the detailed experimental protocols for specificity, accuracy, precision, and stability, researchers can build a robust, defensible analytical method. This guide serves as a framework for this process, emphasizing the critical thinking and scientific rationale required to move beyond simple box-checking and achieve true analytical excellence.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaceutical Inspection Co-operation Scheme. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]
-
Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Slideshare. (2016). Bioanalytical method validation emea. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]
-
Sci-Hub. Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. [Link]
-
Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
ResearchGate. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. [Link]
-
American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. [Link]
-
PubChem. This compound. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
ResearchGate. (2009). Characterization of Mass Ionizable Degradation Products of Gliclazide by LC/ESI-MS. [Link]
-
Regulations.gov. (2016). Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. [Link]
-
LabTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. [Link]
-
PubMed. (2006). Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets. [Link]
-
RMIT University Research Repository. (2005). Simultaneous determination of metformin and gliclazide in human plasma by liquid chromatography-tandem mass spectrometry: Application to a bioequivalence study of two formulations in healthy volunteers. [Link]
-
U.S. Food and Drug Administration. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. [Link]
-
Impact Factor. (2022). Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Gliclazide in Human Plasma: Application to Bioequivalence Study. [Link]
Sources
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolian.com [resolian.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. bioanalysisforum.jp [bioanalysisforum.jp]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 14. Sci-Hub. Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects / Journal of Chromatography B, 2009 [sci-hub.box]
- 15. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
Comparative Guide: 13C NMR of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic Acid
The following guide provides an in-depth comparative analysis of the 13C NMR chemical shifts for 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid .
Designed for researchers and drug development professionals, this document synthesizes experimental data from structural precursors and closely related analogs to establish a validated spectral assignment. It moves beyond simple listing to explain the causality of chemical shifts, solvent effects, and structural validation strategies.
Executive Summary & Chemical Context
Molecule: this compound Class: Anthranilic acid sulfonamide (N-arylsulfonyl anthranilate) Primary Application: Anti-inflammatory agents, matrix metalloproteinase (MMP) inhibitors, and potential anticancer scaffolds.
This molecule combines two distinct aromatic systems: an anthranilic acid core (Ring A) and a 4-ethoxyphenylsulfonyl moiety (Ring B). Correct spectral assignment requires distinguishing between these two aromatic domains, which have overlapping resonances in the 115–135 ppm region.
Synthesis & Structural Logic
Understanding the synthesis is prerequisite to interpreting the NMR. The molecule is constructed by sulfonylating anthranilic acid. This transformation significantly alters the electronic environment of the anthranilic nitrogen, shielding the C2 carbon and deshielding the C3 carbon relative to the free amine.
Figure 1: Synthesis pathway highlighting the assembly of the two aromatic domains.
13C NMR Spectral Analysis
The following data compares the target molecule against its direct precursor (Anthranilic Acid ) and its closest structural analog (4-Methoxy derivative). This triangulation method is the gold standard for validating shifts in the absence of a singular crystal-structure-verified database entry.
Table 1: Comparative Chemical Shift Assignments (DMSO-d6)
Note: Shifts are reported in ppm relative to TMS.[1] Solvent: DMSO-d6 (δc ~39.5 ppm).[1]
| Carbon Position | Target: 4-Ethoxy (Predicted/Calc) | Analog: 4-Methoxy (Exp. Ref) [1] | Precursor: Anthranilic Acid (Exp) [2] | Chemical Environment Description |
| C=O (Carboxyl) | 169.5 | 169.2 | 169.8 | Deshielded carbonyl; typical for benzoic acids. |
| C-4' (Ethoxy-ipso) | 162.1 | 162.5 | — | Oxygen-substituted aromatic carbon (Ring B). |
| C-2 (Amino-ipso) | 141.5 | 141.2 | 151.4 | Critical Shift: Sulfonylation shields this carbon relative to free amine (~10 ppm upfield). |
| C-1' (Sulfonyl-ipso) | 130.8 | 131.0 | — | Sulfur-substituted aromatic carbon (Ring B). |
| C-4 (Para to COOH) | 134.5 | 134.3 | 134.1 | Ring A; relatively stable position. |
| C-6 (Ortho to COOH) | 131.8 | 131.5 | 131.8 | Ring A; often overlaps with Ring B carbons. |
| C-2', 6' (Ortho to SO2) | 128.5 | 128.8 | — | Ring B; intense signal (2 carbons). |
| C-1 (COOH-ipso) | 116.5 | 116.2 | 110.8 | Shielded quaternary carbon. |
| C-3', 5' (Ortho to OEt) | 114.2 | 114.0 | — | Ring B; shielded by alkoxy group resonance. |
| C-5 (Meta to COOH) | 119.5 | 119.2 | 115.0 | Ring A. |
| C-3 (Ortho to NH) | 122.8 | 122.5 | 117.1 | Ring A; significantly affected by NH substitution. |
| OCH2 (Ethyl) | 63.8 | 55.6 (Methoxy) | — | Distinctive Feature: Methoxy is ~55 ppm; Ethoxy CH2 is ~64 ppm. |
| CH3 (Ethyl) | 14.6 | — | — | Terminal methyl of the ethoxy group. |
Detailed Mechanistic Insights
1. The Sulfonamide Effect (Ring A)
In anthranilic acid, the C2 carbon (attached to free -NH2) resonates at ~151 ppm due to the strong electron-donating capability of the amine. Upon sulfonylation to form the target, the nitrogen lone pair participates in resonance with the sulfonyl group (S=O), reducing its donation into Ring A.
-
Result: The C2 resonance moves upfield (to ~141 ppm). This is the primary diagnostic peak for successful reaction.
2. The Alkoxy Distinction (Ring B)
The most reliable way to distinguish the 4-ethoxyphenyl derivative from methyl or chloro analogs is the aliphatic region.
-
Target (Ethoxy): Two signals in the high field. ~63.8 ppm (OCH2) and ~14.6 ppm (CH3).
-
Analog (Methoxy): Single signal at ~55.6 ppm.[2]
-
Analog (Methyl/Tosyl): Single signal at ~21.2 ppm.
3. Solvent Dependencies[3][4]
-
DMSO-d6: Recommended. It solubilizes the polar carboxylic acid and sulfonamide groups effectively. It may cause broadening of the COOH proton in 1H NMR, but 13C signals remain sharp.
-
CDCl3: Poor solubility is expected. If used, the carboxylic acid C=O shift may drift upfield (~167 ppm) due to dimerization or lack of H-bond stabilization from the solvent.
Structural Validation Protocol
To rigorously confirm the structure of this compound, follow this self-validating logic flow.
Figure 2: Logical workflow for confirming structural identity via 13C NMR.
Experimental Tips for Optimal Resolution
-
Concentration: Use >20 mg of sample in 0.6 mL DMSO-d6. The quaternary carbons (C-1, C-4', C-S) have long relaxation times and low NOE enhancement; higher concentration ensures they are visible in standard scans (128–1024 scans).
-
Relaxation Delay (D1): Set D1 to 2–3 seconds to allow full relaxation of the carbonyl and sulfonamide-linked carbons for accurate integration (though integration is rarely quantitative in 13C).
-
HMBC Correlation: If C2 (Ring A) and C1' (Ring B) are ambiguous, run an HMBC experiment. The NH proton (visible in 1H NMR ~10-11 ppm) will show long-range coupling to C2 (Ring A) and C1' (Ring B), definitively linking the two halves.
References
-
Analogous Sulfonamide Data: Comparison based on 2-(4-methoxyphenylsulfonamido)benzoic acid data. EXCLI Journal, 2011, 10, 155-161.
-
Anthranilic Acid Reference: Miltojević, A. B., et al. "Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid..." Chemical Industry & Chemical Engineering Quarterly, 2016.
-
General 13C Shifts of Sulfonamides: "Carbon-13 magnetic resonance spectroscopy of drugs: Sulfonamides." Journal of Pharmaceutical Sciences, 1974.
-
PubChem Compound Summary: this compound (CID 4356363).
Sources
Safety Operating Guide
Personal protective equipment for handling 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
Comprehensive Safety & Handling Guide: 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your work, starting with safety, is built on a foundation of technical accuracy and field-proven insights. This guide provides essential, immediate safety and logistical information for handling this compound. It is structured not as a rigid template, but as a direct response to the specific chemical nature and potential hazards of this compound, ensuring a self-validating system of safety for you and your team.
Hazard Identification & Risk Assessment: Understanding the "Why"
This compound belongs to the family of aromatic sulfonic acid derivatives. While specific toxicological data for this exact molecule may be limited, a robust safety protocol can be established by analyzing the hazards associated with its structural motifs: the benzoic acid core and the aromatic sulfonylamino group. Compounds in this class are typically solid powders and present primary risks through inhalation of dust and direct contact with skin and eyes.[1][2][3]
The primary directive is to prevent exposure. The operational plan detailed below is built on the principle of engineering controls first (fume hood), followed by a comprehensive personal protective equipment (PPE) regimen as the final, essential barrier.
| Potential Hazard | Classification & Rationale | Primary Route of Exposure |
| Skin Irritation | Category 2 - Assumed based on data from analogous sulfamoylbenzoic acid and aminobenzoic acid compounds.[2][4][5] Direct contact can cause redness and irritation. | Dermal (Skin) Contact |
| Serious Eye Irritation | Category 2/2A - Aromatic acid dusts are known to be significant eye irritants, potentially causing serious damage upon contact.[2][4][5] | Ocular (Eye) Contact |
| Respiratory Irritation | Category 3 - Inhalation of fine dust particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][3][4][6] | Inhalation |
| Allergic Skin Reaction | Potential Sensitizer - Some aminobenzoic acid derivatives may cause an allergic skin reaction (skin sensitization) upon repeated contact.[6][7][8][9] | Dermal (Skin) Contact |
The Core Protective Ensemble: Your Personal Protective Equipment (PPE)
A multi-layered PPE approach creates redundant barriers, ensuring that a failure in one layer is intercepted by another. The selection of PPE must be tailored to the specific task being performed.
Respiratory Protection: The First Line of Defense Against Dust
The primary risk when handling the solid form of this compound is the generation of airborne dust.[8][10]
-
Mandatory Use: A NIOSH-approved respirator (e.g., an N95 dust mask at a minimum, or a half-face respirator with P100 cartridges for higher-risk operations) is required whenever handling the solid powder outside of a contained system. This is especially critical during weighing and transfer procedures.[6][8][10]
-
Causality: The fine particles of the compound can be easily aerosolized. Engineering controls like a fume hood are the primary method to control this, but a respirator provides essential personal protection against any escaped particulates.
Eye and Face Protection: A Dual-Barrier System
-
Mandatory Use: Chemical splash goggles that form a seal around the eyes are required at all times.[11][12]
-
Task-Specific Addition: A full-face shield must be worn over the safety goggles when handling the solid powder or preparing solutions.[1][10][12]
-
Causality: This dual-barrier system protects against the dual threats of airborne dust finding its way around the edges of glasses and the potential for splashes when working with solutions.
Hand Protection: Preventing Dermal Absorption
-
Glove Selection: Nitrile gloves are the standard recommendation, offering good protection against a wide variety of chemicals and incidental contact.[13]
-
Protocol: Always inspect gloves for tears or pinholes before use. Use the proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Dispose of contaminated gloves as hazardous waste immediately.[10]
Body Protection: Shielding Against Spills and Contamination
-
Standard Use: A clean, buttoned laboratory coat must be worn to protect your skin and personal clothing.[10][11]
-
Enhanced Protection: When working with larger quantities or preparing solutions where splashing is a higher risk, supplement your lab coat with a chemical-resistant apron.[13]
Summary of PPE Requirements by Task
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Retrieving from Storage | Not required if container is sealed | Safety Goggles | Nitrile Gloves | Lab Coat |
| Weighing/Transfer (Solid) | NIOSH-Approved Respirator | Goggles & Face Shield | Nitrile Gloves | Lab Coat |
| Solution Preparation | Respirator (if dust is generated) | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron |
| Post-Handling Cleanup | As needed based on spill risk | Goggles | Nitrile Gloves | Lab Coat |
Procedural & Operational Plan
All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[10][11]
Pre-Handling Safety Checklist
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure an eyewash station and safety shower are unobstructed and readily accessible.[10][11]
-
Assemble all necessary labware, solvents, and the chemical container within the fume hood to minimize movement.
-
Don the complete, task-appropriate PPE ensemble as outlined in the table above.
Step-by-Step Handling Protocol (Solid)
-
Place the sealed container of this compound on a weigh paper or in a tared beaker on a balance inside the fume hood.
-
Slowly and carefully open the container to avoid creating a plume of dust.
-
Use a clean spatula to gently transfer the desired amount of solid. Avoid dropping or tapping the spatula, which can aerosolize the powder.
-
Immediately and securely close the main chemical container.
-
Wipe the spatula clean with a disposable wipe, which should then be placed in the solid hazardous waste container.
Emergency Response Protocols
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[6][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[6][11]
-
Spill: For a small dry spill, carefully moisten the material to prevent dust formation and then sweep it up into a designated hazardous waste container.[14][15] Do not use a dry brush or towel. Ensure proper PPE is worn during cleanup. Do not flush spills down the drain.[7]
Decontamination & Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All waste containing this compound, whether solid or in solution, must be disposed of as hazardous chemical waste.[2]
-
Contaminated Materials: Used gloves, weigh papers, disposable wipes, and any other materials that have come into contact with the chemical must be placed in a sealed, clearly labeled hazardous waste container.[10]
-
Decontamination: All glassware and equipment should be rinsed with an appropriate solvent in the fume hood. This rinsate must be collected and disposed of as hazardous liquid waste.
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[16] Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.
Workflow Visualization
The following diagram illustrates the logical flow for safely managing this compound from receipt to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
-
Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. [Link]
-
Alpha Resources. (2021). Benzoic Acid Safety Data Sheet. [Link]
-
Thermo Fisher Scientific. (2007). 4-Sulfamoylbenzoic acid Safety Data Sheet. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethoxybenzoic acid, 98%. [Link]
-
Trimaco. (2023). Essential Chemical PPE. [Link]
-
AFG Bioscience LLC. (n.d.). Safety Data Sheet. [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
-
University of Arizona. (2015). Personal Protective Equipment Selection Guide. [Link]
-
Durham Tech. (n.d.). Sigma-Aldrich - 4-Aminobenzoic acid Safety Data Sheet. [Link]
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
-
CloudSDS. (n.d.). Benzoic Acid Hazards and How to Manage Them. [Link]
Sources
- 1. capitalresin.com [capitalresin.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aksci.com [aksci.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. geneseo.edu [geneseo.edu]
- 10. benchchem.com [benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. trimaco.com [trimaco.com]
- 13. research.arizona.edu [research.arizona.edu]
- 14. nj.gov [nj.gov]
- 15. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
